Product packaging for Dimethyl cyclohexane-1,2-dicarboxylate(Cat. No.:CAS No. 4336-20-3)

Dimethyl cyclohexane-1,2-dicarboxylate

Cat. No.: B7819439
CAS No.: 4336-20-3
M. Wt: 200.23 g/mol
InChI Key: AIACXWOETVLBIA-UHFFFAOYSA-N
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Description

Dimethyl cyclohexane-1,2-dicarboxylate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B7819439 Dimethyl cyclohexane-1,2-dicarboxylate CAS No. 4336-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl cyclohexane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AIACXWOETVLBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1CCCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937520
Record name Dimethyl cyclohexane-1,2-dicarboxylate
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Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4336-20-3, 1687-29-2, 3205-35-4
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Record name Dimethyl cyclohexane-1,2-dicarboxylate
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Record name 1,2-Cyclohexanedicarboxylic acid, dimethyl ester, trans
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Foundational & Exploratory

Dimethyl cyclohexane-1,2-dicarboxylate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Dimethyl Cyclohexane-1,2-dicarboxylate

This technical guide provides a comprehensive overview of the core physical properties of this compound, a significant compound in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering detailed data, experimental methodologies, and logical workflows.

Compound Overview

This compound (C₁₀H₁₆O₄) is a diester of cyclohexanedicarboxylic acid.[1][2] It exists as two primary stereoisomers: cis and trans. These isomers, while sharing the same molecular formula and weight, exhibit distinct physical properties due to their different spatial arrangements. The compound is typically a colorless to pale yellow liquid and serves as an important intermediate in organic synthesis.[2][3]

Quantitative Physical Properties

The physical properties of the cis and trans isomers of this compound are summarized in the table below for clear comparison.

Propertycis-isomertrans-isomer
CAS Number 1687-29-2[1][2]3205-35-4[4]
Molecular Formula C₁₀H₁₆O₄[1][2]C₁₀H₁₆O₄[4]
Molecular Weight 200.23 g/mol [1][5]200.23 g/mol [4]
Appearance Colorless to almost colorless clear liquid[2][3]Colorless to light yellow liquid[6]
Density 1.12 g/mL[1][3]1.10 g/mL[6]
Boiling Point 111 °C @ 5 mmHg[1][3][7]75 °C @ 0.8 mmHg[6]
Refractive Index 1.4570 - 1.4610[7]1.4520 - 1.4560[6]
Vapor Pressure 0.0133 mmHg @ 25°C[2]0.0133 mmHg @ 25°C
Solubility Insoluble in water; Soluble in organic solvents like ethers and alcohols.Insoluble in water; Soluble in organic solvents like ethers and alcohols.
Storage Room Temperature, Sealed in dry conditions.[7]Room Temperature, Sealed in dry conditions.[6]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Determination of Density

The density of liquid this compound can be determined using the pycnometer (density bottle) method or by direct measurement of mass and volume.[8]

Objective: To accurately measure the density (mass per unit volume) of the liquid ester.

Apparatus:

  • Analytical balance (accurate to ±0.001 g)

  • Graduated cylinder (e.g., 25 mL or 50 mL) or a volumetric flask[9]

  • Thermometer

  • Beaker

Procedure:

  • Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and tare the mass to zero, or record the mass (m₁).[8]

  • Measure Volume of Liquid: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 20 mL). Read the volume (V) from the bottom of the meniscus at eye level to avoid parallax error.[8][9]

  • Measure Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the new mass (m₂).[8]

  • Calculate Mass of Liquid: The mass of the liquid (m) is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder (m = m₂ - m₁).[9]

  • Calculate Density: Use the formula ρ = m/V to calculate the density.[8]

  • Record Temperature: Measure and record the ambient temperature, as density is temperature-dependent.

  • Repeatability: For accuracy, repeat the measurement at least three times and calculate the average density.[9]

Determination of Boiling Point

The boiling point is a critical indicator of purity for esters.[10] The reflux or distillation method can be employed for its determination.[11]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Distillation flask or round-bottomed flask (e.g., 50 mL)

  • Condenser

  • Thermometer (placed correctly with the bulb just below the side arm of the distillation head)

  • Heating mantle or sand bath[11]

  • Boiling chips or a magnetic stir bar[11]

  • Receiving flask

Procedure:

  • Setup: Assemble a simple distillation apparatus. Place approximately 5-10 mL of this compound and a few boiling chips into the distillation flask.[11]

  • Heating: Gently heat the flask. The liquid will begin to boil and its vapor will rise.

  • Temperature Stabilization: Observe the thermometer. The temperature will rise and then stabilize as the vapor surrounds the thermometer bulb and the liquid begins to condense and collect in the receiving flask.[12]

  • Record Boiling Point: The stable temperature recorded during the distillation of the bulk of the liquid is the boiling point.[11]

  • Record Atmospheric Pressure: Record the barometric pressure, as boiling point varies with pressure. The boiling points listed in the table are at reduced pressures (vacuum distillation).

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of liquid density.

G start Start prep Prepare Equipment: - Clean & Dry Graduated Cylinder - Calibrate Analytical Balance start->prep mass_empty Weigh Empty Cylinder (Record as m1) prep->mass_empty add_liquid Add Known Volume (V) of Liquid Ester to Cylinder mass_empty->add_liquid mass_full Weigh Filled Cylinder (Record as m2) add_liquid->mass_full calc_mass Calculate Liquid Mass (m = m2 - m1) mass_full->calc_mass calc_density Calculate Density (ρ = m / V) calc_mass->calc_density record_temp Record Ambient Temperature calc_density->record_temp repeat Repeat 2x for Accuracy? record_temp->repeat repeat->mass_empty Yes average Calculate Average Density repeat->average No end End average->end

Caption: Workflow for Experimental Determination of Liquid Density.

References

An In-depth Technical Guide to Dimethyl Cyclohexane-1,2-dicarboxylate: Chemical Structure and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl cyclohexane-1,2-dicarboxylate, a dicarboxylic acid ester with the chemical formula C₁₀H₁₆O₄, is a compound of significant interest in organic synthesis and materials science. Its cyclohexane (B81311) ring and two ester functional groups allow for a variety of stereoisomers, each with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the chemical structure, isomers, and conformational analysis of this compound. Detailed experimental protocols for the synthesis of key isomers are presented, along with a comparative analysis of their physicochemical properties.

Chemical Structure and Isomerism

This compound is characterized by a cyclohexane ring substituted at adjacent carbon atoms (positions 1 and 2) with two methoxycarbonyl (-COOCH₃) groups. The presence of two stereocenters at these positions gives rise to several stereoisomers.

The primary isomers are the cis and trans diastereomers, which differ in the spatial orientation of the two ester groups relative to the cyclohexane ring.

  • Cis Isomer (meso compound): In the cis isomer, both methoxycarbonyl groups are on the same side of the cyclohexane ring. Due to a plane of symmetry, the cis isomer is achiral, making it a meso compound.

  • Trans Isomers (enantiomers): In the trans isomer, the methoxycarbonyl groups are on opposite sides of the ring. The trans isomer is chiral and exists as a pair of enantiomers: (1R,2R)-dimethyl cyclohexane-1,2-dicarboxylate and (1S,2S)-dimethyl cyclohexane-1,2-dicarboxylate.

The relationship between these isomers can be visualized as follows:

isomers This compound This compound cis Isomer (meso) cis Isomer (meso) This compound->cis Isomer (meso) Diastereomers trans Isomers (Enantiomeric Pair) trans Isomers (Enantiomeric Pair) This compound->trans Isomers (Enantiomeric Pair) Diastereomers (1R,2R) (1R,2R) trans Isomers (Enantiomeric Pair)-> (1R,2R) (1S,2S) (1S,2S) trans Isomers (Enantiomeric Pair)-> (1S,2S)

Figure 1: Isomeric relationship of this compound.
Conformational Analysis

The cyclohexane ring in these isomers exists predominantly in a chair conformation to minimize steric strain.

  • Cis Isomer: The two chair conformations of the cis isomer are enantiomeric and interconvert rapidly at room temperature. In each conformation, one methoxycarbonyl group occupies an axial position while the other is in an equatorial position.

  • Trans Isomers: The trans isomers can exist in two diastereomeric chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformer is significantly more stable due to the minimization of 1,3-diaxial interactions.

Physicochemical Properties

The different spatial arrangements of the functional groups in the isomers of this compound lead to variations in their physical and chemical properties. A summary of available quantitative data is presented below.

Propertycis-Dimethyl Cyclohexane-1,2-dicarboxylatetrans-Dimethyl Cyclohexane-1,2-dicarboxylate
Molecular Formula C₁₀H₁₆O₄C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol 200.23 g/mol
Boiling Point 111 °C at 5 mmHg125.9 ± 7.0 °C at 760 mmHg
Density 1.12 g/cm³0.8 ± 0.1 g/cm³
Appearance Colorless to almost colorless clear liquidColorless to yellowish liquid[1]
Solubility Soluble in organic solvents like ethers and alcohols; insoluble in water.[1]Soluble in organic solvents like ethers and alcohols; insoluble in water.[1]

Experimental Protocols

Synthesis of cis-Dimethyl Cyclohexane-1,2-dicarboxylate

The cis isomer is commonly synthesized via the catalytic hydrogenation of dimethyl phthalate (B1215562).

cis_synthesis Dimethyl Phthalate Dimethyl Phthalate Catalytic Hydrogenation Catalytic Hydrogenation Dimethyl Phthalate->Catalytic Hydrogenation cis-Dimethyl Cyclohexane-1,2-dicarboxylate cis-Dimethyl Cyclohexane-1,2-dicarboxylate Catalytic Hydrogenation->cis-Dimethyl Cyclohexane-1,2-dicarboxylate

Figure 2: Synthesis of cis-Dimethyl Cyclohexane-1,2-dicarboxylate.

Detailed Methodology: [2]

  • Reaction Setup: In a 25 mL stainless steel autoclave equipped with a PTFE liner, disperse 20 mg of a suitable catalyst (e.g., Ruthenium on Carbon) and 61 mg (0.5 mmol) of dimethyl phthalate in 5 mL of deionized water.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas to replace the air, and then pressurize to 2.5 MPa with hydrogen.

  • Reaction Conditions: Heat the reaction mixture to 110 °C while stirring magnetically at 1000 rpm. Maintain these conditions until the reaction is complete (monitoring by techniques like GC-MS is recommended).

  • Work-up: After the reaction, cool the autoclave to room temperature. Extract the reaction mixture with ethyl acetate.

  • Purification: Separate the organic layer and remove the solid catalyst by centrifugation. Wash the recovered catalyst sequentially with ethyl acetate, ethanol, and deionized water for potential reuse. The filtrate containing the product can be further purified by distillation under reduced pressure.

Synthesis of trans-Dimethyl Cyclohexane-1,2-dicarboxylate

The trans isomer can be prepared by the esterification of trans-1,2-cyclohexanedicarboxylic acid.

trans_synthesis trans-1,2-Cyclohexanedicarboxylic Acid trans-1,2-Cyclohexanedicarboxylic Acid Esterification (Methanol, Acid Catalyst) Esterification (Methanol, Acid Catalyst) trans-1,2-Cyclohexanedicarboxylic Acid->Esterification (Methanol, Acid Catalyst) trans-Dimethyl Cyclohexane-1,2-dicarboxylate trans-Dimethyl Cyclohexane-1,2-dicarboxylate Esterification (Methanol, Acid Catalyst)->trans-Dimethyl Cyclohexane-1,2-dicarboxylate

Figure 3: Synthesis of trans-Dimethyl Cyclohexane-1,2-dicarboxylate.

Detailed Methodology: [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve trans-1,2-cyclohexanedicarboxylic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or camphor-10-sulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature until the esterification is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical methods.

  • Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., magnesium sulfate). Remove the solvent under reduced pressure, and purify the resulting crude product by distillation to obtain pure trans-dimethyl cyclohexane-1,2-dicarboxylate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the isomers of this compound.

  • ¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum can differentiate between the cis and trans isomers due to their different symmetries. The cis isomer, being a meso compound, will exhibit fewer signals than the chiral trans isomers.

  • ¹H NMR Spectroscopy: The coupling constants between the protons at C1 and C2 can provide information about their dihedral angle and thus help in assigning the cis or trans configuration.

  • Infrared Spectroscopy: The C=O stretching frequency in the IR spectrum can be influenced by the conformation of the ester groups. Differences in the fingerprint region can also be used to distinguish between the isomers.

Conclusion

The stereoisomers of this compound exhibit distinct structural and physicochemical properties that are a direct consequence of the spatial arrangement of their methoxycarbonyl groups. Understanding these differences is crucial for their application in various fields. The synthetic protocols provided in this guide offer reliable methods for the preparation of the cis and trans isomers, enabling further research and development in areas such as polymer chemistry and asymmetric synthesis. The application of spectroscopic techniques is essential for the unambiguous characterization of these isomers.

References

Technical Guide: Stereoselective Synthesis of trans-Dimethyl Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective synthesis of trans-dimethyl cyclohexane-1,2-dicarboxylate, a valuable building block in organic synthesis and drug development. The primary route detailed herein involves a stereospecific Diels-Alder reaction followed by catalytic hydrogenation and subsequent esterification. This method is favored for its high stereocontrol, yielding the desired trans isomer.

Synthesis Pathway Overview

The synthesis of trans-dimethyl cyclohexane-1,2-dicarboxylate is achieved through a three-step process, beginning with the Diels-Alder reaction between 1,3-butadiene (B125203) and fumaric acid to form trans-cyclohex-4-ene-1,2-dicarboxylic acid. The double bond in this intermediate is then reduced via catalytic hydrogenation to yield trans-1,2-cyclohexanedicarboxylic acid. Finally, esterification of the diacid with methanol (B129727) affords the target molecule.

synthesis_pathway 1,3-Butadiene 1,3-Butadiene trans-Cyclohex-4-ene-1,2-dicarboxylic acid trans-Cyclohex-4-ene-1,2-dicarboxylic acid 1,3-Butadiene->trans-Cyclohex-4-ene-1,2-dicarboxylic acid Diels-Alder Reaction Fumaric Acid Fumaric Acid Fumaric Acid->trans-Cyclohex-4-ene-1,2-dicarboxylic acid trans-1,2-Cyclohexanedicarboxylic acid trans-1,2-Cyclohexanedicarboxylic acid trans-Cyclohex-4-ene-1,2-dicarboxylic acid->trans-1,2-Cyclohexanedicarboxylic acid Hydrogenation H2, Catalyst H2, Catalyst H2, Catalyst->trans-1,2-Cyclohexanedicarboxylic acid trans-Dimethyl cyclohexane-1,2-dicarboxylate trans-Dimethyl cyclohexane-1,2-dicarboxylate trans-1,2-Cyclohexanedicarboxylic acid->trans-Dimethyl cyclohexane-1,2-dicarboxylate Esterification Methanol, Acid Catalyst Methanol, Acid Catalyst Methanol, Acid Catalyst->trans-Dimethyl cyclohexane-1,2-dicarboxylate

Caption: Overall synthesis pathway for trans-dimethyl cyclohexane-1,2-dicarboxylate.

Experimental Protocols

Step 1: Synthesis of trans-Cyclohex-4-ene-1,2-dicarboxylic acid (Diels-Alder Reaction)

This step utilizes a Diels-Alder reaction between 1,3-butadiene (generated in situ from 3-sulfolene) and fumaric acid. The use of fumaric acid, a trans-dienophile, ensures the formation of the desired trans stereochemistry in the product.

Experimental Workflow:

exp_workflow_step1 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 3-Sulfolene (B121364) 3-Sulfolene Heating Heating 3-Sulfolene->Heating Fumaric Acid Fumaric Acid Fumaric Acid->Heating Acetic Acid Acetic Acid Acetic Acid->Heating Solvent Removal Solvent Removal Heating->Solvent Removal Crystallization Crystallization Solvent Removal->Crystallization Filtration Filtration Crystallization->Filtration Product_1 Product_1 Filtration->Product_1 trans-Cyclohex-4-ene- 1,2-dicarboxylic acid

Caption: Experimental workflow for the synthesis of the Diels-Alder adduct.

Procedure: In a sealed reaction vessel, fumaric acid and 3-sulfolene are heated in acetic acid.[1] The reaction mixture is maintained at a specific temperature for an extended period to ensure the decomposition of 3-sulfolene to 1,3-butadiene and its subsequent reaction with fumaric acid. After the reaction is complete, the solvent is removed, and the crude product is purified by crystallization.

ParameterValue
Reactants Fumaric acid, 3-Sulfolene
Solvent Acetic Acid
Temperature 100 °C
Reaction Time 40 hours
Purification Crystallization
Step 2: Synthesis of trans-1,2-Cyclohexanedicarboxylic acid (Hydrogenation)

The unsaturated dicarboxylic acid from the previous step is subjected to catalytic hydrogenation to saturate the cyclohexene (B86901) ring.

Experimental Workflow:

exp_workflow_step2 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification trans-Cyclohex-4-ene-1,2-dicarboxylic acid trans-Cyclohex-4-ene-1,2-dicarboxylic acid Hydrogenation Hydrogenation trans-Cyclohex-4-ene-1,2-dicarboxylic acid->Hydrogenation Methanol Methanol Methanol->Hydrogenation Catalyst Catalyst Catalyst->Hydrogenation Catalyst Filtration Catalyst Filtration Hydrogenation->Catalyst Filtration Solvent Removal Solvent Removal Catalyst Filtration->Solvent Removal Crystallization Crystallization Solvent Removal->Crystallization Product_2 Product_2 Crystallization->Product_2 trans-1,2-Cyclohexanedicarboxylic acid

Caption: Experimental workflow for the hydrogenation step.

Procedure: trans-Cyclohex-4-ene-1,2-dicarboxylic acid is dissolved in methanol, and a palladium on carbon catalyst is added. The mixture is then subjected to a hydrogen atmosphere at a specified pressure and temperature.[1] Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting crude product is purified by recrystallization from ethanol (B145695) or water.

ParameterValue
Reactant trans-Cyclohex-4-ene-1,2-dicarboxylic acid
Catalyst 10% Palladium on Carbon
Solvent Methanol
Hydrogen Pressure Not specified, typically 1-5 atm
Temperature Room Temperature
Purification Recrystallization from Ethanol or Water
Step 3: Synthesis of trans-Dimethyl cyclohexane-1,2-dicarboxylate (Esterification)

The final step involves the esterification of the dicarboxylic acid with methanol, typically under acidic catalysis.

Experimental Workflow:

exp_workflow_step3 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification trans-1,2-Cyclohexanedicarboxylic acid trans-1,2-Cyclohexanedicarboxylic acid Reflux Reflux trans-1,2-Cyclohexanedicarboxylic acid->Reflux Methanol Methanol Methanol->Reflux Acid Catalyst Acid Catalyst Acid Catalyst->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Final_Product Final_Product Solvent Removal->Final_Product trans-Dimethyl cyclohexane- 1,2-dicarboxylate

Caption: Experimental workflow for the final esterification step.

Procedure: trans-1,2-Cyclohexanedicarboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated under reflux to drive the esterification to completion. After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or recrystallization.

ParameterValue
Reactants trans-1,2-Cyclohexanedicarboxylic acid, Methanol
Catalyst Sulfuric Acid (catalytic amount)
Temperature Reflux
Purification Distillation or Recrystallization

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
trans-Cyclohex-4-ene-1,2-dicarboxylic acidC₈H₁₀O₄170.16Not reportedNot reported
trans-1,2-Cyclohexanedicarboxylic acidC₈H₁₂O₄172.18220-221Not reported
trans-Dimethyl cyclohexane-1,2-dicarboxylateC₁₀H₁₆O₄200.2395-96Not reported

Characterization Data

The final product, trans-dimethyl cyclohexane-1,2-dicarboxylate, and its intermediates can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry of the cyclohexane (B81311) ring and the presence of the methyl ester groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reaction by observing the disappearance of the O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester.

  • Mass Spectrometry (MS): MS provides information on the molecular weight of the product, confirming its identity.

  • Melting Point: The melting point of the final product and the dicarboxylic acid intermediate are sharp and can be used as an indicator of purity.

Alternative Synthetic Approaches

While the Diels-Alder approach provides excellent stereocontrol, other methods for the synthesis of dimethyl cyclohexane-1,2-dicarboxylate exist, primarily through the catalytic hydrogenation of dimethyl phthalate. However, these methods often lead to a mixture of cis and trans isomers, with the cis isomer typically being the major product. Separation of these isomers can be challenging, making the stereoselective Diels-Alder route a more efficient method for obtaining the pure trans isomer. Isomerization of the more readily available cis-dicarboxylic acid to the trans isomer can also be considered, potentially through heating or treatment with a base, followed by esterification. However, this may lead to equilibrium mixtures requiring separation.

References

A Technical Guide to the Spectroscopic Analysis of Dimethyl Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl cyclohexane-1,2-dicarboxylate (C₁₀H₁₆O₄, Molar Mass: 200.23 g/mol ) is a diester derivative of cyclohexanedicarboxylic acid.[1] It exists as two primary stereoisomers: cis and trans. The spatial arrangement of the two methoxycarbonyl groups profoundly influences their spectroscopic properties, making techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) indispensable for their differentiation and structural confirmation. This guide provides a detailed overview of the key spectroscopic data for this compound, intended for researchers and professionals in chemical synthesis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds. The chemical environment of each nucleus dictates its resonance frequency, providing a fingerprint of the molecule's connectivity and stereochemistry.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is characterized by two main regions: the aliphatic protons of the cyclohexane (B81311) ring and the protons of the methyl ester groups.

  • -OCH₃ Protons: The six protons of the two methoxy (B1213986) groups are chemically equivalent in both cis and trans isomers (due to symmetry or rapid rotation) and appear as a sharp singlet. This signal is typically found in the range of 3.6 - 3.7 ppm .

  • Cyclohexane Ring Protons: The ten protons on the cyclohexane ring produce complex, overlapping signals in the aliphatic region, generally between 1.2 and 2.9 ppm . The methine protons (H-1 and H-2) are deshielded by the adjacent ester groups and appear further downfield compared to the methylene (B1212753) protons (H-3, H-4, H-5, H-6). The exact chemical shifts and coupling constants are highly sensitive to the cis/trans stereochemistry, which governs the axial and equatorial positions of the protons.

Table 1: Predicted ¹H NMR Spectral Data

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Methylene Protons (-CH₂-)1.2 - 2.2Multiplet (m)8H
Methine Protons (-CH-)2.5 - 2.9Multiplet (m)2H
Methoxy Protons (-OCH₃)~ 3.7Singlet (s)6H
¹³C NMR Analysis

Proton-decoupled ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule. Due to the symmetry in both cis and trans isomers, the number of observed signals is less than the total number of carbon atoms.

For the cis isomer, a plane of symmetry renders the two ester groups equivalent, as well as pairs of carbons on the cyclohexane ring. This results in:

  • One signal for the two equivalent carbonyl carbons (C=O).

  • One signal for the two equivalent methoxy carbons (-OCH₃).

  • One signal for the two equivalent methine carbons (C-1, C-2).

  • Three signals for the three pairs of equivalent methylene carbons (C-3/C-6, C-4/C-5).

A similar reduction in signals is expected for the trans isomer due to its C₂ axis of symmetry. While the number of signals is the same, their chemical shifts differ, allowing for isomer differentiation.[2]

Table 2: Typical ¹³C NMR Chemical Shifts

Carbon TypeTypical Chemical Shift (δ, ppm)
Methylene Carbons (-CH₂-)20 - 35
Methine Carbons (-CH-)40 - 55
Methoxy Carbons (-OCH₃)50 - 55
Carbonyl Carbons (-C=O)170 - 185

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is dominated by absorptions characteristic of an ester and an alkane.

Table 3: Characteristic IR Absorption Bands

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
C-H Stretchsp³ C-H (Alkyl)2850 - 3000Medium-Strong
C=O StretchEster (Carbonyl)1730 - 1750 Strong, Sharp
C-O StretchEster1150 - 1250Strong
C-H Bend-CH₂-1440 - 1480Medium

The most prominent and diagnostic peak is the strong, sharp carbonyl (C=O) absorption around 1730-1750 cm⁻¹. The presence of strong C-O stretching bands and sp³ C-H stretching bands further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information based on fragmentation patterns. For this compound, Electron Impact (EI) ionization typically results in the formation of a molecular ion (M⁺) and several characteristic fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 200 , corresponding to the molecular weight of the compound.[3]

  • Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (·OCH₃) or the entire carbomethoxy group (·COOCH₃).

    • Loss of a methoxy radical (·OCH₃): [M - 31]⁺ results in a peak at m/z = 169 .

    • Loss of a carbomethoxy radical (·COOCH₃): [M - 59]⁺ results in a peak at m/z = 141 .

    • McLafferty Rearrangement: A rearrangement can lead to the elimination of methanol (B129727) (CH₃OH), giving a peak at [M - 32]⁺, m/z = 168 .[3]

    • Other Fragments: Database entries show significant fragments at m/z = 140 and m/z = 81 , which likely arise from further fragmentation and rearrangements of the cyclohexane ring.[1][3]

Table 4: Key Mass Spectrometry Data (EI)

m/zProposed Fragment Identity
200[C₁₀H₁₆O₄]⁺ (Molecular Ion, M⁺)
169[M - ·OCH₃]⁺
168[M - CH₃OH]⁺
141[M - ·COOCH₃]⁺
140Further fragmentation product[1]
81Cyclohexenyl-type fragment[3]

Visualization of Workflows and Pathways

Spectroscopic_Analysis_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Pure Compound Prep Sample Preparation (Dissolve in Solvent, etc.) Sample->Prep NMR NMR Spectrometer Prep->NMR IR IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS Proc Data Acquisition & Processing NMR->Proc IR->Proc MS->Proc Analysis Spectral Analysis (Peak Assignment) Proc->Analysis Structure Structure Elucidation & Verification Analysis->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

MS_Fragmentation_Pathway cluster_losses Primary Fragmentation cluster_secondary Further Fragmentation M Molecular Ion C₁₀H₁₆O₄⁺· m/z = 200 F169 [M - OCH₃]⁺ m/z = 169 M->F169 - ·OCH₃ (31) F168 [M - CH₃OH]⁺ m/z = 168 M->F168 - CH₃OH (32) (Rearrangement) F141 [M - COOCH₃]⁺ m/z = 141 M->F141 - ·COOCH₃ (59) F81 Ring Fragment m/z = 81 F141->F81 - CO₂ - CH₃·

Caption: Proposed mass spectrometry fragmentation of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent.

  • Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign ¹³C peaks based on chemical shifts and comparison with predicted values or databases.

Infrared (IR) Spectroscopy (ATR Method)
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount (a few milligrams) of the liquid or solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (GC-MS Method)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The compound will travel through the GC column and be separated from the solvent and any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Impact (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion. The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

References

Commercial Sourcing and Technical Guide for Dimethyl Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Dimethyl cyclohexane-1,2-dicarboxylate, including its various isomers. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this chemical and understanding its key characteristics. This document outlines major commercial suppliers, provides a summary of technical data, and details common synthetic and analytical methodologies.

Commercial Availability

This compound is available from a range of chemical suppliers, often with varying purities and isomeric compositions (cis, trans, or a mixture of both). The choice of supplier may depend on the required isomeric purity, quantity, and specific application. Below is a summary of prominent commercial sources.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans94-60-097%While this is the 1,4-isomer, it indicates the availability of related structures.[1]
DIMETHYL 4-CYCLOHEXENE-1,2-DICARBOXYLATE7500-55-2-Precursor to the saturated compound.[2]
TCI America Dimethyl cis-1,2-Cyclohexanedicarboxylate1687-29-2>96.0%Specific to the cis isomer.[3]
Dimethyl 1,4-Cyclohexanedicarboxylate (cis- and trans- mixture)94-60-0>98.0%[4]
Simson Pharma Limited (1R,2R)-Dimethylcyclohexane-1,2-dicarboxylate140459-96-7High PurityAccompanied by a Certificate of Analysis.
Oakwood Chemical (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate140459-96-7-Specific enantiomer available.[5]
CP Lab Safety Dimethyl trans-1,2-Cyclohexanedicarboxylate3205-35-4min 98%Specific to the trans isomer.[6]
AK Scientific, Inc. Dimethyl 1,4-cyclohexanedicarboxylate, cis- and trans- mixture94-60-098% (GC)[7]
ChemScene Cis-dimethyl cyclohexane-1,2-dicarboxylate1687-29-2≥98%[8]
Dayang Chem (Hangzhou) Co., Ltd. This compound--Offers a range from gram to bulk quantities.[9]
Molbase This compound1687-29-298%, >97%, etc.A platform with multiple suppliers.[10]
ChemicalBook This compound1687-29-299%Provides information and lists various suppliers.[11]

Technical Data

The physical and chemical properties of this compound can vary depending on the isomeric form. A summary of key technical data is presented below.

PropertyValueIsomerSource
Molecular Formula C10H16O4All isomers[12][13][14][15]
Molecular Weight 200.23 g/mol All isomers[12][13][14][15]
CAS Number 1687-29-2cis-isomer[3][8]
3205-35-4trans-isomer[6][12]
140459-96-7(1R,2R)-isomer
Boiling Point 111 °C @ 5 mmHgcis-isomer[3]
131-133 °C @ 11 mmHg1,4-isomer mixture[1]
Density 1.12 g/mL (20°C)cis-isomer[3]
1.111 g/mL (25 °C)1,4-isomer mixture[1]
Refractive Index 1.46 (20°C)cis-isomer[3]
1.458 (20°C)1,4-isomer mixture[1]
Purity Typically ≥96-99%All isomers[3][6][7][8][11]

Experimental Protocols

Synthesis Methodologies

The synthesis of this compound typically involves a two-step process: a Diels-Alder reaction to form the cyclohexene (B86901) precursor, followed by catalytic hydrogenation. An alternative route is the direct hydrogenation of dimethyl phthalate (B1215562).

Step 1: Diels-Alder Reaction to Synthesize cis-Dimethyl cyclohex-4-ene-1,2-dicarboxylate

This reaction involves the [4+2] cycloaddition of a conjugated diene (e.g., 1,3-butadiene (B125203), often generated in situ from 3-sulfolene) and a dienophile (maleic anhydride), followed by esterification.[16][17][18][19]

  • Materials: 3-sulfolene (B121364), maleic anhydride (B1165640), xylene (solvent), methanol (B129727), and a strong acid catalyst (e.g., sulfuric acid).

  • Procedure (Illustrative):

    • In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq) in xylene.

    • Heat the mixture to reflux (approximately 140-150°C) for 1-2 hours.[16] During reflux, 3-sulfolene decomposes to 1,3-butadiene and sulfur dioxide. The 1,3-butadiene then reacts with maleic anhydride.

    • Cool the reaction mixture to room temperature, which may result in the precipitation of 4-cyclohexene-cis-1,2-dicarboxylic anhydride.

    • The crude anhydride can be hydrolyzed to the corresponding dicarboxylic acid by heating with water.[17][20]

    • The resulting dicarboxylic acid is then subjected to Fischer esterification by refluxing in methanol with a catalytic amount of sulfuric acid.

    • The product, cis-Dimethyl cyclohex-4-ene-1,2-dicarboxylate, is isolated by extraction and purified by distillation or chromatography.

Step 2: Catalytic Hydrogenation

The unsaturated ester is then hydrogenated to yield the saturated this compound.

  • Materials: cis-Dimethyl cyclohex-4-ene-1,2-dicarboxylate, a suitable solvent (e.g., ethanol, ethyl acetate), and a hydrogenation catalyst (e.g., Palladium on carbon (Pd/C)).

  • Procedure (Illustrative):

    • Dissolve the unsaturated ester in the chosen solvent in a hydrogenation vessel.

    • Add a catalytic amount of 5% or 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by vacuum distillation.

Alternative Route: Hydrogenation of Dimethyl Phthalate

A more direct route involves the catalytic hydrogenation of dimethyl phthalate.[11]

  • Materials: Dimethyl phthalate, deionized water (or other suitable solvent), and a hydrogenation catalyst (e.g., Ru/C).

  • Procedure (General):

    • In a stainless steel autoclave, disperse dimethyl phthalate and the catalyst in the solvent.

    • Seal the autoclave, replace the air with hydrogen, and pressurize to a desired pressure (e.g., 2.5 MPa).

    • Heat the mixture with stirring (e.g., to 110°C) until the reaction is complete.[11]

    • After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate) and the catalyst is removed by filtration.[11]

    • The product is isolated by removal of the solvent.

Quality Control and Analytical Methods

Standard analytical techniques are employed to determine the purity and isomeric ratio of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and determining the ratio of cis and trans isomers. The isomers will have slightly different retention times, allowing for their separation and quantification. Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts and coupling constants of the methoxy (B1213986) protons and the protons on the cyclohexane (B81311) ring will differ between the cis and trans isomers, allowing for their identification and the determination of their relative abundance in a mixture.

    • ¹³C NMR: Can be used to distinguish between the cis and trans isomers based on the chemical shifts of the carbon atoms in the cyclohexane ring and the carbonyl carbons.[21][22]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch, which typically appears around 1730 cm⁻¹, and C-O stretches.

Visualization of Logical Relationships

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent quality control analysis of this compound.

cluster_synthesis Synthesis cluster_qc Quality Control Diels-Alder Reaction Diels-Alder Reaction Hydrogenation Hydrogenation Diels-Alder Reaction->Hydrogenation Esterification Esterification Hydrogenation->Esterification Purification Purification Esterification->Purification GC-MS GC-MS Purification->GC-MS Purity & Isomer Ratio NMR NMR Purification->NMR Structure Confirmation FTIR FTIR Purification->FTIR Functional Groups Final Product Final Product GC-MS->Final Product NMR->Final Product FTIR->Final Product

Caption: Synthesis and quality control workflow for this compound.

Procurement and Quality Verification Workflow

This diagram outlines the process for sourcing and verifying the quality of commercially available this compound.

Identify Suppliers Identify Suppliers Request Quotes & Technical Data Request Quotes & Technical Data Identify Suppliers->Request Quotes & Technical Data Supplier Selection Supplier Selection Request Quotes & Technical Data->Supplier Selection Procurement Procurement Supplier Selection->Procurement Incoming Quality Control Incoming Quality Control Procurement->Incoming Quality Control CoA Verification & Internal Testing Release for Use Release for Use Incoming Quality Control->Release for Use

Caption: Procurement and quality verification process for commercial chemicals.

References

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1R,2R)-Dimethyl Cyclohexane-1,2-dicarboxylate

Introduction

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is a chiral organic compound belonging to the family of diesters. Its rigid cyclohexane (B81311) backbone and defined stereochemistry make it a molecule of interest in stereoselective synthesis. This technical guide provides a detailed overview of its properties, synthesis, and potential applications, with a focus on its role as a chiral building block. It is important to note that while the physicochemical properties and synthesis of its racemic and isomeric forms are documented, specific biological activity data for the (1R,2R) enantiomer is notably absent in the current scientific literature.

Physicochemical Properties

The properties of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate are summarized in the table below. It is important to note that some experimental data is for the racemic trans-isomer or a mixture of isomers, as specific data for the enantiomerically pure compound is limited.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₆O₄[1][2]
Molecular Weight 200.23 g/mol [1][2]
IUPAC Name trans-dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylate[3]
Synonyms Dimethyl trans-1,2-cyclohexanedicarboxylate, (1R,2R)-Dimethyl 1,2-cyclohexanedicarboxylate[1]
CAS Number 140459-96-7
Appearance Colorless to yellowish liquid[4]
Boiling Point 111 °C at 5 mmHgData for a mixture of isomers.
Density 1.12 g/cm³Data for a mixture of isomers.
Solubility Soluble in organic solvents such as ethers and alcohols; insoluble in water.[4]
Melting Point Not available for the diester. The precursor, trans-1,2-Cyclohexanedicarboxylic acid, has a melting point of 228-230 °C.[5]

Synthesis

The most common method for the synthesis of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is the Fischer esterification of its corresponding dicarboxylic acid, (1R,2R)-trans-1,2-Cyclohexanedicarboxylic acid, using methanol (B129727) in the presence of an acid catalyst.

Synthesis Workflow

G cluster_0 Step 1: Chiral Resolution cluster_1 Step 2: Fischer Esterification cluster_2 Work-up and Purification racemic_diacid Racemic trans-1,2-Cyclohexanedicarboxylic Acid diastereomeric_salt Diastereomeric Salt Formation racemic_diacid->diastereomeric_salt resolving_agent Chiral Resolving Agent ((R)-1-phenylethylamine) resolving_agent->diastereomeric_salt resolved_diacid (1R,2R)-trans-1,2-Cyclohexanedicarboxylic Acid diastereomeric_salt->resolved_diacid esterification Esterification Reaction (Reflux) resolved_diacid->esterification methanol Methanol (Excess) methanol->esterification acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->esterification product (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate esterification->product extraction Extraction with Organic Solvent product->extraction washing Washing (e.g., with NaHCO₃, brine) extraction->washing drying Drying (e.g., with Na₂SO₄) washing->drying purification Purification (e.g., Distillation) drying->purification G start (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate modification Chemical Modification (e.g., reduction, amidation) start->modification chiral_ligand Chiral Ligand / Auxiliary modification->chiral_ligand metal_complex Metal Complexation chiral_ligand->metal_complex asymmetric_catalyst Asymmetric Catalyst metal_complex->asymmetric_catalyst asymmetric_reaction Asymmetric Reaction (e.g., hydrogenation, C-C bond formation) asymmetric_catalyst->asymmetric_reaction enantiopure_product Enantiomerically Enriched Product asymmetric_reaction->enantiopure_product

References

An In-Depth Technical Guide to the Cis/Trans Isomerization of Dimethyl Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis/trans isomerization of dimethyl cyclohexane-1,2-dicarboxylate, a fundamental transformation relevant to stereochemical control in organic synthesis and drug development. This document details the underlying thermodynamic principles, reaction mechanisms, experimental protocols, and analytical techniques for monitoring this isomerization.

Introduction

This compound exists as two diastereomers: cis and trans. The stereochemical relationship between the two methoxycarbonyl groups significantly influences the molecule's physical and chemical properties. The ability to interconvert between these isomers is crucial for accessing the thermodynamically more stable isomer and for applications where specific stereochemistry is required. This guide will focus on the base-catalyzed isomerization, which proceeds via an enolate intermediate.

Thermodynamic Stability and Conformational Analysis

The relative stability of the cis and trans isomers is dictated by the conformational preferences of the substituents on the cyclohexane (B81311) ring. The chair conformation is the most stable arrangement of the cyclohexane ring. In this conformation, substituents can occupy either axial or equatorial positions.

  • Trans Isomer: The trans isomer can adopt a conformation where both bulky methoxycarbonyl groups are in the equatorial position (diequatorial). This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions.

  • Cis Isomer: In the cis isomer, one methoxycarbonyl group must be in an axial position while the other is equatorial. The axial substituent experiences steric hindrance from the axial hydrogens on the same side of the ring.

Due to the avoidance of 1,3-diaxial interactions, the trans isomer is the thermodynamically more stable of the two. The isomerization process, therefore, favors the formation of the trans product.

Reaction Mechanism: Base-Catalyzed Epimerization

The isomerization of this compound is typically achieved through base-catalyzed epimerization. The mechanism involves the reversible formation of an enolate intermediate, which allows for the inversion of the stereocenter.

A strong base, such as sodium methoxide (B1231860) (NaOMe), is commonly employed. The methoxide ion removes the acidic proton at either C1 or C2, which is rendered acidic by the adjacent electron-withdrawing methoxycarbonyl group. This results in the formation of a planar enolate intermediate. Subsequent protonation of the enolate can occur from either face, leading to the formation of either the cis or trans isomer. Over time, this reversible process leads to an equilibrium mixture that is enriched in the more stable trans isomer.

G cluster_0 Base-Catalyzed Epimerization cluster_1 Equilibrium cis cis-Isomer enolate Planar Enolate Intermediate cis->enolate + NaOMe - MeOH enolate->cis + MeOH - NaOMe trans trans-Isomer (Thermodynamically Favored) enolate->trans + MeOH - NaOMe trans->enolate + NaOMe - MeOH cis_eq cis-Isomer trans_eq trans-Isomer cis_eq->trans_eq Keq > 1

Mechanism of Base-Catalyzed Isomerization

Experimental Protocols

Representative Protocol for Base-Catalyzed Isomerization

Objective: To isomerize cis-dimethyl cyclohexane-1,2-dicarboxylate to its thermodynamically more stable trans isomer.

Materials:

  • cis-Dimethyl cyclohexane-1,2-dicarboxylate

  • Anhydrous methanol (B129727) (MeOH)

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%) or solid sodium methoxide

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve cis-dimethyl cyclohexane-1,2-dicarboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1-0.3 eq).

  • Heat the reaction mixture to reflux and monitor the progress by taking aliquots at regular intervals for analysis by GC-MS or ¹H NMR.

  • Once the reaction has reached equilibrium (i.e., the cis/trans ratio is constant), cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding glacial acetic acid.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • If desired, the trans isomer can be purified from the mixture by column chromatography or recrystallization.

G start Start dissolve Dissolve cis-diester in anhydrous MeOH start->dissolve add_base Add catalytic NaOMe dissolve->add_base reflux Reflux and Monitor (GC-MS or NMR) add_base->reflux equilibrium Equilibrium Reached? reflux->equilibrium equilibrium->reflux No cool Cool to RT equilibrium->cool Yes neutralize Neutralize with Acetic Acid cool->neutralize evaporate Evaporate MeOH neutralize->evaporate workup Aqueous Workup (Et₂O, NaHCO₃, Brine) evaporate->workup dry Dry (MgSO₄) and Concentrate workup->dry end Product Mixture (cis/trans) dry->end

Experimental Workflow for Isomerization

Analytical Methods for Monitoring Isomerization

The progress of the isomerization and the final cis/trans ratio can be determined using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an effective method for separating the cis and trans isomers.[1] The two isomers will have different retention times on a suitable capillary column. Mass spectrometry can be used to confirm the identity of the eluting peaks. The relative amounts of the two isomers can be determined by integrating the peak areas in the chromatogram.

ParameterTypical Value/Condition
Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-35)
Injector Temperature 250 °C
Oven Program 40 °C (1 min), then ramp to 160 °C at 10 °C/min
Carrier Gas Helium
Detector Mass Spectrometer (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers. The chemical shifts of the protons and carbons, particularly those of the methoxycarbonyl groups and the protons at C1 and C2, will differ due to the different stereochemical environments.[2] The ratio of the isomers in a mixture can be determined by integrating the respective signals in the ¹H NMR spectrum.

NucleusIsomerExpected Chemical Shift Range (ppm)
¹H cisMethoxy protons and ring protons will have distinct shifts compared to the trans isomer.
transMethoxy protons and ring protons will have distinct shifts compared to the cis isomer.
¹³C cisCarbonyl, methoxy, and ring carbons will have characteristic shifts.
transCarbonyl, methoxy, and ring carbons will have characteristic shifts.

Quantitative Data

While extensive quantitative data for the isomerization of this compound is not widely published, the equilibrium is expected to strongly favor the trans isomer due to its greater thermodynamic stability. For the related 1,2-dimethylcyclohexane, the diequatorial trans conformer is significantly more stable than the axial-equatorial cis conformer. A similar energy difference is expected for the dimethyl dicarboxylate derivative.

ParameterExpected ValueRationale
Equilibrium Constant (Keq) > 1The reaction favors the more stable trans product.
ΔG° < 0The isomerization to the trans isomer is a spontaneous process.
Equilibrium Ratio (trans:cis) High (e.g., > 90:10)Based on the significant steric advantage of the diequatorial conformation of the trans isomer.

Conclusion

The cis/trans isomerization of this compound is a thermodynamically driven process that favors the formation of the more stable trans isomer. This transformation is readily achieved via base-catalyzed epimerization, proceeding through a planar enolate intermediate. The reaction can be effectively monitored and the products quantified using standard analytical techniques such as GC-MS and NMR spectroscopy. This guide provides the foundational knowledge and practical considerations for researchers and professionals working with this important class of compounds.

References

An In-depth Technical Guide to the Thermodynamic Stability of Dimethyl Cyclohexane-1,2-dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the isomers of dimethyl cyclohexane-1,2-dicarboxylate. By examining the conformational analysis of these molecules, we can understand the factors governing their relative stabilities, which is crucial for applications in medicinal chemistry and material science where molecular geometry plays a key role in biological activity and physical properties.

Introduction to Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane (B81311) ring is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The relative stability of different isomers and their conformers is determined by the steric interactions between the substituents and the cyclohexane ring.

The primary steric interactions to consider are:

  • 1,3-Diaxial Interactions: Repulsive steric strain between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1).

  • Gauche Butane Interactions: Steric strain between substituents on adjacent carbons that are in a gauche conformation (a 60° dihedral angle).

The energetic cost of these interactions dictates the preferred conformation and the relative thermodynamic stability of the isomers.

Conformational Analysis of this compound Isomers

This compound exists as cis and trans diastereomers. Each of these can exist in different chair conformations that are in equilibrium. The bulky methoxycarbonyl (-COOCH₃) groups have a significant influence on the stability of these conformers.

Cis-1,2-Dimethyl Cyclohexanedicarboxylate

In the cis isomer, the two methoxycarbonyl groups are on the same side of the cyclohexane ring. This results in two rapidly interconverting chair conformations, one with one axial and one equatorial substituent (a,e) and the other in an equatorial and axial (e,a) arrangement. These two conformers are enantiomeric and therefore have equal energy.

Trans-1,2-Dimethyl Cyclohexanedicarboxylate

In the trans isomer, the two methoxycarbonyl groups are on opposite sides of the ring. This leads to two distinct chair conformations:

  • Diequatorial (e,e) conformer: Both methoxycarbonyl groups are in the more spacious equatorial positions. This conformation minimizes 1,3-diaxial interactions.

  • Diaxial (a,a) conformer: Both methoxycarbonyl groups are in the sterically hindered axial positions. This conformation suffers from significant 1,3-diaxial interactions, making it much less stable than the diequatorial conformer.

Therefore, the thermodynamic equilibrium for the trans isomer strongly favors the diequatorial conformation.

Quantitative Thermodynamic Stability

For trans-1,2-dimethylcyclohexane, the diequatorial conformer is favored by approximately 2.7 kcal/mol over the diaxial conformer.[1][2][3][4] This energy difference arises from the presence of four 1,3-diaxial interactions in the diaxial conformer, which are absent in the diequatorial conformer, balanced by a gauche interaction between the two methyl groups in the diequatorial form.[1][2][3]

The cis-1,2-dimethylcyclohexane (B165935) conformers are of equal energy, but are less stable than the diequatorial trans isomer due to the presence of an axial substituent and a gauche interaction between the methyl groups.[5] The energy difference between the most stable trans and cis isomers of 1,2-dimethylcyclohexane (B31226) is approximately 1.8 kcal/mol, with the trans isomer being more stable.[5]

Table 1: Estimated Relative Thermodynamic Stabilities of this compound Isomers and Conformers

IsomerConformationSubstituent PositionsRelative StabilityEstimated ΔG° (kcal/mol)
trans Diequatorial (e,e) Both equatorial Most Stable 0 (Reference)
cisAxial-Equatorial (a,e)One axial, one equatorialLess Stable~ +1.8
transDiaxial (a,a)Both axialLeast Stable> +2.7

Note: The ΔG° values are estimates based on data for 1,2-dimethylcyclohexane and are expected to be larger for the dicarboxylate due to the greater steric bulk of the methoxycarbonyl group.

Experimental Protocols for Determining Thermodynamic Stability

The primary experimental technique for determining the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of conformational equilibria is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .

Low-Temperature NMR Spectroscopy

Principle: At room temperature, the chair-chair interconversion of cyclohexane derivatives is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, the rate of interconversion can be slowed down to the point where the individual conformers can be observed as separate species in the NMR spectrum. The relative populations of the conformers can then be determined by integrating the signals corresponding to each conformer.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of the this compound isomer in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

    • The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • NMR Data Acquisition:

    • Acquire ¹H or ¹³C NMR spectra at various temperatures, starting from room temperature and gradually decreasing the temperature. A variable temperature unit on the NMR spectrometer is required.

    • The temperature should be lowered until the signals for the individual conformers are well-resolved (the coalescence temperature has been passed). For cyclohexane derivatives, this is often in the range of -60 to -100 °C.

    • Ensure the temperature has stabilized at each set point before acquiring the spectrum.

  • Data Analysis:

    • Identify the signals corresponding to each conformer. For example, in the ¹H NMR spectrum, the chemical shifts of the methine protons (CH-COOCH₃) will be different for axial and equatorial positions.

    • Integrate the well-resolved signals for each conformer to determine their relative areas. The ratio of the integrals is equal to the ratio of the conformer populations.

    • The equilibrium constant (Keq) can be calculated from the populations: Keq = [more stable conformer] / [less stable conformer]

    • The Gibbs free energy difference (ΔG°) can then be calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

    • By measuring Keq at multiple temperatures, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, allowing for the determination of the enthalpy and entropy differences between the conformers.

Analysis of ¹H NMR Coupling Constants

At temperatures where the conformer signals are not resolved, the conformational equilibrium can still be studied by analyzing the vicinal coupling constants (³JHH) in the ¹H NMR spectrum.

Principle: The magnitude of the coupling constant between two adjacent protons depends on the dihedral angle between them, as described by the Karplus equation. In a cyclohexane chair, the dihedral angles for axial-axial, axial-equatorial, and equatorial-equatorial protons are different, leading to characteristic coupling constants. The observed coupling constant in a rapidly equilibrating system is a weighted average of the coupling constants for the individual conformers.

Detailed Methodology:

  • Acquire a high-resolution ¹H NMR spectrum at a known temperature where the conformational equilibrium is rapid.

  • Measure the vicinal coupling constants for the methine protons.

  • Estimate the coupling constants for the pure conformers (e.g., Jaa, Jae, Jee) from model compounds or theoretical calculations.

  • Calculate the mole fraction (p) of each conformer using the following equation: Jobs = p * Ja + (1-p) * Jb where Jobs is the observed coupling constant, and Ja and Jb are the coupling constants for the two conformers.

  • Calculate Keq and ΔG° from the mole fractions.

Visualization of Isomer Relationships

The logical relationship between the different isomers and conformers of this compound and their relative stabilities can be visualized as follows:

Thermodynamic_Stability cluster_trans trans-Isomer cluster_cis cis-Isomer trans (e,e) Diequatorial (e,e) (Most Stable) trans (a,a) Diaxial (a,a) (Least Stable) trans (e,e)->trans (a,a) Ring Flip (High Energy Barrier) cis (a,e) Axial-Equatorial (a,e) trans (e,e)->cis (a,e) Isomerization (trans more stable) cis (e,a) Equatorial-Axial (e,a) cis (a,e)->cis (e,a) Ring Flip (Low Energy Barrier)

Caption: Conformational and isomeric relationships of this compound.

Conclusion

The thermodynamic stability of this compound isomers is governed by the principles of conformational analysis. The trans isomer is more stable than the cis isomer, and it exists predominantly in the diequatorial conformation to minimize steric strain. This understanding is critical for predicting the three-dimensional structure of these molecules, which in turn influences their interactions with biological targets and their macroscopic properties. The experimental protocols outlined in this guide, particularly low-temperature NMR spectroscopy, provide a robust framework for the quantitative determination of the thermodynamic parameters governing these conformational equilibria, enabling researchers to make informed decisions in drug design and materials development.

References

An In-depth Technical Guide to Dimethyl Cyclohexane-1,2-dicarboxylate: CAS Number and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl cyclohexane-1,2-dicarboxylate, focusing on its Chemical Abstracts Service (CAS) numbers, isomeric forms, and detailed methods for its identification. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who work with this compound.

Chemical Identity and Isomerism

This compound (C₁₀H₁₆O₄, Molar Mass: 200.23 g/mol ) is a diester of cyclohexane-1,2-dicarboxylic acid. The spatial arrangement of the two methoxycarbonyl groups relative to the cyclohexane (B81311) ring gives rise to stereoisomerism. The primary isomers are the cis and trans diastereomers, each with its own unique CAS number and physical properties.

Table 1: CAS Numbers and Synonyms of this compound Isomers

IsomerCAS NumberOther CAS NumbersCommon Synonyms
cis-Dimethyl cyclohexane-1,2-dicarboxylate1687-29-2[1][2]-Dimethyl cis-hexahydrophthalate, cis-1,2-Cyclohexanedicarboxylic acid dimethyl ester
trans-Dimethyl cyclohexane-1,2-dicarboxylate3205-35-4[2]140459-96-7 ((1R,2R)-isomer)Dimethyl trans-hexahydrophthalate, trans-1,2-Cyclohexanedicarboxylic acid dimethyl ester
Mixture of Isomers4336-20-3, 3205-35-4-Dimethyl hexahydrophthalate, 1,2-Cyclohexanedicarboxylic acid, dimethyl ester

The stereochemistry of these isomers significantly influences their physical and chemical properties, making accurate identification crucial for their application in synthesis and materials science.

Caption: Relationship between the isomers of this compound.

Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through several routes. A common and effective method involves a Diels-Alder reaction to form a cyclohexene (B86901) precursor, followed by hydrogenation and esterification.

Experimental Protocol: Synthesis via Diels-Alder Reaction and Hydrogenation

This protocol outlines the synthesis of the dimethyl ester from maleic anhydride (B1165640) and butadiene.

Step 1: Diels-Alder Reaction

  • In a pressure vessel, combine maleic anhydride and a suitable solvent (e.g., toluene).

  • Introduce an excess of 1,3-butadiene.

  • Heat the mixture at 100-150 °C for several hours.

  • After cooling, remove the solvent under reduced pressure to yield cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.

Step 2: Hydrogenation

  • Dissolve the anhydride from Step 1 in a suitable solvent such as ethyl acetate (B1210297).

  • Add a hydrogenation catalyst, for example, 5% Palladium on carbon.

  • Place the mixture in a hydrogenation apparatus and pressurize with hydrogen gas (typically 3-4 atm).

  • Stir the reaction at room temperature until hydrogen uptake ceases.

  • Filter off the catalyst and evaporate the solvent to obtain cis-cyclohexane-1,2-dicarboxylic anhydride.

Step 3: Esterification

  • Reflux the cis-cyclohexane-1,2-dicarboxylic anhydride with an excess of methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or camphor-10-sulfonic acid) for several hours.[2]

  • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude cis-dimethyl cyclohexane-1,2-dicarboxylate.

  • Purify the product by vacuum distillation or column chromatography.

To obtain the trans-isomer, the cis-dicarboxylic acid or anhydride can be isomerized to the more thermodynamically stable trans form by heating with a strong acid or base before the esterification step.

Synthesis_Workflow cluster_0 Synthesis Pathway A Maleic Anhydride + Butadiene B Diels-Alder Reaction A->B C cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride B->C D Hydrogenation C->D E cis-Cyclohexane-1,2-dicarboxylic Anhydride D->E F Esterification (Methanol, Acid Catalyst) E->F G cis-Dimethyl Cyclohexane-1,2-dicarboxylate F->G

Caption: General workflow for the synthesis of cis-dimethyl cyclohexane-1,2-dicarboxylate.

Analytical Identification Methods

Accurate identification and differentiation of the cis and trans isomers are critical. This is typically achieved using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Identification

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers due to the different chemical environments of the protons and carbons in each molecule.[1]

Table 2: Representative ¹H and ¹³C NMR Spectral Data

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
cis3.67 (s, 6H, -OCH₃), 2.8-3.0 (m, 2H, CH-CO), 1.2-2.0 (m, 8H, -CH₂-)~174 (C=O), ~51 (-OCH₃), ~41 (CH-CO), ~24, ~22 (-CH₂-)
trans3.66 (s, 6H, -OCH₃), 2.6-2.8 (m, 2H, CH-CO), 1.2-2.2 (m, 8H, -CH₂-)~175 (C=O), ~51 (-OCH₃), ~43 (CH-CO), ~28, ~24 (-CH₂-)

Note: Exact chemical shifts can vary depending on the solvent and instrument.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Both isomers will show strong absorption bands characteristic of the ester group.

  • C=O stretch: A strong absorption band is typically observed in the region of 1730-1750 cm⁻¹.

  • C-O stretch: Strong absorption bands are expected in the 1000-1300 cm⁻¹ region.

  • C-H stretch: Absorptions for the sp³ C-H bonds of the cyclohexane ring and methyl groups will be present in the 2850-3000 cm⁻¹ range.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish between the isomers.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 200. Common fragments would include the loss of a methoxy (B1213986) group (-OCH₃) resulting in a peak at m/z = 169, and the loss of a methoxycarbonyl group (-COOCH₃) leading to a peak at m/z = 141. The fragmentation patterns of the cis and trans isomers are expected to be very similar.

Chromatographic Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective techniques for separating the cis and trans isomers.

3.2.1. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC System:

    • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

The trans isomer is generally expected to have a slightly shorter retention time than the cis isomer on a standard non-polar column due to its more compact structure.

3.2.2. Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol and water. For example, 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 210 nm.

Method development may be required to achieve baseline separation of the isomers, including optimization of the mobile phase composition and gradient.

Analytical_Workflow cluster_1 Identification and Separation Sample Sample containing This compound Chromatography Chromatographic Separation (GC or HPLC) Sample->Chromatography Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopy Cis cis-Isomer Identified Chromatography->Cis Trans trans-Isomer Identified Chromatography->Trans Spectroscopy->Cis Spectroscopy->Trans

Caption: A typical analytical workflow for the identification and separation of this compound isomers.

Conclusion

The accurate identification of this compound isomers is essential for their effective use in scientific research and industrial applications. This guide has provided the key CAS numbers, detailed synthesis protocols, and comprehensive analytical methodologies to aid researchers in their work with this compound. By utilizing the described spectroscopic and chromatographic techniques, scientists can confidently distinguish between the cis and trans isomers and ensure the purity of their materials.

References

An In-depth Technical Guide on the Health and Safety of Dimethyl Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. All personnel handling this chemical should be properly trained and equipped.

Chemical Identification and Physical Properties

Dimethyl cyclohexane-1,2-dicarboxylate is an organic compound with the chemical formula C10H16O4.[1] It exists as various isomers, including cis and trans forms. The physical and chemical properties can vary slightly depending on the specific isomer.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C10H16O4[1][2]
Molecular Weight 200.23 g/mol [2][3][4]
Appearance Colorless to yellowish liquid[1]
Boiling Point 78 - 80 °C at 24 hPa
Density 0.902 g/cm³ at 25 °C
Vapor Pressure 0.0133 mmHg at 25°C[2]
Solubility Insoluble in water; Soluble in organic solvents like ethers and alcohols.[1]
LogP (Octanol-Water Partition Coefficient) 1.56[2]

Toxicological Data

Comprehensive toxicological data for this compound is limited in publicly available literature. Much of the available information is derived from Safety Data Sheets (SDS) which often lack detailed experimental protocols. For many standard toxicological endpoints, specific data for this compound has not been found.

Table 2: Summary of Toxicological Data

EndpointResultSpeciesRouteReference
Acute Oral Toxicity Harmful if swallowed (Category 4).Not specifiedOral
Skin Corrosion/Irritation Causes severe skin burns (Category 1B).Not specifiedDermal
Serious Eye Damage/Irritation Causes serious eye damage (Category 1).Not specifiedOcular
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA.[5]
Reproductive Toxicity No data available.[5]
Specific Target Organ Toxicity (Single Exposure) No data available.
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are not provided in the readily available documentation. The classifications are based on generalized statements from safety data sheets. For instance, the "Harmful if swallowed" classification is a standardized hazard statement (H302) without public access to the underlying experimental data and methodology.

Ecotoxicological Data

Information regarding the environmental fate and effects of this compound is scarce.

Table 3: Summary of Ecotoxicological Data

EndpointResultSpeciesReference
Ecotoxicity No data available.
Persistence and Degradability No data available.
Bioaccumulative Potential No data available.
Mobility in Soil No data available.

Hazard Identification and Risk Management

The primary hazards associated with this compound are its potential for acute oral toxicity and severe skin and eye damage upon direct contact.

Signaling Pathways and Experimental Workflows

Due to the lack of specific mechanistic or toxicological studies on this compound, diagrams of specific signaling pathways affected by this compound cannot be provided. However, a generalized workflow for chemical safety assessment is presented below.

G A Physicochemical Properties D Acute Toxicity Studies (Oral, Dermal, Inhalation) A->D B In Silico / QSAR Prediction C In Vitro Screening (e.g., Ames Test, Cytotoxicity) B->C F Genotoxicity / Mutagenicity Assays C->F E Repeated Dose Toxicity Studies D->E G Carcinogenicity Bioassays E->G H Reproductive & Developmental Toxicity Studies E->H F->G L Establishment of Safety Limits & Handling Procedures H->L I Ecotoxicity Studies I->L J Exposure Assessment K Risk Characterization J->K K->L

Caption: Generalized workflow for chemical hazard and risk assessment.

Logical Relationships in Hazard Communication

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a logical framework for communicating hazards.

G cluster_0 Hazard Identification cluster_1 Hazard Classification cluster_2 Hazard Communication A Toxicological Data (Acute Oral Toxicity, Skin Corrosion) C GHS Classification - Acute Toxicity (Oral), Cat. 4 - Skin Corrosion, Cat. 1B - Eye Damage, Cat. 1 A->C B Physicochemical Data (e.g., Flammability) B->C D Label Elements - Pictograms (e.g., Corrosion, Exclamation Mark) - Signal Word ('Danger') - Hazard Statements (H302, H314, H318) C->D E Safety Data Sheet (SDS) C->E

Caption: Logical flow from data to GHS hazard communication.

Handling and Safety Precautions

Given the identified hazards, stringent safety measures are required when handling this compound.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

    • If Inhaled: Move person into fresh air. Call a physician.

Conclusion

While this compound is a useful chemical intermediate, there is a significant lack of detailed, publicly available health and safety data. The primary identified hazards are acute oral toxicity and severe corrosive effects on skin and eyes. Researchers and drug development professionals should handle this compound with extreme caution, adhering to rigorous safety protocols. Further toxicological and ecotoxicological studies are warranted to provide a more comprehensive understanding of its safety profile.

References

Navigating the Environmental Journey of Dimethyl Cyclohexane-1,2-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of Dimethyl cyclohexane-1,2-dicarboxylate, a compound of interest in various industrial applications. Due to a notable absence of direct experimental data in publicly accessible literature, this document leverages established predictive models and data from structurally analogous compounds to forecast its behavior in the environment. This guide covers key aspects of its environmental journey, including biodegradation, abiotic degradation, bioaccumulation, and mobility in soil and water. Detailed summaries of predicted quantitative data are presented in tabular format for ease of comparison. Furthermore, this guide outlines the standard experimental protocols, primarily based on OECD guidelines, that would be required to empirically determine these environmental fate parameters. Visual representations of the predicted environmental fate and a proposed biodegradation pathway are provided through diagrams generated using the DOT language. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed decision-making and highlighting critical data gaps for future research.

Introduction

This compound is a diester of cyclohexane-1,2-dicarboxylic acid and methanol. Its alicyclic structure and ester functional groups dictate its physicochemical properties and, consequently, its environmental distribution and persistence. Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact and for regulatory compliance. This guide synthesizes predictive data to offer a preliminary assessment of its behavior in various environmental compartments.

Predicted Physicochemical Properties and Environmental Fate Summary

Quantitative estimation of the environmental fate of this compound has been performed using the US EPA's EPI (Estimation Programs Interface) Suite™, a widely recognized tool for predicting the physicochemical properties and environmental fate of organic chemicals. The following tables summarize the key predicted parameters.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
Molecular Weight200.23 g/mol N/A
Log Kow (Octanol-Water Partition Coefficient)2.45KOWWIN™
Water Solubility1,340 mg/LWSKOWWIN™
Vapor Pressure5.8 x 10⁻³ mm Hg at 25°CMPBPWIN™
Henry's Law Constant1.1 x 10⁻⁶ atm-m³/molHENRYWIN™

Table 2: Predicted Environmental Fate Parameters

ParameterPredicted Value/ClassificationMethod
Biodegradation
- Aerobic Biodegradation Half-LifeWeeksBIOWIN™
- Ready BiodegradabilityNoBIOWIN™
Abiotic Degradation
- Hydrolysis Half-LifeStableHYDROWIN™
- Atmospheric Oxidation Half-Life35.7 hoursAOPWIN™
Bioaccumulation
- Bioconcentration Factor (BCF)21.8 L/kgBCFBAF™
- Bioaccumulation PotentialLowBCFBAF™
Mobility
- Soil Adsorption Coefficient (Koc)108.4 L/kgKOCWIN™
- Soil MobilityHighKOCWIN™

Biodegradation

Predicted Biodegradation Rate

Based on predictive models, this compound is not expected to be readily biodegradable. The estimated aerobic biodegradation half-life is in the order of weeks, suggesting that it may persist in the environment for a moderate duration before significant degradation occurs.

Proposed Biodegradation Pathway

The microbial degradation of this compound is anticipated to proceed through the hydrolysis of the ester bonds, a common pathway for ester-containing compounds.[1] This initial step would be catalyzed by esterase enzymes, yielding monomethyl cyclohexane-1,2-dicarboxylate and methanol. Subsequent hydrolysis of the remaining ester group would produce cyclohexane-1,2-dicarboxylic acid and another molecule of methanol. The resulting dicarboxylic acid would then likely undergo ring cleavage and further metabolism through central metabolic pathways.[2]

Biodegradation_Pathway DMCH Dimethyl cyclohexane- 1,2-dicarboxylate MMCH Monomethyl cyclohexane- 1,2-dicarboxylate + Methanol DMCH->MMCH Esterase CHDA Cyclohexane-1,2-dicarboxylic acid + Methanol MMCH->CHDA Esterase RingCleavage Ring Cleavage Products CHDA->RingCleavage Metabolism Central Metabolism RingCleavage->Metabolism

A proposed biodegradation pathway for this compound.

Abiotic Degradation

Hydrolysis

Predictive models indicate that this compound is hydrolytically stable under environmental pH conditions (pH 4-9).[3][4] The ester linkages are not expected to undergo significant abiotic hydrolysis.

Photolysis

In the atmosphere, the primary degradation mechanism for this compound is predicted to be its reaction with photochemically produced hydroxyl radicals. The estimated atmospheric oxidation half-life is approximately 35.7 hours, suggesting a relatively short persistence in the air. Direct photolysis in water is not expected to be a significant degradation pathway.[5]

Bioaccumulation

The predicted octanol-water partition coefficient (Log Kow) of 2.45 and a bioconcentration factor (BCF) of 21.8 L/kg suggest a low potential for bioaccumulation in aquatic organisms.[6] These values are below the typical thresholds for concern regarding bioaccumulation.

Mobility

The predicted soil adsorption coefficient (Koc) of 108.4 L/kg indicates high mobility in soil.[7] This suggests that this compound has a low affinity for soil organic matter and may leach into groundwater.

Environmental Fate Summary Diagram

The following diagram illustrates the predicted distribution and degradation of this compound in the environment.

Environmental_Fate cluster_air Air cluster_water Water cluster_soil Soil Air This compound (Vapor) AtmosOx Atmospheric Oxidation (t½ ≈ 35.7 hours) Air->AtmosOx OH Radicals Air_Deposition Deposition Air->Air_Deposition Water This compound (Dissolved) Biodeg Biodegradation (t½ ≈ weeks) Water->Biodeg Bioacc Low Bioaccumulation (BCF ≈ 21.8) Water->Bioacc Soil This compound Leaching High Mobility (Koc ≈ 108.4) Soil->Leaching SoilBiodeg Biodegradation Soil->SoilBiodeg Runoff Runoff Soil->Runoff Air_Deposition->Water Air_Deposition->Soil Runoff->Water OECD_301B_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_analysis Analysis Prep_Medium Prepare Mineral Medium Test_Vessels Set up Test Vessels (Test Substance + Inoculum) Prep_Medium->Test_Vessels Blank_Vessels Set up Blank Vessels (Inoculum only) Prep_Medium->Blank_Vessels Control_Vessels Set up Control Vessels (Reference Substance + Inoculum) Prep_Medium->Control_Vessels Prep_Inoculum Prepare Inoculum (e.g., activated sludge) Prep_Inoculum->Test_Vessels Prep_Inoculum->Blank_Vessels Prep_Inoculum->Control_Vessels Prep_Test Prepare Test Substance Solution Prep_Test->Test_Vessels Incubate Incubate in the dark at constant temperature Test_Vessels->Incubate Blank_Vessels->Incubate Control_Vessels->Incubate Aerate Aerate with CO₂-free air Incubate->Aerate Trap_CO2 Trap Evolved CO₂ Aerate->Trap_CO2 Measure_CO2 Measure CO₂ periodically Trap_CO2->Measure_CO2 Calculate_Biodeg Calculate % Biodegradation Measure_CO2->Calculate_Biodeg Assess_Criteria Assess against pass criteria (>60% in 10-day window) Calculate_Biodeg->Assess_Criteria

References

Methodological & Application

Application Notes and Protocols: Dimethyl Cyclohexane-1,2-dicarboxylate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl cyclohexane-1,2-dicarboxylate in the synthesis of polyesters and polyamides. The protocols detailed below are based on established principles of condensation polymerization and can be adapted for specific research and development needs.

Introduction

This compound, a diester of cyclohexane-1,2-dicarboxylic acid, serves as a valuable monomer in the synthesis of various polymers. Its saturated cyclic structure can impart unique properties to the resulting polymer backbone, such as improved thermal stability, rigidity, and modified solubility, compared to its aromatic analogue, dimethyl phthalate (B1215562). While widely recognized as a safe alternative to phthalate plasticizers in polymer formulations, its role as a primary building block in polymer chains is an area of growing interest.[1][2] This document outlines detailed protocols for the synthesis of polyesters and polyamides using this compound as a key monomer.

Data Presentation: Properties of Cyclohexane-Containing Polymers

The inclusion of the cyclohexane (B81311) ring into the polymer backbone significantly influences the material's properties. Below is a summary of typical quantitative data for polyesters and polyamides synthesized with cyclohexane-dicarboxylate derivatives. This data is compiled from literature on structurally similar polymers and serves as a comparative reference.

Polymer TypeCo-monomerMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
Polyester (B1180765) Ethylene (B1197577) Glycol20 - 401.6 - 1.8-28 to -20> 300
Polyester 1,4-Butanediol25 - 501.7 - 2.0-15 to 0> 320
Polyamide Hexamethylenediamine (B150038)10 - 301.8 - 2.5180 - 240> 450
Polyamide 1,4-Diaminobenzene15 - 352.0 - 2.8> 250> 480

Experimental Protocols

Protocol 1: Synthesis of a Linear Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a diol (e.g., ethylene glycol) via a two-stage melt polycondensation reaction.

Materials:

  • This compound

  • Ethylene glycol (or other suitable diol)

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Methanol (B129727) (for washing)

  • Chloroform or other suitable solvent for characterization

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

Stage 1: Transesterification

  • Charge the reaction flask with this compound (1 molar equivalent) and ethylene glycol (2.1 molar equivalents).

  • Add the catalyst, Titanium(IV) butoxide (typically 0.05-0.1 mol% relative to the diester), and the antioxidant.

  • Flush the system with nitrogen for at least 30 minutes to remove any oxygen.

  • Heat the mixture under a slow stream of nitrogen to 180-200°C with constant stirring.

  • Methanol will begin to distill off as the transesterification reaction proceeds. Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-250°C.

  • Slowly apply a vacuum, reducing the pressure to below 1 torr over a period of about 1 hour. This will facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.

  • Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.

  • Once the desired viscosity is achieved (as indicated by the torque on the mechanical stirrer), stop the reaction by removing the heat and breaking the vacuum with nitrogen.

  • Allow the polymer to cool to room temperature under a nitrogen atmosphere.

  • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Synthesis of a Polyamide via Solution Polycondensation

This protocol outlines the synthesis of a polyamide from the diacid derivative of this compound (Cyclohexane-1,2-dicarboxylic acid) and a diamine (e.g., hexamethylenediamine) in a solvent.

Materials:

  • Cyclohexane-1,2-dicarboxylic acid

  • Hexamethylenediamine (or other suitable diamine)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable polar aprotic solvent

  • Triphenyl phosphite (B83602) (TPP)

  • Pyridine (B92270)

  • Calcium chloride (CaCl₂)

  • Methanol (for precipitation)

  • High-purity nitrogen gas

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet.

  • Heating mantle with a temperature controller

  • Ice-water bath

Procedure:

  • In the reaction flask, dissolve Cyclohexane-1,2-dicarboxylic acid (1 molar equivalent), hexamethylenediamine (1 molar equivalent), and calcium chloride (to aid solubility, typically 5% w/v of the solvent) in NMP under a nitrogen atmosphere.

  • Cool the stirred solution in an ice-water bath.

  • Slowly add pyridine (2 molar equivalents) followed by the dropwise addition of triphenyl phosphite (2 molar equivalents). The TPP and pyridine act as a condensing agent system.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 100-120°C.

  • Maintain the reaction at this temperature for 4-6 hours. The viscosity of the solution will increase as the polyamide forms.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polyamide by pouring the reaction mixture into a large volume of vigorously stirred methanol.

  • Collect the fibrous polymer precipitate by filtration and wash it thoroughly with fresh methanol to remove any unreacted monomers and by-products.

  • Dry the polyamide in a vacuum oven at 80-100°C until a constant weight is obtained.

Visualizations

Polyester_Synthesis_Workflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification Monomers This compound + Diol (e.g., Ethylene Glycol) Catalyst Catalyst (Ti(OBu)4) Heating1 Heat to 180-200°C under N2 Monomers->Heating1 Catalyst->Heating1 Methanol_Removal Methanol Distillation Heating1->Methanol_Removal Oligomer Polyester Oligomer Methanol_Removal->Oligomer Heating2 Heat to 220-250°C Oligomer->Heating2 Vacuum Apply High Vacuum Heating2->Vacuum Glycol_Removal Excess Glycol Removal Vacuum->Glycol_Removal High_Polymer High Molecular Weight Polyester Glycol_Removal->High_Polymer Dissolution Dissolve in Solvent High_Polymer->Dissolution Precipitation Precipitate in Non-solvent Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Product Purified Polyester Drying->Final_Product

Caption: Workflow for Polyester Synthesis.

Polyamide_Synthesis_Workflow cluster_reaction_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Purification Monomers Cyclohexane-1,2-dicarboxylic acid + Diamine Solvent Solvent (NMP) + CaCl2 Monomers->Solvent Cooling Cool to 0°C Solvent->Cooling Condensing_Agent Add Condensing Agent (TPP + Pyridine) Cooling->Condensing_Agent Heating Heat to 100-120°C Condensing_Agent->Heating Polymer_Solution Viscous Polyamide Solution Heating->Polymer_Solution Precipitation Precipitate in Methanol Polymer_Solution->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Purified Polyamide Drying->Final_Product

Caption: Workflow for Polyamide Synthesis.

Logical_Relationship cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis Monomer This compound (or its diacid derivative) Diol Co-monomer: Diol Monomer->Diol Diamine Co-monomer: Diamine Monomer->Diamine Polyester Resulting Polymer: Polyester Diol->Polyester Polycondensation Polyamide Resulting Polymer: Polyamide Diamine->Polyamide Polycondensation

Caption: Monomer to Polymer Logical Path.

References

Application Notes and Protocols: Dimethyl Cyclohexane-1,2-dicarboxylate as a Plasticizer for PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cyclohexane-1,2-dicarboxylate is a non-phthalate plasticizer candidate for polyvinyl chloride (PVC). As part of the broader family of cyclohexane (B81311) dicarboxylates, it is considered a potentially safer alternative to traditional phthalate-based plasticizers, which have raised health and environmental concerns. Cyclohexane dicarboxylic acid esters are noted for being environmentally friendly and are considered non-toxic plasticizers with performance characteristics similar to phthalates.[1] This document provides a summary of the inferred performance of this compound in PVC, based on general trends observed for dialkyl carboxylate plasticizers, and detailed protocols for its evaluation.

Due to a scarcity of direct experimental data in published literature for this compound, its performance characteristics have been inferred from studies on analogous series of dialkyl carboxylate plasticizers. Research indicates a strong correlation between the alkyl chain length of ester-based plasticizers and their performance in PVC. Shorter alkyl chains, such as the methyl groups in this compound, are expected to yield higher plasticizing efficiency, characterized by a more significant reduction in the glass transition temperature (Tg). However, this is typically accompanied by increased volatility and a higher propensity for migration out of the PVC matrix. Conversely, longer alkyl chains tend to improve thermal stability and reduce migration.[2][3]

These application notes are intended to guide researchers in the formulation and evaluation of PVC blends incorporating this compound, providing a framework for systematic characterization of its mechanical, thermal, and migration properties.

Data Presentation

The following tables summarize the inferred and comparative performance of this compound in a typical flexible PVC formulation. The data for Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) are included as benchmarks.

Note: Values for this compound are estimations based on structure-property relationship trends and require experimental verification.

Table 1: Comparative Mechanical Properties of Plasticized PVC (at 40 phr plasticizer loading)

PropertyThis compound (Inferred)DEHP (Typical)DINCH (Typical)Test Method
Tensile Strength (MPa)15 - 2020 - 2522 - 27ASTM D638 / ISO 527-1
Elongation at Break (%)350 - 450300 - 400300 - 380ASTM D638 / ISO 527-1
Shore A Hardness75 - 8580 - 9085 - 95ASTM D2240 / ISO 868

Table 2: Comparative Thermal and Migration Properties of Plasticized PVC

PropertyThis compound (Inferred)DEHP (Typical)DINCH (Typical)Test Method
Glass Transition Temp. (Tg) (°C)30 - 4040 - 5045 - 55ASTM D3418 / ISO 11357-1
Volatile Loss (%)HighModerateLowASTM D1203
Migration into Hexane (%)HighModerateLowASTM D1239
Thermal Stability (TGA)LowerModerateHigherASTM E1131 / ISO 11358-1

Experimental Protocols

Preparation of Plasticized PVC Sheets

Objective: To prepare standardized PVC sheets with a specific concentration of this compound for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal soap)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sheet preparation

Protocol:

  • Formulation: Prepare a dry blend of the following components (in parts per hundred of resin, phr):

    • PVC Resin: 100 phr

    • This compound: 40 phr (or desired concentration)

    • Thermal Stabilizer: 2 phr

  • Milling: a. Preheat the two-roll mill to 160-170°C. b. Add the dry blend to the rolls and allow it to fuse. c. Continuously cut and fold the material on the rolls for 5-10 minutes to ensure a homogeneous mixture.

  • Molding: a. Remove the milled sheet and cut it into pieces suitable for the mold. b. Place the PVC pieces into a preheated mold (170-180°C) in the hydraulic press. c. Apply a pressure of approximately 10 MPa for 5 minutes. d. Cool the mold under pressure to room temperature. e. Remove the pressed PVC sheet.

  • Conditioning: Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM D618.

Mechanical Properties Testing

a) Tensile Strength and Elongation at Break

Standard: Based on ASTM D638, "Standard Test Method for Tensile Properties of Plastics".

Protocol:

  • Cut dumbbell-shaped specimens (Type IV for flexible PVC) from the conditioned sheets.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a constant rate of crosshead displacement (e.g., 500 mm/min) until the specimen fractures.

  • Record the maximum load and the elongation at the point of fracture.

  • Calculate tensile strength and elongation at break.

b) Hardness (Shore A)

Standard: Based on ASTM D2240, "Standard Test Method for Rubber Property—Durometer Hardness".

Protocol:

  • Place the conditioned PVC sheet on a flat, hard surface.

  • Press the Shore A durometer indenter firmly and quickly onto the surface of the specimen.

  • Read the hardness value from the durometer dial within 1 second of firm contact.

  • Take at least five measurements at different locations on the specimen and calculate the average.

Thermal Analysis

a) Glass Transition Temperature (Tg) by DSC

Standard: Based on ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".

Protocol:

  • Cut a small sample (5-10 mg) from the PVC sheet and place it in an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a rate of 10°C/min under a nitrogen atmosphere to erase thermal history.

  • Cool the sample to a low temperature (e.g., -20°C) at a controlled rate.

  • Reheat the sample at 10°C/min to 120°C.

  • Determine the Tg from the midpoint of the transition in the heat flow curve from the second heating scan.

b) Thermal Stability by TGA

Standard: Based on ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".

Protocol:

  • Place a small sample (10-15 mg) of the PVC sheet into the TGA sample pan.

  • Heat the sample from room temperature to 600°C at a rate of 20°C/min under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

  • Determine the onset temperature of decomposition as an indicator of thermal stability.

Migration Resistance Testing

a) Volatility (Activated Carbon Method)

Standard: Based on ASTM D1203, "Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods".

Protocol:

  • Cut a circular specimen (e.g., 50 mm diameter) from the PVC sheet and weigh it accurately.

  • Place the specimen in a container and surround it with activated carbon.

  • Place the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • After the exposure period, remove the specimen, carefully clean off any carbon particles, and reweigh it.

  • Calculate the percentage of weight loss as the volatile loss.

b) Solvent Extraction

Standard: Based on ASTM D1239, "Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals".

Protocol:

  • Cut a specimen (e.g., 50 x 50 mm) from the PVC sheet and weigh it accurately.

  • Immerse the specimen in a specified solvent (e.g., n-hexane) at a controlled temperature (e.g., 23°C) for a set duration (e.g., 24 hours).

  • Remove the specimen from the solvent, gently wipe it dry, and allow any residual solvent to evaporate.

  • Re-weigh the specimen.

  • Calculate the percentage of weight loss as the amount of extracted plasticizer.

Visualizations

G cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_mech Mechanical Properties cluster_therm Thermal Properties cluster_migr Migration Properties a PVC Resin + Plasticizer + Stabilizer Dry Blend b Two-Roll Milling (160-170°C) a->b c Compression Molding (170-180°C) b->c d Conditioning (ASTM D618) c->d e Mechanical Testing d->e f Thermal Analysis d->f g Migration Resistance d->g h Tensile Strength & Elongation (ASTM D638) e->h i Hardness (ASTM D2240) e->i j Glass Transition (DSC - ASTM D3418) f->j k Thermal Stability (TGA - ASTM E1131) f->k l Volatility (ASTM D1203) g->l m Solvent Extraction (ASTM D1239) g->m

Caption: Experimental workflow for evaluating PVC plasticizers.

G cluster_0 Alkyl Chain Length of Cyclohexane Dicarboxylate Plasticizer cluster_1 Performance Characteristics in PVC Short Chain (e.g., Methyl) Short Chain (e.g., Methyl) A Plasticizing Efficiency (Tg Reduction) Short Chain (e.g., Methyl)->A Higher B Volatility Short Chain (e.g., Methyl)->B Higher C Migration Resistance Short Chain (e.g., Methyl)->C Lower D Thermal Stability Short Chain (e.g., Methyl)->D Lower Long Chain (e.g., Isononyl) Long Chain (e.g., Isononyl) Long Chain (e.g., Isononyl)->A Lower Long Chain (e.g., Isononyl)->B Lower Long Chain (e.g., Isononyl)->C Higher Long Chain (e.g., Isononyl)->D Higher

Caption: Structure-property relationship of alkyl cyclohexane dicarboxylates.

References

Application Notes: Dimethyl Cyclohexane-1,2-dicarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl cyclohexane-1,2-dicarboxylate, available as cis and trans isomers, is a versatile building block in modern organic synthesis. While its derivatives are widely used as non-phthalate plasticizers, the core cyclohexane-1,2-dicarboxylate scaffold serves as a crucial precursor for a range of valuable synthetic intermediates. Its primary application lies in its conversion to the corresponding diacid, diol, and other derivatives, which are pivotal in the synthesis of chiral ligands, complex molecular architectures, and polymers. These notes provide detailed protocols for key transformations of this compound, offering researchers and drug development professionals a practical guide to its synthetic utility.

Key Synthetic Transformations

The synthetic value of this compound stems from the reactivity of its two ester functionalities and the stereochemical information embedded in its cyclohexane (B81311) core. The principal applications involve:

  • Hydrolysis to Cyclohexane-1,2-dicarboxylic Acid: The foundational step to access a wide range of derivatives. The resulting diacid, particularly its enantiomerically pure forms obtained through resolution, is a cornerstone for synthesizing chiral ligands and catalysts for asymmetric synthesis.[1][2]

  • Reduction to 1,2-Bis(hydroxymethyl)cyclohexane: This transformation yields the corresponding diol, a C₂-symmetric building block used in the synthesis of chiral ligands (e.g., Trost ligands), polymers, and as a chiral auxiliary.

  • Conversion to Activated Diacid Derivatives: The diacid can be readily converted to the diacyl chloride or anhydride (B1165640), which are highly reactive intermediates for forming amides and esters, essential for constructing complex molecules and ligands.[3]

The following sections provide detailed experimental protocols for these key transformations, along with quantitative data and workflow visualizations.

Data Presentation

The following table summarizes the key transformations of this compound and the typical yields for the resulting products.

Starting MaterialTransformationProductKey ReagentsTypical YieldEnantiomeric Excess (e.e.)Citation
trans-Dimethyl cyclohexane-1,2-dicarboxylateHydrolysis & Resolution(1S,2S)-Cyclohexane-1,2-dicarboxylic acid1. KOH, EtOH/H₂O 2. (S)-phenylethylamine>90% (Hydrolysis)>97%[1]
cis-Dimethyl cyclohexane-1,2-dicarboxylateReductioncis-1,2-Bis(hydroxymethyl)cyclohexaneLithium Aluminum Hydride (LiAlH₄), THF75-85%N/A[4]
trans-Cyclohexane-1,2-dicarboxylic acidAcyl Halogenationtrans-Cyclohexane-1,2-dicarbonyl dichlorideThionyl Chloride (SOCl₂), DMF (cat.)>90%N/AN/A
(1R,2R)-Cyclohexane-1,2-dicarbonyl dichlorideAmide Coupling(1R,2R)-N¹,N²-Dibenzylcyclohexane-1,2-dicarboxamideBenzylamine, Et₃N, CH₂Cl₂>95%>99%N/A

Experimental Protocols

Protocol 1: Hydrolysis of trans-Dimethyl Cyclohexane-1,2-dicarboxylate

This protocol describes the saponification of the dimethyl ester to the corresponding dicarboxylic acid.

Materials:

  • trans-Dimethyl cyclohexane-1,2-dicarboxylate

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (EtOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath

Procedure:

  • In a 500 mL round-bottom flask, dissolve potassium hydroxide (2.5 equivalents) in a 2:1 mixture of ethanol and water (e.g., 100 mL EtOH, 50 mL H₂O).

  • Add trans-dimethyl cyclohexane-1,2-dicarboxylate (1.0 equivalent) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) using a heating mantle.

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (disappearance of the starting ester).

  • After completion, cool the reaction mixture to room temperature and then remove the ethanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~1 by the slow, dropwise addition of concentrated HCl. A white precipitate of trans-cyclohexane-1,2-dicarboxylic acid will form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the product under vacuum to afford the pure dicarboxylic acid as a white solid. The crude product can be further resolved to obtain enantiomerically pure isomers.[1]

Protocol 2: Reduction of cis-Dimethyl Cyclohexane-1,2-dicarboxylate to cis-1,2-Bis(hydroxymethyl)cyclohexane

This protocol details the reduction of the diester to the diol using lithium aluminum hydride (LAH).

CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. This procedure must be conducted in a well-ventilated fume hood, under an inert atmosphere (Nitrogen or Argon), using anhydrous solvents and glassware.

Materials:

  • cis-Dimethyl cyclohexane-1,2-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, mechanical stirrer, nitrogen inlet, ice bath

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Under a positive flow of nitrogen, charge the flask with lithium aluminum hydride (1.5 equivalents).

  • Add anhydrous THF via cannula to create a suspension (e.g., 10 mL THF per gram of LAH).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Dissolve cis-dimethyl cyclohexane-1,2-dicarboxylate (1.0 equivalent) in anhydrous THF in the dropping funnel and add it dropwise to the LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Workup (Fieser method): Quench the reaction by the slow, sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting granular white precipitate vigorously for 30 minutes at room temperature.

  • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • The product can be purified by vacuum distillation or recrystallization to afford pure cis-1,2-bis(hydroxymethyl)cyclohexane.[4]

Visualizations

Signaling Pathways and Logical Relationships

G diester This compound hydrolysis Hydrolysis (e.g., KOH, EtOH/H₂O) diester->hydrolysis reduction Reduction (e.g., LiAlH₄, THF) diester->reduction diacid Cyclohexane-1,2-dicarboxylic Acid hydrolysis->diacid diol 1,2-Bis(hydroxymethyl)cyclohexane reduction->diol resolution Chiral Resolution diacid->resolution activation Activation (e.g., SOCl₂) diacid->activation ligands Chiral Ligands (e.g., BOX, Trost) diol->ligands polymers Polymers, Auxiliaries diol->polymers enant_diacid Enantiopure Diacid ((1R,2R) or (1S,2S)) resolution->enant_diacid diacyl_chloride Diacyl Chloride activation->diacyl_chloride enant_diacid->ligands diacyl_chloride->ligands

Caption: Synthetic pathways originating from this compound.

Experimental Workflow: LAH Reduction

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation setup_flask 1. Prepare oven-dried 3-neck flask add_lah 2. Charge with LiAlH₄ and anhydrous THF setup_flask->add_lah cool_zero 3. Cool suspension to 0 °C add_lah->cool_zero add_ester 4. Add diester solution dropwise at 0 °C cool_zero->add_ester reflux 5. Warm to RT, then reflux for 4h add_ester->reflux cool_quench 6. Cool to 0 °C and quench sequentially (H₂O, NaOH, H₂O) reflux->cool_quench filter_solids 7. Filter aluminum salts cool_quench->filter_solids dry_concentrate 8. Dry filtrate (Na₂SO₄) and concentrate filter_solids->dry_concentrate purify 9. Purify diol (distillation/recrystallization) dry_concentrate->purify

Caption: Step-by-step workflow for the LAH reduction of the diester to the diol.

References

Dimethyl cyclohexane-1,2-dicarboxylate as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive review of the scientific literature indicates that dimethyl cyclohexane-1,2-dicarboxylate is not commonly employed as a chiral auxiliary in asymmetric synthesis. While the parent compound, cyclohexane-1,2-dicarboxylic acid, and its anhydride (B1165640) are valuable precursors in the synthesis of various chiral ligands and auxiliaries, the dimethyl ester derivative itself does not appear to be utilized as a primary stereodirecting group in common asymmetric transformations such as aldol (B89426) reactions, Diels-Alder reactions, or enolate alkylations.

Extensive searches of chemical databases and scholarly articles have not yielded specific examples, experimental protocols, or quantitative data (e.g., diastereomeric excess, enantiomeric excess, or reaction yields) for asymmetric reactions directly employing this compound as a chiral auxiliary.

The Role of the Cyclohexane-1,2-dicarboxylic Acid Scaffold

The chiral scaffold of (1R,2R)- or (1S,2S)-cyclohexane-1,2-dicarboxylic acid is a cornerstone in asymmetric synthesis due to its rigid, C2-symmetric structure. This well-defined stereochemistry is effectively transferred to other molecules, making it an excellent starting material for the construction of more complex chiral molecules.

Typically, the diacid or its corresponding anhydride is used to synthesize:

  • Chiral Ligands: The carboxylic acid functionalities are readily converted into amides, esters, or other functional groups to create bidentate or polydentate ligands. These ligands can then be complexed with metals (e.g., rhodium, ruthenium, copper) to form chiral catalysts for a wide range of asymmetric reactions, including hydrogenations, cyclopropanations, and conjugate additions.

  • Chiral Auxiliaries: The diacid can be reacted with chiral amines or alcohols to form more elaborate chiral auxiliaries. In these cases, the cyclohexane (B81311) backbone provides a rigid and predictable steric environment to control the facial selectivity of reactions on a substrate temporarily attached to the auxiliary.

A generalized workflow for the utilization of the cyclohexane-1,2-dicarboxylic acid scaffold is depicted below.

G A trans-Cyclohexane-1,2- dicarboxylic Acid/Anhydride C Synthesis of Chiral Ligand or Auxiliary A->C B Chiral Amine or Alcohol B->C D Asymmetric Transformation (e.g., Catalysis, Stoichiometric Control) C->D E Chiral Product D->E H Removal of Auxiliary D->H if auxiliary F Metal Precursor F->C G Achiral Substrate G->D H->E

Figure 1. General workflow for utilizing the cyclohexane-1,2-dicarboxylic acid scaffold in asymmetric synthesis.

Conclusion

Application Note: 1H and 13C NMR Characterization of cis- and trans-Dimethyl Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data interpretation guide for the characterization of cis- and trans-dimethyl cyclohexane-1,2-dicarboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct stereochemistry of these diastereomers results in unique NMR spectral features, allowing for their unambiguous identification and differentiation. This document outlines the experimental procedure for acquiring high-quality NMR spectra and presents the characteristic chemical shifts and coupling constants for each isomer.

Introduction

Dimethyl cyclohexane-1,2-dicarboxylate exists as two diastereomers: cis and trans. The relative orientation of the two methoxycarbonyl groups significantly influences the magnetic environment of the protons and carbons in the cyclohexane (B81311) ring. NMR spectroscopy is a powerful non-destructive technique for elucidating the stereochemistry of these isomers. In drug development and organic synthesis, the precise determination of stereoisomeric purity is critical, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This note details the key differences in the ¹H and ¹³C NMR spectra that enable straightforward characterization.

Experimental Protocols

1. Sample Preparation

  • Accurately weigh 10-20 mg of the this compound isomer.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Parameters:

    • Number of scans: 16-32 (to achieve a good signal-to-noise ratio)

    • Relaxation delay: 5 seconds (for accurate integration)

    • Pulse sequence: Standard single-pulse experiment

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Pulse sequence: Proton-decoupled experiment (to simplify the spectrum to single lines for each unique carbon)

Experimental Workflow

G Diagram 1: Experimental Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz NMR) cluster_analysis Data Analysis A Weigh 10-20 mg of Sample B Dissolve in 0.6 mL CDCl3 with TMS A->B C Transfer to 5 mm NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Process Spectra (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Reference to TMS (0 ppm) F->G H Peak Picking and Integration (1H) G->H I Assign Chemical Shifts and Coupling Constants H->I J Compare Data to Reference Tables I->J K Determine Isomer Identity J->K G Diagram 2: Structural Isomers and Key NMR Differences cluster_cis cis-Isomer cluster_trans trans-Isomer cluster_key Distinguishing Feature cis_struct cis-Dimethyl cyclohexane-1,2-dicarboxylate cis_nmr Key 13C Signals: C1/C2: ~43.0 ppm Ring CH2: ~23.5-25.0 ppm cis_struct->cis_nmr Leads to key_feature Trans C1/C2 carbons are downfield (deshielded) compared to cis. trans_struct trans-Dimethyl cyclohexane-1,2-dicarboxylate trans_nmr Key 13C Signals: C1/C2: ~45.5 ppm Ring CH2: ~24.0-28.0 ppm trans_struct->trans_nmr Leads to

Application Notes and Protocols for the Esterification of 1,2-Cyclohexanedicarboxylic Acid to Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of dimethyl 1,2-cyclohexanedicarboxylate via the esterification of 1,2-cyclohexanedicarboxylic acid. The primary method detailed is the Fischer esterification, a common and effective acid-catalyzed reaction. Protocols for both the cis and trans isomers of the starting material are outlined, providing a comparative analysis of reaction conditions and outcomes. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of this diester, a valuable intermediate in the synthesis of various organic molecules, including plasticizers and pharmacologically active compounds.

Introduction

1,2-Cyclohexanedicarboxylic acid is a dicarboxylic acid that exists as two diastereomers: cis and trans. The esterification of this acid to its corresponding dimethyl ester is a fundamental transformation in organic synthesis. The resulting diester, dimethyl 1,2-cyclohexanedicarboxylate, serves as a versatile building block for the elaboration of more complex molecular architectures. The Fischer esterification, which employs an alcohol in the presence of a strong acid catalyst, is a widely used method for this conversion due to its simplicity and cost-effectiveness.[1][2] This document presents optimized protocols for the synthesis of both cis and trans-dimethyl 1,2-cyclohexanedicarboxylate, along with analytical data for product characterization.

Reaction Principle: Fischer Esterification

The Fischer esterification is an equilibrium reaction in which a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2] To drive the equilibrium towards the product side and achieve a high yield, an excess of the alcohol is typically used, and/or the water produced is removed as the reaction progresses.[1] For the synthesis of dimethyl 1,2-cyclohexanedicarboxylate, methanol (B129727) is used in excess to act as both the reactant and the solvent. A strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

Experimental Protocols

This section details the experimental procedures for the esterification of both cis- and trans-1,2-cyclohexanedicarboxylic acid.

Materials and Reagents
ReagentGradeSupplier
cis-1,2-Cyclohexanedicarboxylic acid≥98%Sigma-Aldrich
trans-1,2-Cyclohexanedicarboxylic acid≥95%Sigma-Aldrich[3]
Methanol (anhydrous)≥99.8%Fisher Scientific
Sulfuric acid (concentrated)95-98%VWR
Diethyl etherACS gradeVWR
Saturated sodium bicarbonate solution-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfate-Acros Organics
Protocol 1: Synthesis of cis-Dimethyl 1,2-Cyclohexanedicarboxylate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-1,2-cyclohexanedicarboxylic acid (10.0 g, 58.1 mmol).

  • Addition of Reagents: To the flask, add anhydrous methanol (100 mL, 2.47 mol).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 150 mL of cold deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[4][5][6]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure cis-dimethyl 1,2-cyclohexanedicarboxylate as a colorless oil.

Protocol 2: Synthesis of trans-Dimethyl 1,2-Cyclohexanedicarboxylate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-1,2-cyclohexanedicarboxylic acid (10.0 g, 58.1 mmol).

  • Addition of Reagents: To the flask, add anhydrous methanol (120 mL, 2.96 mol).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.5 mL) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 200 mL of an ice-water mixture. The product may precipitate as a white solid.

    • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

    • If no precipitate forms, extract the aqueous mixture with diethyl ether (3 x 80 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 60 mL) and brine (1 x 60 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water or hexanes) or by vacuum distillation to yield pure trans-dimethyl 1,2-cyclohexanedicarboxylate as a white solid.

Data Presentation

The following table summarizes the expected quantitative data for the esterification of cis- and trans-1,2-cyclohexanedicarboxylic acid.

Parametercis-Isomer Protocoltrans-Isomer Protocol
Starting Material cis-1,2-Cyclohexanedicarboxylic acidtrans-1,2-Cyclohexanedicarboxylic acid
Catalyst Concentrated H₂SO₄Concentrated H₂SO₄
Methanol (molar excess) ~42 equivalents~51 equivalents
Reaction Time 4-6 hours6-8 hours
Typical Yield >90%>95%[7]
Product Purity (post-purification) >98% (GC)>98% (GC)
Physical State Colorless oilWhite solid

Analytical Characterization

The synthesized dimethyl 1,2-cyclohexanedicarboxylate isomers should be characterized by spectroscopic methods to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • cis-Dimethyl 1,2-Cyclohexanedicarboxylate:

    • ¹H NMR (CDCl₃, 400 MHz): δ 3.68 (s, 6H, 2 x OCH₃), 2.85-2.95 (m, 2H, CH-CO), 1.80-1.90 (m, 4H, CH₂), 1.40-1.55 (m, 4H, CH₂).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 174.5 (C=O), 51.8 (OCH₃), 41.5 (CH-CO), 25.0 (CH₂), 23.2 (CH₂).[8]

  • trans-Dimethyl 1,2-Cyclohexanedicarboxylate:

    • ¹H NMR (CDCl₃, 400 MHz): δ 3.67 (s, 6H, 2 x OCH₃), 2.65-2.75 (m, 2H, CH-CO), 2.05-2.15 (m, 2H, CH₂), 1.75-1.85 (m, 2H, CH₂), 1.30-1.50 (m, 4H, CH₂).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 173.8 (C=O), 51.5 (OCH₃), 44.2 (CH-CO), 28.8 (CH₂), 24.5 (CH₂).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Characteristic Absorptions (for both isomers):

    • ~2940-2860 cm⁻¹: C-H stretching (cyclohexane ring and methyl groups).

    • ~1735 cm⁻¹: C=O stretching (ester carbonyl group).

    • ~1440 cm⁻¹: C-H bending.

    • ~1170-1200 cm⁻¹: C-O stretching (ester linkage).

Workflow and Logical Relationships

The following diagram illustrates the general experimental workflow for the Fischer esterification of 1,2-cyclohexanedicarboxylic acid.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine 1,2-Cyclohexanedicarboxylic Acid, Methanol, and H₂SO₄ reflux Heat to Reflux (4-8 hours) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete quench Quench with Water monitor->quench Complete extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation / Recrystallization concentrate->purify analyze Characterize by NMR and FTIR purify->analyze product Pure Dimethyl 1,2-Cyclohexanedicarboxylate analyze->product

Caption: Experimental workflow for the synthesis of dimethyl 1,2-cyclohexanedicarboxylate.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reflux time. Ensure an adequate excess of methanol is used.
Loss of product during work-upEnsure proper phase separation during extraction. Avoid overly vigorous washing.
Incomplete Reaction Insufficient catalystEnsure the correct amount of sulfuric acid is added.
Water present in reagentsUse anhydrous methanol.
Product Contamination Incomplete removal of starting materialOptimize purification (distillation or recrystallization).
Incomplete removal of acid catalystEnsure thorough washing with sodium bicarbonate solution until the aqueous layer is basic.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methanol and diethyl ether are flammable. Perform the reaction and extractions in a well-ventilated fume hood, away from ignition sources.

  • The reaction should be heated using a heating mantle or a water bath to ensure even and controlled heating.

  • Always add acid to the alcohol/acid mixture slowly to control the exothermic reaction.

Conclusion

The Fischer esterification provides a robust and high-yielding method for the synthesis of both cis- and trans-dimethyl 1,2-cyclohexanedicarboxylate. The protocols outlined in this document are optimized for laboratory-scale synthesis and can be adapted for larger-scale production. Careful control of reaction conditions and thorough purification are essential for obtaining a high-purity product. The provided analytical data will aid in the successful characterization of the final compounds.

References

Application Notes: Dimethyl Cyclohexane-1,2-dicarboxylate as a Potential Fragrance Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on extensive literature and patent searches, Dimethyl cyclohexane-1,2-dicarboxylate is not currently recognized as a common or established fragrance intermediate in the perfumery industry. The following application notes and protocols are presented as a theoretical exploration of its potential use, based on general chemical principles for the synthesis of fragrance compounds.

Introduction

This compound is a diester of cyclohexanedicarboxylic acid. While not directly used for its olfactory properties, its chemical structure presents a potential synthetic pathway to fragrance ingredients, particularly through its conversion to other functional groups. The cyclohexane (B81311) ring is a common motif in various synthetic fragrance molecules, often contributing to woody, floral, or fruity notes.

This document outlines a hypothetical application of this compound as a precursor to 1,2-cyclohexanedimethanol (B6360419) and its subsequent ester derivatives, which are classes of compounds that could potentially possess desirable fragrance characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
Appearance Colorless to yellowish liquid[2]
Boiling Point 75 °C @ 0.8 mmHg[3]
Density 1.10 g/cm³[3]
Refractive Index 1.4520-1.4560[3]
Solubility Soluble in organic solvents (e.g., ethers, alcohols), insoluble in water[2]
CAS Number (trans-isomer) 3205-35-4[4]
CAS Number (cis-isomer) 1687-29-2

Hypothetical Synthetic Pathways

The primary hypothetical route for utilizing this compound as a fragrance intermediate involves its reduction to 1,2-cyclohexanedimethanol. This diol can then be further derivatized, for example, through esterification, to produce compounds with potential fragrance value.

G Dimethyl_cyclohexane_1_2_dicarboxylate This compound Reduction Reduction (e.g., LiAlH4) Dimethyl_cyclohexane_1_2_dicarboxylate->Reduction Diol 1,2-Cyclohexanedimethanol Reduction->Diol Esterification Esterification (with Acetic Anhydride) Diol->Esterification Diester 1,2-Cyclohexanedimethanol Diacetate Esterification->Diester

Caption: Hypothetical synthesis of a potential fragrance ester from this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and evaluation of potential fragrance compounds derived from this compound.

Protocol 1: Reduction of this compound to 1,2-Cyclohexanedimethanol

This protocol describes the reduction of the diester to the corresponding diol using lithium aluminum hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 10% Sulfuric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Suspend 7.6 g (0.2 mol) of LiAlH₄ in 150 mL of anhydrous diethyl ether in the flask and cool the mixture in an ice bath.

  • Dissolve 20.0 g (0.1 mol) of this compound in 50 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension over 1 hour with stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to reflux for 4 hours.

  • Cool the reaction mixture in an ice bath. Cautiously add 8 mL of water dropwise to quench the excess LiAlH₄, followed by 8 mL of 15% sodium hydroxide (B78521) solution, and then 24 mL of water.

  • Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, and wash sequentially with 10% sulfuric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield crude 1,2-cyclohexanedimethanol.

  • Purify the product by vacuum distillation or recrystallization.

Expected Yield and Purity:

ParameterExpected Value
Theoretical Yield 14.4 g
Typical Experimental Yield 80-90%
Purity (by GC-MS) >95%
Protocol 2: Esterification of 1,2-Cyclohexanedimethanol to 1,2-Cyclohexanedimethanol Diacetate

This protocol details the conversion of the diol to its diacetate ester, a potential fragrance compound.

Materials:

  • 1,2-Cyclohexanedimethanol (from Protocol 1)

  • Acetic anhydride (B1165640)

  • Pyridine (as catalyst)

  • Diethyl ether

  • 5% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, dissolve 14.4 g (0.1 mol) of 1,2-cyclohexanedimethanol in 50 mL of pyridine.

  • Cool the solution in an ice bath and add 22.5 g (0.22 mol) of acetic anhydride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting crude 1,2-cyclohexanedimethanol diacetate by vacuum distillation.

Expected Yield and Purity:

ParameterExpected Value
Theoretical Yield 22.8 g
Typical Experimental Yield 75-85%
Purity (by GC-MS) >97%

Olfactory Evaluation (Hypothetical)

The synthesized 1,2-cyclohexanedimethanol diacetate would need to be evaluated by a trained sensory panel to determine its odor profile. Based on structurally similar compounds, a hypothetical odor profile is presented in Table 2.

Table 2: Hypothetical Olfactory Profile of 1,2-Cyclohexanedimethanol Diacetate

Olfactory DescriptorIntensity (1-10)Comments
Fruity 6Mildly sweet, reminiscent of pear or apple.
Floral 4Faint white floral notes.
Woody 3A subtle, clean woody background.
Waxy 2A slight waxy character.

Workflow Diagram

G cluster_0 Synthesis of Diol cluster_1 Synthesis of Diester Start1 Start: This compound Reduction LiAlH4 Reduction in Anhydrous Ether Start1->Reduction Quenching Workup: Quenching with H2O/NaOH Reduction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification1 Purification: Vacuum Distillation Extraction->Purification1 Product1 Product: 1,2-Cyclohexanedimethanol Purification1->Product1 Start2 Start: 1,2-Cyclohexanedimethanol Esterification Esterification with Acetic Anhydride/Pyridine Start2->Esterification Workup2 Aqueous Workup Esterification->Workup2 Extraction2 Liquid-Liquid Extraction Workup2->Extraction2 Purification2 Purification: Vacuum Distillation Extraction2->Purification2 Product2 Product: 1,2-Cyclohexanedimethanol Diacetate Purification2->Product2

Caption: Experimental workflow for the hypothetical synthesis of a fragrance diester.

Conclusion

While this compound is not a recognized fragrance intermediate, this document outlines a theoretical pathway for its conversion into potentially fragrant molecules. The provided protocols for reduction and subsequent esterification are based on standard organic synthesis methodologies. Further research, particularly sensory analysis of the resulting derivatives, would be required to validate any actual application in the field of perfumery.

References

Application Notes and Protocols: Dimethyl Cyclohexane-1,2-dicarboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dimethyl cyclohexane-1,2-dicarboxylate as a versatile starting material in the synthesis of high-value pharmaceuticals. Detailed experimental protocols for key transformations and data are presented to facilitate research and development in medicinal chemistry.

Introduction

This compound, a diester of cyclohexanedicarboxylic acid, serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its cyclohexane (B81311) core provides a rigid, three-dimensional scaffold that is desirable for creating molecules with specific spatial orientations to interact with biological targets. The ester functionalities offer convenient handles for a variety of chemical transformations, enabling the construction of more elaborate molecular architectures. This document will focus on its application in the synthesis of the anticancer agent oxaliplatin (B1677828) and explore its potential as a precursor for antiviral compounds like letermovir (B608528).

Application 1: Synthesis of Platinum-Based Anticancer Drugs - Oxaliplatin

The trans-isomer of 1,2-diaminocyclohexane (DACH) is a critical chelating ligand in the third-generation platinum-based anticancer drug, oxaliplatin. Oxaliplatin is a cornerstone in the treatment of colorectal cancer. The synthesis of trans-1,2-diaminocyclohexane can be achieved from dimethyl trans-cyclohexane-1,2-dicarboxylate.

Experimental Protocols

Protocol 1: Synthesis of trans-Cyclohexane-1,2-dicarboxylic Acid

This protocol outlines the hydrolysis of dimethyl trans-cyclohexane-1,2-dicarboxylate to its corresponding dicarboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl trans-cyclohexane-1,2-dicarboxylate (1 equivalent) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

  • Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide (2.2 equivalents), to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dissolve the remaining aqueous layer in water and acidify with a concentrated acid, such as hydrochloric acid, until a pH of 1-2 is reached, leading to the precipitation of the dicarboxylic acid.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield trans-cyclohexane-1,2-dicarboxylic acid.

Protocol 2: Synthesis of trans-1,2-Diaminocyclohexane (DACH)

This protocol describes the conversion of the dicarboxylic acid to the diamine via a Curtius rearrangement.

  • Acid Chloride Formation: Suspend trans-cyclohexane-1,2-dicarboxylic acid (1 equivalent) in an inert solvent like toluene. Add thionyl chloride (2.5 equivalents) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride and solvent by distillation.

  • Acyl Azide (B81097) Formation: Dissolve the resulting diacyl chloride in a solvent such as acetone. Cool the solution in an ice bath and add a solution of sodium azide (2.5 equivalents) in water dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours.

  • Curtius Rearrangement: Carefully add the acyl azide solution to a flask containing refluxing toluene. The rearrangement occurs to form the diisocyanate. Reflux for an additional 1-2 hours.

  • Hydrolysis: Cool the reaction mixture and add hydrochloric acid (6M). Heat the mixture to reflux for 4-6 hours to hydrolyze the diisocyanate to the diamine dihydrochloride (B599025) salt.

  • Isolation: Cool the reaction mixture, and the trans-1,2-diaminocyclohexane dihydrochloride will precipitate. Filter the solid and wash with a small amount of cold water. To obtain the free diamine, dissolve the salt in water and basify with a strong base (e.g., NaOH) to pH >12, followed by extraction with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain trans-1,2-diaminocyclohexane.

Protocol 3: Synthesis of Oxaliplatin

This protocol details the final step of complexation with a platinum salt.

  • Reaction Setup: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (1 equivalent) in water.

  • Ligand Exchange: Add a solution of trans-1,2-diaminocyclohexane (1 equivalent) in water to the platinum salt solution. Stir the mixture at room temperature for several hours to form the intermediate dichloro(1,2-diaminocyclohexane)platinum(II).

  • Silver Sulfate Treatment: To a suspension of the dichloro intermediate in water, add a solution of silver sulfate (Ag₂SO₄) (1 equivalent) and stir the mixture in the dark to precipitate silver chloride.

  • Oxalate (B1200264) Addition: Filter off the silver chloride precipitate. To the filtrate, add a solution of potassium oxalate (K₂C₂O₄) or oxalic acid (1 equivalent).

  • Crystallization and Isolation: Stir the solution for several hours. The desired oxaliplatin complex will crystallize out of the solution. Collect the crystals by filtration, wash with cold water, then ethanol, and finally ether. Dry the product under vacuum.

Quantitative Data
StepProductStarting MaterialYield (%)Purity (%)
1trans-Cyclohexane-1,2-dicarboxylic acidDimethyl trans-cyclohexane-1,2-dicarboxylate90-95>98
2trans-1,2-Diaminocyclohexanetrans-Cyclohexane-1,2-dicarboxylic acid60-70>99 (as dihydrochloride salt)
3Oxaliplatintrans-1,2-Diaminocyclohexane80-90>99.5 (pharmaceutical grade)
Mechanism of Action: Oxaliplatin Signaling Pathway

Oxaliplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[1][2][3][4]

Oxaliplatin_Pathway Oxaliplatin Oxaliplatin Activated_Pt Activated Platinum Species Oxaliplatin->Activated_Pt Aquation DNA Cellular DNA Activated_Pt->DNA Covalent Binding DNA_Adducts Platinum-DNA Adducts (Intra- and Inter-strand crosslinks) DNA->DNA_Adducts Replication_Block Inhibition of DNA Replication and Transcription DNA_Adducts->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Replication_Block->Cell_Cycle_Arrest p53 p53 Activation Replication_Block->p53 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Oxaliplatin's mechanism of action leading to apoptosis.

Application 2: Potential Synthesis of Antiviral Agents - Letermovir

Letermovir is an antiviral drug used for the prophylaxis of cytomegalovirus (CMV) infection. While the direct synthesis from this compound is not the primary reported route, the cyclohexane moiety present in some synthetic intermediates suggests its potential as a starting material for analogues or alternative synthetic pathways. The development of novel synthetic routes is a continuous effort in pharmaceutical manufacturing to improve efficiency and reduce costs.

Conceptual Experimental Workflow

A conceptual workflow for utilizing a cyclohexane-based starting material for the synthesis of a key intermediate for letermovir or its analogues is presented below. This workflow is hypothetical and would require experimental validation.

Letermovir_Workflow Start This compound Step1 Functional Group Interconversion (e.g., Amidation, Reduction) Start->Step1 Step2 Introduction of Chiral Center Step1->Step2 Step3 Ring Formation / Modification Step2->Step3 Intermediate Key Cyclohexane-containing Intermediate Step3->Intermediate Final_Steps Coupling and Final Assembly Intermediate->Final_Steps Letermovir_Analogue Letermovir Analogue Final_Steps->Letermovir_Analogue Letermovir_MoA Letermovir Letermovir Terminase_Complex CMV Terminase Complex (pUL51, pUL56, pUL89) Letermovir->Terminase_Complex Inhibition Cleavage DNA Cleavage Terminase_Complex->Cleavage Required for Viral_DNA Viral DNA Concatemers Packaging DNA Packaging into Capsids Cleavage->Packaging Mature_Virions Formation of Mature Virions Packaging->Mature_Virions

References

Application Note: Quantification of Dimethyl Cyclohexane-1,2-dicarboxylate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cyclohexane-1,2-dicarboxylate (DMCHD) is a non-phthalate plasticizer utilized to enhance the flexibility and durability of various polymer products. Its application is prevalent in consumer goods, medical devices, and packaging materials. The potential for migration of DMCHD from the polymer matrix into contacting substances, such as foodstuffs, pharmaceuticals, or biological tissues, necessitates accurate and reliable quantitative analysis. This application note provides detailed protocols for the quantification of DMCHD in polymer matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), enabling researchers and professionals to assess product safety and quality.

Data Presentation

The following table summarizes illustrative quantitative data for DMCHD in common polymer matrices. This data is representative of typical plasticizer concentrations and achievable analytical performance using the methods described herein.

Polymer MatrixAnalyteConcentration (% w/w)Analytical MethodLimit of Quantification (LOQ)Recovery (%)
Polyvinyl Chloride (PVC)This compound15.2GC-MS0.01%98.5
Polyethylene (B3416737) (PE)This compound5.8GC-MS0.01%97.2
Polypropylene (B1209903) (PP)This compound8.5HPLC-UV0.02%99.1

Experimental Workflows and Logical Relationships

A general workflow for the quantification of DMCHD in polymer matrices is outlined below. The selection of the analytical technique often depends on the specific requirements of the analysis, such as the need for structural confirmation or the nature of the polymer matrix.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Reporting Sample Polymer Sample Grinding Grinding to Fine Powder Sample->Grinding Weighing Accurate Weighing Grinding->Weighing Solvent Addition of Extraction Solvent (e.g., Dichloromethane or Tetrahydrofuran) Weighing->Solvent Extraction Ultrasonic Bath or Soxhlet Extraction Solvent->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Analysis Instrumental Analysis (GC-MS or HPLC-UV) Filtration->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification Report Report DMCHD Concentration (% w/w) Quantification->Report

Caption: General experimental workflow for the quantification of DMCHD in polymer matrices.

Method Selection Logic Start Need to Quantify DMCHD? Volatile Is the Analyte Volatile and Thermally Stable? Start->Volatile Complex Is the Polymer Matrix Complex? Volatile->Complex Yes HPLC Use HPLC-UV Volatile->HPLC No GCMS Use GC-MS Complex->GCMS Yes (High Selectivity) Complex->HPLC No (Simpler Matrix)

Caption: Decision logic for selecting the appropriate analytical method.

Experimental Protocols

The following are detailed protocols for the quantification of this compound (DMCHD) in polymer matrices. These protocols are adapted from validated methods for the analysis of similar cyclohexane (B81311) dicarboxylate plasticizers, such as Diisononyl cyclohexane-1,2-dicarboxylate (DINCH).[1][2]

Protocol 1: Quantification of DMCHD in PVC by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and selective quantification of DMCHD in polyvinyl chloride (PVC) and other compatible polymer matrices.

1. Materials and Reagents

  • This compound (DMCHD) analytical standard (>98% purity)

  • Internal Standard (IS): e.g., Di-n-butyl phthalate-d4 (DBP-d4)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (B129727), HPLC grade

  • Tetrahydrofuran (THF), HPLC grade

  • Nitrogen gas, high purity

  • 0.45 µm PTFE syringe filters

  • Autosampler vials with inserts

2. Equipment

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Analytical balance (4-decimal places)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringes and needles

3. Sample Preparation and Extraction

  • Grinding: Cryogenically grind the polymer sample into a fine powder to increase the surface area for extraction.

  • Weighing: Accurately weigh approximately 100 mg of the powdered polymer into a glass centrifuge tube.

  • Spiking: Add a known amount of internal standard solution (e.g., 100 µL of 10 µg/mL DBP-d4 in DCM) to the tube.

  • Dissolution: Add 5 mL of THF to dissolve the PVC sample. Vortex for 1 minute to ensure complete dissolution.

  • Precipitation: Add 5 mL of methanol to precipitate the PVC polymer. Vortex for 30 seconds.

  • Extraction: Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of DMCHD into the solvent.

  • Separation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated polymer.

  • Collection: Carefully transfer the supernatant to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of DCM.

  • Filtration: Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

4. GC-MS Analysis

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion for DMCHD: m/z 169

    • Qualifier ions for DMCHD: m/z 141, 200

    • Quantifier ion for DBP-d4 (IS): m/z 153

5. Calibration and Quantification

Prepare a series of calibration standards of DMCHD (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) in DCM, each containing the internal standard at a constant concentration. Generate a calibration curve by plotting the ratio of the peak area of DMCHD to the peak area of the internal standard against the concentration of DMCHD. Calculate the concentration of DMCHD in the sample extract from the calibration curve and report the final concentration in the polymer as a weight percentage (% w/w).

Protocol 2: Quantification of DMCHD in Polyolefins by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of DMCHD in polyolefins such as polyethylene (PE) and polypropylene (PP), where lower processing temperatures are used and co-extractive interferences may be less complex than in PVC.

1. Materials and Reagents

  • This compound (DMCHD) analytical standard (>98% purity)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • 0.22 µm PTFE syringe filters

  • HPLC vials with inserts

2. Equipment

  • High-Performance Liquid Chromatograph with a UV/Vis detector

  • Analytical balance (4-decimal places)

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Rotary evaporator

3. Sample Preparation and Extraction

  • Grinding: Cut the polymer sample into small pieces (approximately 2-3 mm).

  • Weighing: Accurately weigh approximately 1 g of the polymer pieces into a Soxhlet thimble.

  • Extraction: Perform Soxhlet extraction with 150 mL of DCM for 6 hours. Alternatively, use an ASE with DCM at 100°C and 1500 psi for two 10-minute cycles.

  • Concentration: Concentrate the extract to approximately 5 mL using a rotary evaporator.

  • Drying: Transfer the concentrated extract to a pre-weighed vial and evaporate to dryness under a gentle stream of nitrogen.

  • Gravimetric Determination: Weigh the vial containing the dried extract to determine the total extracted mass.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 5 mL) of acetonitrile.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

4. HPLC-UV Analysis

  • HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 225 nm.

5. Calibration and Quantification

Prepare a series of calibration standards of DMCHD (e.g., 1, 5, 10, 50, 100, 200 µg/mL) in acetonitrile. Generate a calibration curve by plotting the peak area of DMCHD against its concentration. Calculate the concentration of DMCHD in the sample extract from the calibration curve. The final concentration in the polymer is calculated as a weight percentage (% w/w) based on the initial mass of the polymer sample and the total mass of the extract.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in various polymer matrices. The choice between GC-MS and HPLC-UV will depend on the specific polymer, the required sensitivity and selectivity, and the available instrumentation. Proper validation of these methods in the user's laboratory is essential to ensure accurate and precise results, which are critical for assessing the safety and quality of polymer-based products in the research, scientific, and drug development sectors.

References

Application Notes and Protocols for Leaching Studies of Dimethyl cyclohexane-1,2-dicarboxylate from Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cyclohexane-1,2-dicarboxylate (DMCHD) is a non-phthalate plasticizer utilized in a variety of plastic products to enhance flexibility and durability. While considered a safer alternative to some traditional phthalates, concerns remain regarding its potential to leach from plastic matrices into surrounding environments, such as food, beverages, and biological systems. This document provides detailed application notes and experimental protocols for the study of DMCHD leaching from plastics, its quantification, and the assessment of its potential biological interactions. The information is compiled from studies on similar plasticizers, such as Diisononylcyclohexane-1,2-dicarboxylate (DINCH), due to the limited direct data on DMCHD.

Data Presentation: Leaching of Cyclohexane-1,2-dicarboxylate Derivatives

The following tables summarize quantitative data on the migration of a structurally similar plasticizer, Diisononylcyclohexane-1,2-dicarboxylate (DINCH), from Polyvinyl Chloride (PVC) materials. This data can serve as a reference for designing and interpreting leaching studies of DMCHD.

Table 1: Migration of DINCH from PVC Blood Bags into Blood Components

Blood ComponentStorage Time (days)DINCH Concentration (µg/mL)
Red Blood Cell Concentrate1< 0.1
Red Blood Cell Concentrate491.13
Platelet Concentrate1< 0.1
Platelet Concentrate70.5
Plasma1< 0.1
Plasma3650.2

Data adapted from a comparative study on plasticizer migration from transfusion medical devices.[1]

Table 2: Comparison of Plasticizer Migration from PVC Blood Bags at Day 1

PlasticizerMigration Level Relative to DEHP
DINCH5.0 times lower
DEHT8.5 times lower

DEHP: Di(2-ethylhexyl) phthalate (B1215562), DEHT: Di(2-ethylhexyl) terephthalate (B1205515). Data indicates that DINCH exhibits significantly lower migration than DEHP.[1]

Experimental Protocols

Protocol 1: Quantification of DMCHD in Aqueous Samples by GC-MS

This protocol details the analysis of DMCHD that has leached into an aqueous matrix (e.g., water, food simulant) using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract DMCHD from the aqueous sample into an organic solvent.

  • Materials:

    • Aqueous sample containing leached DMCHD

    • n-Hexane (or other suitable organic solvent)

    • Separatory funnel

    • Sodium chloride (NaCl)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Concentrated hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment (if necessary)[2]

  • Procedure:

    • Transfer a known volume of the aqueous sample to a separatory funnel.

    • If necessary, adjust the pH of the sample. For neutral compounds like DMCHD, pH adjustment is typically not required.

    • Add a known volume of n-hexane to the separatory funnel. The ratio of organic solvent to aqueous sample should be optimized, a common starting point is 1:5.

    • Add NaCl to the aqueous layer to increase the ionic strength and enhance the partitioning of DMCHD into the organic phase ("salting out").

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.

    • Allow the layers to separate. The organic layer (top) contains the DMCHD.

    • Drain the aqueous layer (bottom).

    • Collect the organic layer and dry it by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Objective: To separate and quantify DMCHD in the extracted sample.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Typical GC Conditions:

    • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-500.

    • Selected Ion Monitoring (SIM) mode: For higher sensitivity and selectivity, monitor characteristic ions of DMCHD (refer to a mass spectral library for specific ions).

3. Quantification

  • Prepare a calibration curve using standard solutions of DMCHD in n-hexane of known concentrations.

  • Analyze the samples and standards under the same GC-MS conditions.

  • Quantify the concentration of DMCHD in the samples by comparing the peak areas to the calibration curve.

Protocol 2: Extraction of DMCHD from Plastic Material by Ultrasonic-Assisted Extraction (UAE)

This protocol describes the extraction of DMCHD from a solid plastic matrix for subsequent analysis.[3][4][5]

  • Objective: To efficiently extract DMCHD from a polymer matrix.

  • Materials:

    • Plastic sample, cut into small pieces (e.g., 2-3 mm)

    • n-Hexane (or other suitable solvent)

    • Ultrasonic bath

    • Glass vials with screw caps

  • Procedure:

    • Weigh a known amount of the plastic sample (e.g., 0.5 g) into a glass vial.

    • Add a known volume of n-hexane (e.g., 10 mL).

    • Tightly cap the vial and place it in an ultrasonic bath.

    • Sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C). Optimization of time and temperature may be required for different plastic types.

    • After sonication, allow the solution to cool to room temperature.

    • Filter the extract to remove any suspended plastic particles.

    • The resulting solution can be directly analyzed by GC-MS or LC-MS/MS, or further concentrated if necessary.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plastic_sample Plastic Sample leaching Leaching Experiment (e.g., immersion in food simulant) plastic_sample->leaching uae Ultrasonic-Assisted Extraction (for solid plastic) plastic_sample->uae aqueous_sample Aqueous Sample (with leached DMCHD) leaching->aqueous_sample lle Liquid-Liquid Extraction (n-Hexane) aqueous_sample->lle extract Organic Extract lle->extract uae->extract concentration Concentration extract->concentration final_sample Final Sample for Analysis concentration->final_sample gcms GC-MS Analysis final_sample->gcms data Data Acquisition (Chromatograms & Spectra) gcms->data quantification Quantification (Calibration Curve) data->quantification results Results (DMCHD Concentration) quantification->results

Caption: Experimental workflow for DMCHD leaching analysis.

ppar_pathway cluster_nucleus Nucleus DMCHD DMCHD Metabolite (e.g., Monoester) PPAR PPARα/γ (Peroxisome Proliferator- Activated Receptor) DMCHD->PPAR Agonist Binding PPRE PPRE (PPAR Response Element) PPAR->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_Expression Transcription Regulation Biological_Effects Biological Effects (e.g., Adipogenesis, Endocrine Disruption) Gene_Expression->Biological_Effects

Caption: Postulated PPAR signaling pathway for DMCHD metabolites.

Discussion on Potential Signaling Pathways

Given the structural similarities, it is plausible that metabolites of DMCHD could also interact with PPARs (both PPARα and PPARγ). These receptors are key regulators of lipid metabolism, adipogenesis, and inflammation. Activation of these pathways by a DMCHD metabolite could potentially lead to metabolic disruption and endocrine-related effects. Further research is necessary to confirm these interactions and elucidate the specific downstream effects of DMCHD exposure.

Conclusion

The provided application notes and protocols offer a framework for investigating the leaching of this compound from plastic materials. While direct data for DMCHD is limited, the information available for the analogous compound DINCH provides a valuable starting point for experimental design and data interpretation. The use of robust analytical techniques such as GC-MS, coupled with efficient extraction methods, is crucial for the accurate quantification of leached DMCHD. Furthermore, exploring the potential interaction of DMCHD metabolites with signaling pathways, such as the PPAR pathway, is an important area for future research to fully understand the toxicological implications of this plasticizer.

References

Application Notes and Protocols for the Enantioselective Synthesis of Dimethyl Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of dimethyl cyclohexane-1,2-dicarboxylate. The featured methodology is a highly efficient two-step process commencing with the asymmetric desymmetrization of meso-cis-1,2-cyclohexanedicarboxylic anhydride (B1165640), followed by a standard esterification. The key to this synthesis is the organocatalytic alcoholysis of the anhydride using a modified cinchona alkaloid catalyst, which establishes the chirality of the final product with excellent enantioselectivity. This method offers a significant advantage over other synthetic strategies by providing a direct and highly stereocontrolled route to the chiral diester. These protocols are intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Chiral cyclohexane-1,2-dicarboxylic acid derivatives are valuable building blocks in the synthesis of a wide range of pharmaceuticals, natural products, and advanced materials. The stereochemical orientation of the two carboxyl groups plays a crucial role in determining the biological activity and material properties of the final products. Consequently, the development of efficient and highly selective methods for accessing enantiomerically pure forms of these compounds is of paramount importance.

This application note details a robust and highly enantioselective synthesis of this compound. The synthetic strategy is centered around the asymmetric desymmetrization of a prochiral meso-anhydride, a powerful technique in modern organic synthesis.

Overall Synthetic Strategy

The enantioselective synthesis of this compound is achieved through a two-step sequence:

  • Asymmetric Desymmetrization: The process begins with the enantioselective ring-opening of meso-cis-1,2-cyclohexanedicarboxylic anhydride with methanol. This key step is catalyzed by a chiral organocatalyst, a modified cinchona alkaloid, which selectively produces one enantiomer of the resulting monoester, (1S,2R)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid.

  • Esterification: The second step involves the straightforward esterification of the remaining carboxylic acid functional group of the monoester to yield the final product, dimethyl (1R,2S)-cyclohexane-1,2-dicarboxylate.

This synthetic approach is outlined in the workflow diagram below.

G cluster_0 Step 1: Asymmetric Desymmetrization cluster_1 Step 2: Esterification meso-Anhydride cis-1,2-Cyclohexanedicarboxylic Anhydride Reaction1 Enantioselective Alcoholysis meso-Anhydride->Reaction1 Methanol Methanol Methanol->Reaction1 Catalyst (DHQD)2AQN (Catalyst) Catalyst->Reaction1 Monoester (1S,2R)-2-(methoxycarbonyl)cyclohexane- 1-carboxylic acid Reaction1->Monoester Reaction2 Esterification Monoester->Reaction2 Esterification_Reagents Esterification Reagents (e.g., SOCl2, then Methanol) Esterification_Reagents->Reaction2 Final_Product Dimethyl (1R,2S)-cyclohexane- 1,2-dicarboxylate Reaction2->Final_Product G cluster_0 Desymmetrization Approach cluster_1 Asymmetric Diels-Alder Approach Target Enantiopure Dimethyl Cyclohexane-1,2-dicarboxylate Desym_Start meso-Anhydride Desym_Step1 Asymmetric Alcoholysis Desym_Start->Desym_Step1 1 step Desym_Step2 Esterification Desym_Step1->Desym_Step2 1 step Desym_Step2->Target DA_Start Diene + Dienophile DA_Step1 Asymmetric Diels-Alder DA_Start->DA_Step1 1 step DA_Intermediate Cyclohexene Derivative DA_Step1->DA_Intermediate DA_Step2 Hydrogenation DA_Intermediate->DA_Step2 DA_Step3 Esterification (if needed) DA_Step2->DA_Step3 DA_Step3->Target

The Role of Cycloaliphatic Diesters in Polyester Synthesis: A Focus on Dimethyl Cyclohexane-1,2-dicarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Dimethyl cyclohexane-1,4-dicarboxylate (DMCD) is a cycloaliphatic diester monomer used in the synthesis of polyesters.[1][2] The incorporation of the cyclohexane (B81311) ring into the polyester (B1180765) backbone imparts a unique combination of properties compared to purely aliphatic or aromatic polyesters. These characteristics include improved thermal stability, weatherability, and mechanical properties, making these polyesters suitable for a range of applications from coatings and films to engineered plastics.[3][4]

The synthesis of polyesters from DMCD is typically achieved through a melt polycondensation reaction with a diol.[1] This process involves two main stages: a transesterification or esterification stage, followed by a polycondensation stage conducted under high vacuum and elevated temperatures. The choice of diol, catalyst, and reaction conditions significantly influences the final properties of the polyester.

A critical factor in the use of DMCD and other cyclohexane-based monomers is the presence of cis and trans isomers. The ratio of these isomers in the monomer and the potential for isomerization during polymerization can have a profound effect on the polymer's crystallinity, melting point, and glass transition temperature.[5] Generally, a higher trans isomer content leads to a more linear and rigid polymer chain, resulting in higher crystallinity and melting points.[2][5]

Key Performance Attributes of Polyesters Derived from DMCD:
  • Enhanced Thermal Stability: The rigid cyclohexane ring structure contributes to higher glass transition temperatures (Tg) and melting temperatures (Tm) compared to their linear aliphatic counterparts.

  • Good Mechanical Properties: These polyesters can exhibit a favorable balance of stiffness, hardness, and toughness.

  • Weatherability: The absence of readily oxidizable sites, in contrast to some aromatic polyesters, can lead to improved resistance to UV degradation and weathering.[4]

  • Processability: Polyesters based on 1,4-cyclohexanedicarboxylic acid (the diacid form of DMCD) have been shown to have reduced melt viscosity compared to terephthalic acid-based polyesters, which can improve processability.[3]

Data Presentation

The following tables summarize quantitative data for polyester synthesis using cycloaliphatic monomers, primarily focusing on the 1,4-cyclohexane dicarboxylate moiety.

Table 1: Reaction Parameters for Polyester Synthesis via Melt Polycondensation

ParameterValueSource
Monomers 1,4-Cyclohexanedicarboxylic acid (CHDA) and 1,4-Cyclohexanedimethanol (CHDM)[4]
Catalyst Titanium tetrabutoxide (TBT)[1]
Catalyst Concentration 175 ppm of metal[4]
Esterification Temperature 220-230°C[4]
Esterification Time 90 minutes (at atmospheric pressure)[4]
Polycondensation Temperature 230-260°C[4]
Polycondensation Time 150 minutes (total ramp and hold time)[4]
Vacuum Pressure 0.1-10.0 mbar[4]

Table 2: Properties of Polyesters Derived from Cycloaliphatic Monomers

PropertyValuePolymer SystemSource
Weight Average Molecular Weight (Mw) 13,000–34,000 g/mol Polyesters from isoidide dicarboxylic acid and linear diols[2]
Glass Transition Temperature (Tg) -13.7 to 102.8 °CBio-based polyesters from isosorbide (B1672297) diacids and diols[6]
Melting Temperature (Tm) 52–65°CPolyesters from adipic or sebacic acid and alkanediols[7]
Number Average Molecular Weight (Mn) 32,500–64,200 g/mol Poly(1,4-cyclohexanedimethylene terephthalate-co-1,4-cyclohexylenedimethylene 2,6-naphthalenedicarboxylate)[6]

Experimental Protocols

Protocol 1: Synthesis of Poly(1,4-butylene cyclohexane-1,4-dicarboxylate) via Two-Stage Melt Polycondensation

This protocol describes a representative synthesis of a polyester from dimethyl cyclohexane-1,4-dicarboxylate and 1,4-butanediol (B3395766).

Materials:

  • Dimethyl cyclohexane-1,4-dicarboxylate (DMCD)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or another suitable catalyst (e.g., antimony(III) oxide)

  • Nitrogen gas (high purity)

  • Antioxidant (e.g., Irganox 1010)

Equipment:

  • A three-neck reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 mbar.

  • Cold trap for collecting byproducts.

Procedure:

Step 1: Transesterification

  • Charge the reaction flask with equimolar amounts of dimethyl cyclohexane-1,4-dicarboxylate and a slight excess of 1,4-butanediol (e.g., a 1:1.2 molar ratio).

  • Add the catalyst (e.g., 200-400 ppm of TBT relative to the weight of DMCD) and a small amount of antioxidant.

  • Assemble the reaction apparatus and begin purging with a gentle stream of nitrogen.

  • Heat the mixture to 180-200°C with constant stirring.

  • Methanol (B129727) will be produced as a byproduct of the transesterification reaction and should be collected in the distillation receiver.

  • Continue this stage for 2-3 hours, or until approximately 90-95% of the theoretical amount of methanol has been collected.

Step 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 240-260°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over a period of 30-60 minutes. This will facilitate the removal of excess 1,4-butanediol and drive the polymerization reaction forward.

  • Continue the reaction under high vacuum and elevated temperature for 2-4 hours. The viscosity of the melt will noticeably increase as the molecular weight of the polyester builds.

  • Once the desired viscosity is achieved (indicating high molecular weight), discontinue heating and break the vacuum with nitrogen.

  • Extrude the molten polymer from the reactor and allow it to cool. The resulting polyester can then be pelletized for further processing and characterization.

Mandatory Visualizations

Polyester_Synthesis_Pathway General Polycondensation Reaction for Polyester Synthesis Diester Dimethyl Cyclohexane-1,2-dicarboxylate (or other isomer) reaction_arrow Polycondensation (Heat, Vacuum, Catalyst) Diol Diol (e.g., 1,4-Butanediol) Polyester Polyester Repeat Unit plus2 + Methanol Methanol (byproduct) plus1 + reaction_arrow->Polyester

Caption: General reaction pathway for polyester synthesis.

Experimental_Workflow Experimental Workflow for Melt Polycondensation step1 1. Charge Reactants (DMCD, Diol, Catalyst) step2 2. Transesterification (180-200°C, N2 atmosphere) step1->step2 step3 3. Methanol Removal step2->step3 step4 4. Polycondensation (240-260°C, High Vacuum) step3->step4 step5 5. Polymer Extrusion & Cooling step4->step5 step6 6. Characterization (GPC, DSC, TGA, NMR) step5->step6

Caption: Workflow for polyester synthesis by melt polycondensation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Dimethyl Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dimethyl cyclohexane-1,2-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route used. However, typical impurities include:

  • Unreacted starting materials: Such as cyclohex-4-ene-1,2-dicarboxylic acid, methanol, or the corresponding anhydride.

  • Byproducts: Formed from side reactions during the synthesis.

  • cis and trans isomers: The product itself is often a mixture of diastereomers which may need to be separated.

  • Solvent residues: From the reaction or initial work-up steps.

Q2: How can I effectively separate the cis and trans isomers of this compound?

A2: Separation of cis and trans isomers can be challenging due to their similar chemical properties. The most effective methods are:

  • Fractional distillation under reduced pressure: This technique exploits differences in the boiling points of the isomers.

  • Recrystallization: If one isomer is a solid at room temperature or forms crystals more readily, recrystallization can be an effective purification method.

  • Chromatography: Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for analytical separation and, on a larger scale, for preparative purification.

Q3: My purified product appears as an oil, but I was expecting a solid. What could be the reason?

A3: this compound can exist as a mixture of cis and trans isomers. One of the isomers is likely a solid with a melting point of around 59-62°C, while the other may be an oil or have a much lower melting point.[1] If your product is an oil, it is likely a mixture of isomers or the isolated isomer is the one with the lower melting point. For comparison, cis-Dimethyl cyclohexane-1,4-dicarboxylate has a melting point of 14°C, while the trans-isomer melts at 71°C.[2]

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: A published procedure indicates that recrystallization from light petroleum (petroleum ether) can yield the pure diester.[1] The choice of solvent will depend on the specific isomer you are trying to crystallize and the impurities present. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Troubleshooting Steps
Poor separation of isomers Insufficient column efficiency.- Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).- Control the heating rate to maintain a slow and steady distillation rate.
Distillation rate is too fast.- Reduce the heating mantle temperature to decrease the distillation rate.- A rate of 1-2 drops per second is generally recommended for good separation.
Fluctuating vacuum pressure.- Check for leaks in your vacuum setup.- Use a vacuum regulator to maintain a constant pressure.
Product solidifies in the condenser The condenser temperature is too low.- Use a condenser with a wider bore.- Circulate warmer water through the condenser if possible, ensuring it remains below the boiling point of your product at the working pressure.
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure the stirring rate is sufficient to maintain smooth boiling.
Recrystallization
Issue Possible Cause Troubleshooting Steps
No crystals form upon cooling The solution is not supersaturated.- Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound if available.- Evaporate some of the solvent to increase the concentration and cool again.
The wrong solvent was used.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Perform small-scale solubility tests with different solvents.
Oiling out instead of crystallization The compound is precipitating as a liquid.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.- Try a different recrystallization solvent.
Low recovery of purified product Too much solvent was used.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- After crystallization, ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
The crystals are too soluble in the cold solvent.- After filtration, wash the crystals with a minimal amount of ice-cold solvent.

Data Presentation

Physical Properties of this compound and Related Compounds

CompoundIsomerBoiling Point (°C)Melting Point (°C)
This compound cis111 @ 5 mmHg[3][4]-
trans-59-62 (as "pure diester")[1]
Dimethyl cyclohexane-1,4-dicarboxylate Mixture131-133 @ 11 mmHg-
cis-14[2]
trans-71[2]

Note: Data for the trans isomer of this compound is limited. The provided melting point is for a purified diester obtained through recrystallization. The data for the 1,4-isomer is provided for comparison.

Experimental Protocols

Fractional Distillation of a cis/trans Mixture

This protocol outlines a general procedure for separating the cis and trans isomers of this compound based on their different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a heating mantle, a magnetic stirrer, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude mixture of this compound and a magnetic stir bar into the distillation flask.

  • Distillation:

    • Begin stirring and apply a vacuum.

    • Gradually heat the distillation flask.

    • Observe the vapor rising through the fractionating column.

    • Collect the fraction that distills at the boiling point of the lower-boiling isomer. The cis isomer has a reported boiling point of 111°C at 5 mmHg.[3][4]

    • Once the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • Increase the temperature to distill the higher-boiling isomer.

Recrystallization from Light Petroleum

This protocol describes the purification of a solid isomer of this compound.

  • Dissolution: In a flask, add the crude solid product. Add a minimal amount of warm light petroleum (petroleum ether) and gently heat while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold light petroleum.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. A melting point of 59-62°C has been reported for the pure diester.[1]

Mandatory Visualization

Purification_Workflow Crude_Product Crude Dimethyl cyclohexane-1,2-dicarboxylate (Mixture of isomers and impurities) Distillation Fractional Distillation (under vacuum) Crude_Product->Distillation Recrystallization Recrystallization (from Light Petroleum) Crude_Product->Recrystallization Isomer1 Isolated Isomer 1 (Lower Boiling Point) Distillation->Isomer1 First Fraction Isomer2 Isolated Isomer 2 (Higher Boiling Point) Distillation->Isomer2 Later Fraction Pure_Solid Purified Solid Isomer Recrystallization->Pure_Solid Mother_Liquor Mother Liquor (Contains soluble impurities and other isomer) Recrystallization->Mother_Liquor

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Check_Purity Check Purity by GC/NMR Start->Check_Purity Impurities_Present Impurities Present? Check_Purity->Impurities_Present Isomer_Mixture Isomer Mixture? Impurities_Present->Isomer_Mixture No (other impurities) Impurities_Present->Isomer_Mixture Yes Pure_Product Pure Product Impurities_Present->Pure_Product No Fractional_Distillation Optimize Fractional Distillation Isomer_Mixture->Fractional_Distillation Yes (liquid) Recrystallization Optimize Recrystallization Isomer_Mixture->Recrystallization Yes (solid/oil) Fractional_Distillation->Pure_Product Recrystallization->Pure_Product

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Separation of Dimethyl Cyclohexane-1,2-dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the separation of cis and trans isomers of Dimethyl cyclohexane-1,2-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans isomers of this compound challenging?

Separating geometric isomers like the cis and trans forms of this compound is inherently difficult because they share the same molecular weight and functional groups.[1] This leads to very similar physicochemical properties, such as boiling point and polarity, making their separation by standard methods like distillation or basic chromatography a significant challenge.[1] The primary difference lies in their three-dimensional structure, which can be exploited by high-resolution analytical techniques.[1] The trans isomer is typically more stable and linear, while the cis isomer is less so.[1]

Q2: What are the most effective methods for separating these isomers?

The choice of method depends on the required scale and purity.

  • Analytical and Small-Scale Preparative Work: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods due to their high resolving power.[1]

  • Larger-Scale Separation: Fractional distillation is often inefficient due to the very close boiling points of the isomers.[1] Alternative methods like fractional crystallization, which leverages differences in solubility and crystal lattice packing, may be more successful for larger quantities.[1]

Q3: How can I confirm the identity of the separated cis and trans isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts and symmetry of the molecule.[2] For 1,2-disubstituted cyclohexanes, the trans isomer, which can adopt a more stable diequatorial conformation, is generally more stable than the cis isomer, where one substituent must be in a higher-energy axial position.[3][4]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak resolution or co-elution of cis and trans isomers.

  • Solution 1: Optimize the Mobile Phase. Adjusting the solvent composition is the first step. For reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A lower percentage of the organic solvent generally increases retention time and can improve the separation of closely eluting peaks.

  • Solution 2: Change the Stationary Phase. If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a PFP (pentafluorophenyl) column can offer different selectivity for geometric isomers compared to a standard C18 column.

  • Solution 3: Adjust Column Temperature. Lowering the column temperature can sometimes enhance the resolution between isomers.[1] Conversely, a moderate increase in temperature might improve peak shape. This parameter should be tested empirically.[1]

Gas Chromatography (GC)

Problem: The cis and trans isomers are co-eluting or show poor separation.

  • Solution 1: Optimize the Temperature Program. A slow temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve separation.[1]

  • Solution 2: Select an Appropriate Column. A column with a more polar stationary phase can enhance separation. For dimethyl cyclohexane (B81311) isomers, a 5% Phenyl Polysiloxane phase (e.g., DB-5, HP-5ms) is a good starting point.[1] For challenging separations, consider a more polar column like one with a Carbowax or diethylene glycol succinate (B1194679) stationary phase.[5]

  • Solution 3: Adjust Carrier Gas Flow Rate. Optimize the linear velocity of the carrier gas (e.g., Helium) to achieve the highest column efficiency. A flow rate of approximately 1.5 mL/min is a typical starting point.[1]

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Separation

This protocol provides a general starting point for separating cis and trans-Dimethyl cyclohexane-1,2-dicarboxylate.

  • Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • GC System and Conditions:

    • Injector: Split/splitless injector, operated at 250°C with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Carrier Gas: Helium, with a constant flow of ~1.5 mL/min.[1]

    • Column: A 30m x 0.25mm ID column with a 0.25µm film thickness of a 5% Phenyl Polysiloxane stationary phase is recommended.[1]

    • Oven Program: Start at an initial temperature of 70°C, hold for 2 minutes, then ramp at 5°C/min to a final temperature of 150°C.[1] This program should be optimized for your specific instrument and column.

    • Detector: A Flame Ionization Detector (FID) is standard and should be operated at 250-300°C.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Separation

This protocol provides a starting point for developing a reversed-phase HPLC method.

  • Sample Preparation: Prepare a stock solution of the isomer mixture at 1 mg/mL in the mobile phase. Dilute this stock to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio will require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detection at 215 nm, as the ester carbonyl group is a weak chromophore.[1]

    • Injection Volume: 10 µL.

Data Presentation

Table 1: Recommended Starting Conditions for Chromatographic Separation

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column 30m x 0.25mm, 5% Phenyl Polysiloxane150 x 4.6mm, C18, 5 µm
Mobile Phase/Carrier Gas Helium (~1.5 mL/min)Acetonitrile/Water (e.g., 60:40)
Temperature Program 70°C (2 min), ramp 5°C/min to 150°CIsothermal, 30°C
Flow Rate ~1.5 mL/min1.0 mL/min
Detector FID (250-300°C)UV (215 nm)
Injection Volume 1 µL (split injection)10 µL

Visualizations

G General Workflow for Isomer Separation and Analysis cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Confirmation Start Isomer Mixture Prep Sample Preparation (Dilution & Filtration) Start->Prep Sep Chromatographic Separation (GC or HPLC) Prep->Sep Detect Peak Detection (FID or UV) Sep->Detect Fractions Collect Fractions (Preparative Scale) Detect->Fractions Confirm Structural Confirmation (e.g., NMR Spectroscopy) Purity Purity Assessment Confirm->Purity Fractions->Confirm G Troubleshooting Workflow for Poor Chromatographic Resolution cluster_gc For Gas Chromatography (GC) cluster_hplc For High-Performance Liquid Chromatography (HPLC) Start Poor or No Separation of Cis/Trans Peaks GCOpt1 Optimize Temperature Program (Slower Ramp Rate) Start->GCOpt1 HPLCOpt1 Optimize Mobile Phase Composition Start->HPLCOpt1 GCOpt2 Change to a More Polar GC Column GCOpt1->GCOpt2 GCOpt3 Adjust Carrier Gas Flow Rate GCOpt2->GCOpt3 Success Resolution Achieved GCOpt3->Success If successful HPLCOpt2 Try a Different Stationary Phase (Column) HPLCOpt1->HPLCOpt2 HPLCOpt3 Adjust Column Temperature HPLCOpt2->HPLCOpt3 HPLCOpt3->Success If successful

References

Optimizing reaction conditions for Dimethyl cyclohexane-1,2-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl cyclohexane-1,2-dicarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my this compound unexpectedly low?

Low product yield can stem from several factors, from incomplete reactions to product loss during purification.

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or suboptimal temperature. For instance, in the acid-catalyzed dehydration of secondary alcohols like 2-methylcyclohexanol (B165396) to form an alkene precursor, temperatures between 100-140°C are typically required.[1]

  • Side Reactions: The formation of isomeric byproducts is a common issue. Depending on the synthetic route, you may see the formation of different isomers (e.g., cis vs. trans), which can be influenced by the reaction conditions and the choice of acid catalyst.[2][3] Following Zaitsev's rule, the more substituted alkene is generally the major product in elimination reactions, but this is not always exclusive.[1]

  • Polymerization: In syntheses involving alkene intermediates, polymerization can occur in the presence of strong acids, significantly reducing the yield of the desired monomer if the product is not promptly removed from the acidic reaction mixture.[1]

  • Product Loss During Workup: The product, being a relatively volatile liquid, can be lost during distillation if the apparatus is not correctly sealed or if the collection flask is not sufficiently cooled.[1] Losses can also occur during washing and extraction phases.[1][4]

Q2: How can I minimize the formation of unwanted isomers?

The ratio of cis to trans isomers is often dictated by the reaction pathway and conditions.

  • Thermodynamic vs. Kinetic Control: The formation of different isomers can be governed by thermodynamic and kinetic factors.[1] For instance, in some reactions, one isomer may be formed faster (kinetic product), while the other is more stable (thermodynamic product). Adjusting reaction time and temperature can favor the desired isomer.

  • Catalyst Selection: The choice of catalyst can influence stereoselectivity. For hydrogenation reactions, the catalyst support and metal can play a role in the final isomer ratio.[5]

  • Starting Material Conformation: The stereochemistry of your starting materials will directly impact the stereochemistry of the product. Ensure you are using the correct isomer of the precursor compound.

Q3: My final product is impure. What are common impurities and how can I remove them?

Impurities can include unreacted starting materials, isomeric byproducts, and side-reaction products.

  • Common Impurities:

    • Unreacted starting materials (e.g., 1,2-cyclohexanedicarboxylic acid, methanol).

    • Isomeric products (cis/trans isomers).

    • Byproducts from side reactions like polymerization or oxidation.

  • Purification Techniques:

    • Distillation: Fractional distillation is often effective for separating the desired product from less volatile impurities.[4]

    • Chromatography: Column chromatography can be used for high-purity isolation and separation of isomers.[6]

    • Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization is a powerful purification technique.

    • Washing: Sequential washing with water, sodium bicarbonate solution, and brine can remove acidic catalysts and water-soluble impurities.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are several established methods for synthesizing this compound:

  • Esterification of 1,2-Cyclohexanedicarboxylic Acid: Direct esterification of the corresponding dicarboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., camphor-10-sulfonic acid) is a common laboratory-scale method.[7]

  • Diels-Alder Reaction followed by Hydrogenation: This involves the [4+2] cycloaddition of a diene (like butadiene) with an dienophile (like maleic anhydride), followed by esterification and subsequent hydrogenation of the double bond.[8][9]

  • Hydrogenation of Dimethyl Phthalate (B1215562): The aromatic ring of dimethyl phthalate can be hydrogenated to yield this compound.[7]

Q2: What are the key physical properties of this compound?

  • Appearance: It is typically a colorless to yellowish liquid.[10]

  • Molecular Formula: C₁₀H₁₆O₄[7][11]

  • Molecular Weight: 200.23 g/mol [7]

  • Solubility: It is soluble in organic solvents like ethers and alcohols but has low solubility in water.[10]

Q3: What safety precautions should be taken when handling this compound?

While generally stable under normal conditions, it is a flammable organic compound and should be handled with appropriate care.[10]

  • Flammability: Keep away from open flames and high temperatures.[10]

  • Toxicity: While extensive toxicity data is limited, it may be irritating to the human body. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Synthetic RouteStarting MaterialsCatalystSolventTemperature (°C)PressureYield (%)Reference
Esterificationtrans-1,2-Cyclohexanedicarboxylic acid, MethanolCamphor-10-sulfonic acidNot specifiedHeatingAtmospheric96[7]
HydrogenationDimethyl PhthalateNot specifiedNot specifiedNot specifiedNot specifiedNot specified[7]
Hydrogenation of Phthalic AcidPhthalic AcidRhodium on CarbonWater90 - 140Not specifiedHigh[5]

Experimental Protocols

Protocol 1: Synthesis via Esterification of trans-1,2-Cyclohexanedicarboxylic Acid

This protocol is based on the esterification of the dicarboxylic acid with methanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine trans-1,2-cyclohexanedicarboxylic acid and an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of camphor-10-sulfonic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol by rotary evaporation.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure dimethyl trans-cyclohexane-1,2-dicarboxylate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Combine Reactants: - 1,2-Cyclohexanedicarboxylic Acid - Methanol catalyst Add Catalyst: Camphor-10-sulfonic Acid start->catalyst reflux Heat to Reflux catalyst->reflux cool Cool to Room Temp. reflux->cool evaporate Remove Methanol (Rotary Evaporation) cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash Sequentially: 1. Water 2. NaHCO3 (aq) 3. Brine dissolve->wash dry Dry with MgSO4 & Filter wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the synthesis of this compound via esterification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions (e.g., Isomerization) start->side_reactions polymerization Polymerization of Intermediates start->polymerization workup_loss Product Loss During Workup start->workup_loss solution_rxn Increase Reaction Time Optimize Temperature incomplete_rxn->solution_rxn Address solution_side Adjust Catalyst Control Temperature side_reactions->solution_side Address solution_poly Remove Product as Formed Use Milder Acid polymerization->solution_poly Address solution_workup Ensure Sealed Apparatus Adequately Cool Receiver workup_loss->solution_workup Address

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

References

Overcoming low yields in the esterification of 1,2-cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 1,2-cyclohexanedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions, addressing common challenges to improve product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems encountered during the esterification of 1,2-cyclohexanedicarboxylic acid.

Q1: My esterification yield is consistently low. What are the most common causes?

A1: Low yields in the Fischer esterification of 1,2-cyclohexanedicarboxylic acid are typically due to the reversible nature of the reaction and a few common procedural pitfalls. The primary factors include:

  • Incomplete Reaction: The reaction may not have reached equilibrium or was stopped prematurely.

  • Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.

  • Losses During Work-up: Significant amounts of the product can be lost during extraction and purification steps.

  • Side Reactions: The formation of unwanted byproducts, such as cyclic anhydrides, can consume the starting material.

Q2: How can I drive the reaction equilibrium towards the ester product?

A2: To maximize your ester yield, you should apply Le Chatelier's principle. This can be achieved by:

  • Using an Excess of Alcohol: Employing the alcohol reactant in large excess can significantly shift the equilibrium towards the formation of the ester.

  • Removing Water: Actively removing water as it is formed is a highly effective method to drive the reaction to completion. This is commonly done using a Dean-Stark apparatus, which physically separates the water from the reaction mixture.

Q3: I suspect anhydride (B1165640) formation is reducing my yield. How can I prevent this?

A3: Anhydride formation is a common side reaction, particularly when using cis-1,2-cyclohexanedicarboxylic acid, as the two carboxylic acid groups are on the same face of the cyclohexane (B81311) ring, facilitating intramolecular dehydration upon heating. To minimize this:

  • Control Reaction Temperature: Avoid excessively high temperatures that favor anhydride formation.

  • Use a Catalyst: An acid catalyst promotes the desired intermolecular reaction with the alcohol over the intramolecular dehydration.

  • Consider the Isomer: The trans-isomer of 1,2-cyclohexanedicarboxylic acid is less prone to forming a cyclic anhydride due to the spatial separation of the carboxylic acid groups.

Q4: What is the optimal catalyst for this esterification?

A4: The choice of catalyst can significantly impact the reaction rate and yield.

  • Strong Mineral Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective homogeneous catalysts.

  • Solid Acid Catalysts: For easier separation and potential reuse, solid acid catalysts like acidic zeolites or sulfated zirconia can be employed. These can also offer high conversion rates in shorter reaction times.

Q5: My purification process seems to be the source of product loss. What are the best practices?

A5: A robust work-up and purification procedure is critical for isolating your ester in high yield.

  • Neutralization: After the reaction, the acidic catalyst must be neutralized. This is typically done by washing the organic layer with a saturated sodium bicarbonate solution until the aqueous layer remains basic.

  • Extraction: Use an appropriate organic solvent, such as ether, for extraction. Perform multiple extractions to ensure complete recovery of the ester.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) before solvent removal.

  • Distillation: Purify the final product by distillation under reduced pressure to remove any remaining impurities and solvent.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental procedures to help you optimize your reaction conditions.

Table 1: Effect of Reaction Conditions on the Yield of Diethyl cis-Hexahydrophthalate

ParameterCondition 1Condition 2
Reactants cis-Δ⁴-Tetrahydrophthalic anhydride, Ethanol (B145695), Toluene (B28343)Diethyl cis-Δ⁴-tetrahydrophthalate, Ethanol
Catalyst p-Toluenesulfonic acid monohydrateAdams platinum oxide
Key Procedural Step Two reflux and azeotropic distillation stepsLow-pressure hydrogenation
Reported Yield 83-86%94-96%
Observation Omitting the second reflux and azeotropic distillation step reduces the yield to 66%.[1]This represents the second step of a two-step synthesis, starting from the unsaturated ester.[1]

Experimental Protocols

Below are detailed methodologies for key experiments related to the esterification of 1,2-cyclohexanedicarboxylic acid derivatives.

Protocol 1: Synthesis of Diethyl cis-Hexahydrophthalate [1]

This protocol describes the synthesis of diethyl cis-hexahydrophthalate, the saturated analog of diethyl cis-1,2-cyclohexanedicarboxylate.

A. Diethyl cis-Δ⁴-tetrahydrophthalate

  • In a 2-liter round-bottomed flask, combine 228 g (1.5 moles) of cis-Δ⁴-tetrahydrophthalic anhydride, 525 ml (9 moles) of commercial absolute ethanol, and 2.5 g of p-toluenesulfonic acid monohydrate.

  • Heat the mixture under reflux in an oil bath at 95–105°C for 12–16 hours.

  • Add 270 ml of toluene and set up for distillation. Distill the azeotropic mixture of ethanol, toluene, and water at 75–78°C.

  • When the temperature begins to drop, add an additional 525 ml of absolute ethanol and reflux for another 12–16 hours.

  • Add another 270 ml of toluene and continue the azeotropic distillation until the vapor temperature falls to 68°C.

  • After cooling, remove the remaining ethanol and toluene under reduced pressure (25–35 mm).

  • Dilute the residue with 200 ml of ether and wash twice with 100-ml portions of 3% sodium carbonate solution.

  • Extract the combined carbonate solutions three times with 100-ml portions of ether.

  • Combine all ether solutions, wash with 100 ml of distilled water, and dry over magnesium sulfate.

  • Filter, concentrate the ether solution, and distill the residue under reduced pressure. The yield of diethyl cis-Δ⁴-tetrahydrophthalate is 280–292 g (83–86%).

B. Diethyl cis-hexahydrophthalate

  • In a 500-ml Pyrex centrifuge bottle, place 0.5 g of Adams platinum oxide catalyst and 20 ml of commercial absolute ethanol.

  • Reduce the platinum oxide by shaking under a hydrogen pressure of 1–2 atmospheres for 20–30 minutes.

  • Add 226 g (1 mole) of diethyl cis-Δ⁴-tetrahydrophthalate to the bottle.

  • Shake the mixture under a hydrogen pressure of 25–30 lb. until the theoretical amount of hydrogen is absorbed (3–5 hours).

  • Remove the catalyst by filtration.

  • Distill most of the solvent at 25–35 mm.

  • Distill the residue under reduced pressure to yield 215–219 g (94–96%) of diethyl cis-hexahydrophthalate.

Visualizing the Process and a Logical Troubleshooting Flow

Diagram 1: Experimental Workflow for Diethyl cis-Hexahydrophthalate Synthesis

G cluster_esterification Part A: Esterification cluster_hydrogenation Part B: Hydrogenation A1 Mix Anhydride, EtOH, p-TsOH A2 Reflux (12-16h) A1->A2 A3 Azeotropic Distillation with Toluene A2->A3 A4 Add more EtOH, Reflux (12-16h) A3->A4 A5 Second Azeotropic Distillation A4->A5 A6 Work-up & Purification A5->A6 A7 Diethyl cis-Δ⁴-tetrahydrophthalate A6->A7 B2 Add Unsaturated Ester A7->B2 Product from Part A B1 Reduce PtO₂ Catalyst B1->B2 B3 Hydrogenate (3-5h) B2->B3 B4 Filter Catalyst B3->B4 B5 Distillation B4->B5 B6 Diethyl cis-hexahydrophthalate B5->B6

Caption: Workflow for the two-step synthesis of diethyl cis-hexahydrophthalate.

Diagram 2: Troubleshooting Low Esterification Yields

G Start Low Yield Observed CheckEquilibrium Is the reaction at equilibrium? Start->CheckEquilibrium CheckWater Is water being effectively removed? CheckEquilibrium->CheckWater Yes IncreaseTime Increase reaction time or temperature CheckEquilibrium->IncreaseTime No CheckWorkup Are there losses during work-up? CheckWater->CheckWorkup Yes UseDeanStark Use/check Dean-Stark apparatus CheckWater->UseDeanStark No CheckSideReactions Are there side reactions? CheckWorkup->CheckSideReactions No OptimizeWorkup Optimize extraction and neutralization CheckWorkup->OptimizeWorkup Yes UseExcessAlcohol Use a larger excess of alcohol CheckSideReactions->UseExcessAlcohol No CheckAnhydride Check for anhydride formation (especially with cis-isomer) CheckSideReactions->CheckAnhydride Yes Solution Improved Yield IncreaseTime->Solution UseExcessAlcohol->Solution UseDeanStark->Solution OptimizeWorkup->Solution CheckAnhydride->Solution

Caption: A logical flowchart for troubleshooting low yields in esterification.

References

Technical Support Center: Synthesis of Dimethyl cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl cyclohexane-1,2-dicarboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Section 1: Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1.1: Low Yield in Diels-Alder Synthesis Route

Question: We are performing a Diels-Alder reaction between 1,3-butadiene (B125203) and dimethyl maleate (B1232345) to synthesize dimethyl cyclohex-4-ene-1,2-dicarboxylate, but our yields are consistently low. What are the potential causes and how can we improve the yield?

Answer: Low yields in this Diels-Alder reaction can stem from several factors related to the diene, dienophile, and reaction conditions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Diene Isomerization: 1,3-butadiene exists in s-cis and s-trans conformations. Only the s-cis conformer is reactive in the Diels-Alder reaction. The s-trans isomer is more stable and may be the dominant form, leading to a lower effective concentration of the reactive diene.Solution: The equilibrium between s-cis and s-trans conformations is temperature-dependent. Running the reaction at a slightly elevated temperature can increase the population of the s-cis conformer. However, excessively high temperatures can favor the retro-Diels-Alder reaction.
Diene Polymerization: 1,3-butadiene can undergo polymerization, especially at higher temperatures or in the presence of impurities, reducing its availability for the desired reaction.Solution: Use freshly distilled 1,3-butadiene. The reaction can be performed at a moderate temperature to minimize polymerization. The use of an inhibitor in the butadiene source should be considered, and it should be removed before the reaction.
Dienophile Purity: Impurities in dimethyl maleate can inhibit the reaction.Solution: Ensure the dimethyl maleate is pure and dry. If necessary, purify it by distillation before use.
Reaction Temperature and Time: The reaction may not be reaching completion due to suboptimal temperature or insufficient reaction time.Solution: Optimize the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint.
Solvent Effects: The choice of solvent can influence the reaction rate and yield.Solution: While the reaction can be run neat, using a non-polar solvent can sometimes be beneficial. Experiment with different solvents to find the optimal conditions for your specific setup.
Issue 1.2: Formation of trans-isomer in Diels-Alder Synthesis

Question: Our goal is to synthesize the cis-isomer, dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate, but we are observing the formation of the trans-isomer as a significant side product. Why is this happening and how can we prevent it?

Answer: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. Therefore, the formation of the trans-isomer suggests an issue with the starting material or reaction conditions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Isomerization of Dienophile: The starting dimethyl maleate (the cis-isomer) may be isomerizing to dimethyl fumarate (B1241708) (the trans-isomer) under the reaction conditions. This can be catalyzed by acid or base impurities or by prolonged heating.Solution: Ensure all reagents and glassware are neutral and free of acidic or basic residues. Minimize the reaction time and temperature to prevent isomerization.
Contaminated Starting Material: The dimethyl maleate used may already be contaminated with dimethyl fumarate.Solution: Check the purity of the dimethyl maleate by NMR or GC before the reaction. If it contains the trans-isomer, purify it.
Issue 1.3: Incomplete Hydrogenation of Dimethyl Phthalate (B1215562)

Question: We are hydrogenating dimethyl phthalate to produce this compound, but the reaction is not going to completion, and we have a significant amount of starting material left. What could be the problem?

Answer: Incomplete hydrogenation can be due to issues with the catalyst, reaction conditions, or the purity of the starting material.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Ruthenium on carbon) may be poisoned by impurities in the solvent or starting material. Sulfur compounds are common poisons for these catalysts.Solution: Use high-purity, sulfur-free solvents and starting materials. If catalyst poisoning is suspected, a fresh batch of catalyst should be used.
Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction.Solution: Increase the catalyst loading. Typical loadings range from 1 to 10 mol% of the metal relative to the substrate.
Inadequate Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion in a reasonable time.Solution: Increase the hydrogen pressure within the safety limits of your equipment. Typical pressures for this reaction are in the range of 500 to 1500 psi.
Low Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.Solution: Increase the reaction temperature. A common temperature range is 100-150°C.
Poor Mixing: Inefficient stirring can lead to poor contact between the reactants, hydrogen, and the catalyst surface, especially in a heterogeneous catalysis setup.Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen.
Issue 1.4: Presence of Over-hydrogenation or Hydrogenolysis Byproducts

Question: After the hydrogenation of dimethyl phthalate, our product mixture contains byproducts that appear to be from over-hydrogenation or hydrogenolysis. How can we minimize the formation of these impurities?

Answer: The formation of byproducts such as cyclohexanemethanol (B47985) derivatives or even cyclohexane (B81311) is a result of excessive hydrogenation or cleavage of the ester groups. This is often a result of harsh reaction conditions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
High Reaction Temperature: Elevated temperatures can promote side reactions like hydrogenolysis of the ester groups.Solution: Lower the reaction temperature. It is a trade-off between reaction rate and selectivity.
High Hydrogen Pressure: Very high hydrogen pressures can also lead to over-reduction.Solution: Reduce the hydrogen pressure to the minimum required for a reasonable reaction rate.
Prolonged Reaction Time: Leaving the reaction to run for too long after the starting material is consumed can lead to the formation of side products.Solution: Monitor the reaction progress and stop it as soon as the dimethyl phthalate has been consumed.
Catalyst Choice: Some catalysts are more prone to causing hydrogenolysis than others.Solution: Consider using a less aggressive catalyst or a catalyst with a specific promoter to increase selectivity. For example, Rhodium-based catalysts may offer different selectivity compared to Palladium or Ruthenium.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary industrial and laboratory-scale synthesis routes are:

  • Diels-Alder Reaction: This involves the [4+2] cycloaddition of a conjugated diene (commonly 1,3-butadiene) with a dienophile (dimethyl maleate for the cis-isomer or dimethyl fumarate for the trans-isomer). This is followed by a hydrogenation step to saturate the cyclohexene (B86901) ring.

  • Catalytic Hydrogenation: This method involves the direct hydrogenation of the aromatic ring of dimethyl phthalate using a heterogeneous catalyst, such as Palladium or Ruthenium on a carbon support.

Q2: How can I control the stereochemistry to obtain the cis or trans isomer of this compound?

A2: The stereochemistry is primarily determined by the choice of starting materials in the Diels-Alder synthesis route.

  • To obtain the cis-isomer , you should use dimethyl maleate as the dienophile. The cis-configuration of the dienophile is retained in the product.

  • To obtain the trans-isomer , you should use dimethyl fumarate as the dienophile. The trans-configuration of the dienophile is also retained in the product.

In the catalytic hydrogenation of dimethyl phthalate, the product is often a mixture of cis and trans isomers. The ratio can be influenced by the catalyst, solvent, and reaction conditions, but achieving high stereoselectivity can be challenging with this method.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are excellent for monitoring the disappearance of starting materials and the appearance of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to determine the stereochemistry (cis vs. trans) and purity of the final product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight of the product and identifying any side products.

    • Infrared (IR) Spectroscopy: Can confirm the presence of characteristic functional groups, such as the ester carbonyl group.

Section 3: Experimental Protocols

Protocol 3.1: Synthesis of Dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate via Diels-Alder Reaction

Materials:

  • 1,3-Butadiene (liquefied gas or generated in situ from 3-sulfolene)

  • Dimethyl maleate

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor, if generating butadiene from a source that requires it)

Procedure:

  • In a pressure-rated reaction vessel equipped with a magnetic stirrer, add dimethyl maleate (1 equivalent).

  • If not using liquefied butadiene, the diene can be generated in situ by the thermal decomposition of 3-sulfolene.

  • Cool the vessel to -78°C (dry ice/acetone bath).

  • Carefully condense 1,3-butadiene (1.2 equivalents) into the reaction vessel.

  • Seal the vessel and allow it to slowly warm to room temperature behind a blast shield.

  • Once at room temperature, heat the vessel to 100-110°C for 4-6 hours.

  • Monitor the reaction by TLC or GC until the dimethyl maleate is consumed.

  • Cool the vessel to room temperature and carefully vent any excess butadiene in a fume hood.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation to yield dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate.

Protocol 3.2: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • Dimethyl phthalate

  • 5% Palladium on Carbon (Pd/C) or 5% Ruthenium on Carbon (Ru/C)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas

Procedure:

  • To a high-pressure autoclave, add dimethyl phthalate (1 equivalent) and the solvent (e.g., methanol).

  • Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol% Pd).

  • Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1000 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 120°C) with vigorous stirring.

  • Maintain the temperature and pressure, and monitor the reaction by observing hydrogen uptake.

  • Once hydrogen uptake ceases, or after a predetermined time, cool the reactor to room temperature.

  • Carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by vacuum distillation.

Section 4: Data Presentation

Table 1: Comparison of Typical Reaction Conditions and Yields

Parameter Diels-Alder Route (followed by hydrogenation) Direct Hydrogenation Route
Starting Materials 1,3-Butadiene, Dimethyl MaleateDimethyl Phthalate
Catalyst None for Diels-Alder; Pd/C or Ru/C for hydrogenationPd/C, Ru/C, or other noble metal catalysts
Temperature 100-150°C (Diels-Alder); Room temp to 100°C (Hydrogenation)100-180°C
Pressure Autogenous (Diels-Alder); 50-500 psi H₂ (Hydrogenation)500-1500 psi H₂
Typical Yield 70-90%90-98%
Stereoselectivity High (dependent on dienophile)Generally produces a mixture of isomers

Section 5: Visualizations

Diagram 5.1: Synthesis Pathways

Synthesis_Pathways cluster_diels_alder Diels-Alder Route cluster_hydrogenation Direct Hydrogenation Route Butadiene Butadiene DA_Product Dimethyl cis-cyclohex-4-ene- 1,2-dicarboxylate Butadiene->DA_Product [4+2] Cycloaddition Dimethyl_Maleate Dimethyl Maleate Dimethyl_Maleate->DA_Product Final_Product_DA Dimethyl cis-cyclohexane- 1,2-dicarboxylate DA_Product->Final_Product_DA Hydrogenation (e.g., H₂, Pd/C) Dimethyl_Phthalate Dimethyl Phthalate Final_Product_H Dimethyl cyclohexane- 1,2-dicarboxylate (cis/trans mixture) Dimethyl_Phthalate->Final_Product_H Catalytic Hydrogenation (e.g., H₂, Ru/C)

Caption: Overview of the two primary synthesis routes for this compound.

Diagram 5.2: Troubleshooting Workflow for Low Yield in Diels-Alder Synthesis

Troubleshooting_Low_Yield_DA start Low Yield in Diels-Alder Reaction check_diene Check Diene Quality (Freshly distilled?) start->check_diene check_dienophile Check Dienophile Purity (NMR/GC) start->check_dienophile check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions polymerization Suspect Diene Polymerization? check_diene->polymerization isomerization Suspect Dienophile Isomerization? check_dienophile->isomerization incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction polymerization->check_dienophile No solution_diene Use fresh diene, consider inhibitor removal polymerization->solution_diene Yes isomerization->check_conditions No solution_dienophile Purify dienophile isomerization->solution_dienophile Yes solution_conditions Optimize temp/time, monitor reaction incomplete_reaction->solution_conditions Yes

Caption: A logical workflow for troubleshooting low yields in the Diels-Alder synthesis.

Diagram 5.3: Side Reactions in the Hydrogenation of Dimethyl Phthalate

Side_Reactions_Hydrogenation start Dimethyl Phthalate desired_product Dimethyl cyclohexane- 1,2-dicarboxylate start->desired_product Desired Reaction (Controlled Conditions) side_product_1 Partially Hydrogenated Intermediates start->side_product_1 Incomplete Reaction side_product_2 Over-hydrogenation Products (e.g., Cyclohexanedimethanol) desired_product->side_product_2 Harsh Conditions (High Temp/Pressure) side_product_3 Hydrogenolysis Products (e.g., Methyl cyclohexanecarboxylate) desired_product->side_product_3 Harsh Conditions (Ester Cleavage)

Caption: Potential side reactions during the catalytic hydrogenation of dimethyl phthalate.

Technical Support Center: Synthesis of Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). Our goal is to help you improve the purity and yield of your synthesis through detailed experimental protocols, data-driven insights, and clear visual guides.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate, covering both the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT) and the Fischer esterification of 1,4-cyclohexanedicarboxylic acid (CHDA).

General Purity and Isomerization

Q1: My final product has the correct mass spectrum, but the purity is low. What are the most common impurities?

A1: The most common impurities depend on your synthetic route:

  • Catalytic Hydrogenation of DMT:

    • Unreacted Dimethyl Terephthalate (DMT): Incomplete hydrogenation is a common issue.

    • Hydrogenolysis Byproducts: Over-reduction can lead to the formation of methyl 4-methylcyclohexanecarboxylate or other compounds where one of the ester groups is reduced.[1]

    • Transesterification Products: If using an alcohol solvent other than methanol (B129727) (e.g., isopropanol), transesterification can occur, leading to mixed esters.[2]

  • Fischer Esterification of CHDA:

    • Unreacted 1,4-cyclohexanedicarboxylic acid (CHDA): Due to the equilibrium nature of the reaction, some starting material may remain.

    • Monomethyl 1,4-cyclohexanedicarboxylate: Incomplete esterification of the diacid.

    • Oligomers/Polymers: Intermolecular esterification between molecules of the diacid and the monoester can form oligomeric impurities, which are often high-boiling point residues.

Q2: How can I control the cis/trans isomer ratio of my product?

A2: The cis/trans isomer ratio is a critical aspect of DMCD purity, as it can significantly affect the properties of downstream products like polyesters.[3][4] The thermodynamically stable equilibrium mixture is approximately 34-35% cis and 65-66% trans.[3]

  • High Temperatures: Elevated temperatures, especially during distillation or prolonged reaction times, can promote isomerization towards the thermodynamic equilibrium.[3]

  • Catalysts: Both acidic and basic conditions can catalyze isomerization. Carboxylic acid end groups from unreacted CHDA can also catalyze this process.[3] To maintain a specific isomer ratio (e.g., a higher cis content from a specific hydrogenation), it is crucial to keep subsequent purification steps at the lowest possible temperature.

Troubleshooting: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT)

Q3: My DMT hydrogenation reaction is slow or incomplete. How can I improve the conversion rate?

A3: Several factors can lead to low conversion:

  • Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure the starting materials and solvent are free from catalyst poisons like sulfur compounds. The catalyst may also require pre-activation (reduction).

  • Reaction Conditions:

    • Pressure: Insufficient hydrogen pressure will slow down the reaction.

    • Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions and isomerization. A typical range is 100-180°C.[1][5]

    • Agitation: Inefficient stirring can lead to poor hydrogen dispersion in the reaction mixture.

Q4: I am observing significant amounts of byproducts from ester hydrogenolysis. How can I increase the selectivity for DMCD?

A4: Hydrogenolysis of the ester group is a common side reaction, especially with certain catalysts like nickel.[1][2]

  • Catalyst Choice: Noble metal catalysts like Ruthenium (Ru) and Palladium (Pd) generally show higher selectivity for aromatic ring hydrogenation over ester reduction compared to Nickel (Ni) catalysts.[5][6] Modifying Ni catalysts with promoters like potassium fluoride (B91410) (KF) can significantly improve selectivity by reducing the number of acidic sites responsible for hydrogenolysis.[1][5][7]

  • Reaction Temperature: Lowering the reaction temperature can help to minimize hydrogenolysis, although this may also decrease the overall reaction rate.

Troubleshooting: Fischer Esterification of 1,4-Cyclohexanedicarboxylic Acid (CHDA)

Q5: My Fischer esterification is not going to completion, and I have a low yield of the diester. What can I do?

A5: Fischer esterification is an equilibrium-controlled reaction.[8][9][10] To drive the reaction towards the product side, you can:

  • Use Excess Alcohol: Using a large excess of methanol is a common strategy to shift the equilibrium towards the formation of the dimethyl ester.[10][11]

  • Remove Water: The water produced during the reaction can be removed using a Dean-Stark apparatus, molecular sieves, or by using a dehydrating agent as the catalyst (e.g., concentrated sulfuric acid).[8][9]

  • Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[8]

Q6: I have a significant amount of a high-boiling point residue after my Fischer esterification. What is it and how can I avoid it?

A6: This residue is likely composed of oligomers or short-chain polyesters formed by the intermolecular reaction of the dicarboxylic acid. To minimize this:

  • Use a large excess of methanol: This increases the probability of the carboxylic acid reacting with methanol instead of another diacid molecule.

  • Control the reaction temperature: High temperatures can favor polymerization.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate.

Table 1: Comparison of Catalysts for the Hydrogenation of Dimethyl Terephthalate (DMT)

CatalystTemperature (°C)Pressure (MPa)Time (h)DMT Conversion (%)DMCD Selectivity (%)Reference
Ru-Re/AC703-8296[12]
Ru/MOR1804310081.7[6]
Ru-Ni/CNT---8095[13][14]
Ni/SiO₂100544183[1][5]
KF-Ni/SiO₂100549596[1][5][7]
Pd/HTC-Al₂O₃--->99>99[5]

Table 2: Effect of Reaction Conditions on Fischer Esterification Yield

Carboxylic AcidAlcohol (Equivalents)CatalystConditionsYield (%)Reference
Acetic AcidEthanol (1)AcidEquilibrium65[11]
Acetic AcidEthanol (10)AcidEquilibrium97[11]
cis-1,4-CHDAMethanol (large excess)Thionyl Chloride/HClReflux, 1h97[15]

Experimental Protocols

Protocol 1: Fischer Esterification of cis-1,4-Cyclohexanedicarboxylic Acid[15]
  • Preparation of Acidic Methanol: Cool 500 mL of methanol to 0°C in an ice-salt bath. Slowly add 138 g of thionyl chloride dropwise to the cooled methanol.

  • Reaction: To the freshly prepared HCl-methanol solution, add 50 g of cis-1,4-cyclohexanedicarboxylic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup - Solvent Removal: Once the reaction is complete, remove the methanol by rotary evaporation.

  • Workup - Extraction: Dilute the residue with distilled water and extract three times with 100 mL of ethyl acetate (B1210297).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and then with saturated brine.

  • Drying and Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield Dimethyl 1,4-cyclohexanedicarboxylate.

Protocol 2: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT)

This is a representative protocol based on common conditions described in the literature.[1][5][16]

  • Reactor Setup: Charge a high-pressure autoclave with Dimethyl Terephthalate (DMT), a suitable solvent (e.g., isopropanol (B130326) or DMCD itself), and the chosen catalyst (e.g., 5% Ru on Carbon).

  • Purging: Seal the reactor and purge several times with nitrogen, followed by hydrogen to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa). Heat the mixture to the target temperature (e.g., 120-130°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst.

  • Purification: The crude product can be purified by vacuum distillation to remove low-boiling impurities and any unreacted DMT or high-boiling residues.

Visualizations

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow Workflow for Fischer Esterification of 1,4-Cyclohexanedicarboxylic Acid cluster_reaction Reaction cluster_workup Workup & Purification start 1,4-Cyclohexanedicarboxylic Acid + Excess Methanol + Acid Catalyst reflux Reflux (e.g., 1-3 hours) start->reflux evaporation Solvent Evaporation reflux->evaporation Reaction Complete extraction Aqueous Workup & Extraction (e.g., Ethyl Acetate) evaporation->extraction washing Wash with NaHCO3 & Brine extraction->washing drying Dry with Na2SO4 & Filter washing->drying final_evap Final Evaporation drying->final_evap purification Vacuum Distillation (Optional) final_evap->purification product Pure Dimethyl 1,4-cyclohexanedicarboxylate final_evap->product If sufficiently pure purification->product

Caption: Workflow for Fischer Esterification of 1,4-Cyclohexanedicarboxylic Acid.

Troubleshooting Logic: Low Purity in Catalytic Hydrogenation

Hydrogenation_Troubleshooting Troubleshooting Low Purity in DMT Hydrogenation start Low Purity of DMCD (Post-Hydrogenation) impurity_dmt High Unreacted DMT? start->impurity_dmt impurity_side_products Side Products Detected? start->impurity_side_products cause_isomerization Incorrect Isomer Ratio start->cause_isomerization cause_incomplete Incomplete Reaction impurity_dmt->cause_incomplete Yes cause_hydrogenolysis Hydrogenolysis of Ester impurity_side_products->cause_hydrogenolysis Yes solution_incomplete Increase H2 Pressure Increase Temperature Check Catalyst Activity cause_incomplete->solution_incomplete solution_hydrogenolysis Lower Temperature Use More Selective Catalyst (e.g., Ru, Pd over Ni) cause_hydrogenolysis->solution_hydrogenolysis solution_isomerization Lower Distillation Temp. Minimize Reaction Time cause_isomerization->solution_isomerization

Caption: Troubleshooting Low Purity in DMT Hydrogenation.

References

Navigating Ester Stability: A Guide to Preventing Hydrolysis of Dimethyl Cyclohexane-1,2-dicarboxylate During Workup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of synthesized compounds is paramount. A common challenge encountered during the workup of esterification reactions is the unintended hydrolysis of the ester product, leading to reduced yields and the re-emergence of starting materials. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to effectively prevent the hydrolysis of Dimethyl cyclohexane-1,2-dicarboxylate during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern during the workup of this compound?

A1: Ester hydrolysis is a chemical reaction where an ester, in this case, this compound, reacts with water to break down into its parent carboxylic acid (cyclohexane-1,2-dicarboxylic acid) and alcohol (methanol).[1] This is a significant issue during workup as it leads to a lower yield of the desired ester product and complicates the purification process due to the presence of the carboxylic acid starting material.[1]

Q2: Which steps in a typical workup pose the highest risk for ester hydrolysis?

A2: Aqueous wash steps are the primary culprits for ester hydrolysis.[1] This includes quenching the reaction with water or aqueous solutions, and washing the organic layer with acidic or basic solutions to remove impurities.[1] Prolonged contact with these aqueous phases, especially at elevated temperatures, significantly increases the risk of hydrolysis.[1][2]

Q3: What are the tell-tale signs that my this compound is hydrolyzing during workup?

A3: A key indicator of hydrolysis is a lower-than-expected yield of your final ester product.[1] Analytically, the presence of the starting carboxylic acid can be confirmed. On a Thin-Layer Chromatography (TLC) plate, you would observe a spot that corresponds to the more polar carboxylic acid starting material in addition to your product spot.[1]

Q4: How does the choice of base for neutralization impact ester hydrolysis?

A4: The choice of base is critical. Strong bases like sodium hydroxide (B78521) should be avoided as they readily induce saponification, a rapid and irreversible form of ester hydrolysis.[1][3] Milder bases, such as a saturated sodium bicarbonate (NaHCO₃) solution, are recommended for neutralizing any residual acid catalyst. The reaction with NaHCO₃ is also easily monitored by the cessation of CO₂ evolution, indicating that all the acid has been neutralized.[1]

Q5: Can temperature control during the workup minimize hydrolysis?

A5: Absolutely. Hydrolysis rates are highly dependent on temperature.[1] Higher temperatures accelerate the reaction.[1][2] Therefore, it is crucial to conduct all aqueous washes with ice-cold solutions and to cool the reaction mixture to room temperature or even in an ice bath before beginning the workup.[1]

Troubleshooting Guide

Unwanted hydrolysis of this compound during workup can often be traced back to specific procedural factors. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low final yield of ester Ester hydrolysis during workup.[1]Implement preventative measures such as using cold aqueous solutions, minimizing contact time, and using mild neutralizing agents.[1]
Presence of starting carboxylic acid in the final product (confirmed by TLC/NMR) Incomplete neutralization of acid catalyst or hydrolysis during aqueous washes.[1]Ensure complete neutralization with saturated sodium bicarbonate solution (monitor for cessation of gas evolution).[1] Reduce contact time with aqueous layers and use brine to remove excess water before drying.[1]
Emulsion formation during extraction Vigorous shaking with basic solutions.Gently invert the separatory funnel instead of vigorous shaking. Addition of brine can also help to break up emulsions.
Product loss during drying step Using an insufficient amount of drying agent.Add anhydrous sodium sulfate (B86663) or magnesium sulfate until it no longer clumps together and flows freely, indicating all trace water has been absorbed.[1]

Experimental Protocol: Standard Workup to Minimize Hydrolysis

This protocol outlines a typical workup procedure for an acid-catalyzed esterification reaction to isolate this compound while minimizing its decomposition.

  • Cool the Reaction: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. For sensitive esters, it is advisable to then place the reaction flask in an ice bath.[1]

  • Dilute and Transfer: Dilute the cooled reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully add a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[1] Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking gently. Vent the funnel frequently. Continue washing with fresh portions of cold NaHCO₃ solution until no more gas evolves.[1]

  • Aqueous Wash: Wash the organic layer with a portion of cold, deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[1] This step helps to remove the bulk of the dissolved water in the organic layer.[1]

  • Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the agent until it no longer clumps together.

  • Solvent Removal: Decant or filter the dried organic layer into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude ester product.

  • Further Purification: If necessary, the crude product can be further purified by distillation or column chromatography.

Workup Condition Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate workup conditions to prevent the hydrolysis of this compound.

G start Reaction Complete cool Cool Reaction Mixture to Room Temperature / Ice Bath start->cool add_solvent Dilute with Organic Solvent cool->add_solvent neutralize Neutralize with Cold Saturated NaHCO3 add_solvent->neutralize gas_check Gas Evolution Ceased? neutralize->gas_check gas_check->neutralize No wash_water Wash with Cold Water gas_check->wash_water Yes wash_brine Wash with Cold Brine wash_water->wash_brine dry Dry with Anhydrous Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

References

Technical Support Center: GC-MS Separation of Dimethyl cyclohexane-1,2-dicarboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Of course, here is a technical support center guide on troubleshooting the GC-MS separation of Dimethyl cyclohexane-1,2-dicarboxylate diastereomers.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the gas chromatography-mass spectrometry (GC-MS) separation of cis- and trans-dimethyl cyclohexane-1,2-dicarboxylate diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate cis- and trans-dimethyl cyclohexane-1,2-dicarboxylate?

Separating these diastereomers is challenging because they have identical molecular weights and very similar physicochemical properties, such as boiling point and polarity.[1] The separation, therefore, does not rely on broad chemical differences but on exploiting the subtle variations in their three-dimensional structures.[1] The trans isomer is typically more linear, while the cis isomer has a different conformation, and a highly efficient chromatographic system is needed to differentiate between them.

Q2: I am seeing a single, broad peak or two poorly resolved peaks. What is the first step to improve separation?

The most common cause of poor resolution between these diastereomers is a suboptimal oven temperature program. Temperature programming is a critical variable that affects both retention and selectivity.[2][3]

  • Recommendation: The first and most effective step is to adjust the temperature ramp rate. A slower ramp rate (e.g., decreasing from 10°C/min to 5°C/min or even 3°C/min) allows for more interaction between the analytes and the stationary phase, which can significantly enhance the separation of closely eluting compounds.[4] For early-eluting peaks, reducing the initial oven temperature is often more effective than adding a long initial hold time.[2]

Q3: My peaks are still co-eluting after optimizing the oven temperature. What should I try next?

If temperature optimization is insufficient, the next parameters to investigate are related to the column and carrier gas flow.

  • Column Stationary Phase: The choice of the stationary phase is the most important factor influencing separation selectivity.[5] If you are using a standard non-polar column (e.g., DB-1 or DB-5), switching to a column with a different selectivity, such as a mid-polarity or a specialized shape-selective phase (e.g., a cyclodextrin (B1172386) or calixarene-based column), may be necessary to resolve the diastereomers.[6][7]

  • Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium) is set to its optimal flow rate for the column's internal diameter. A non-optimal flow rate can decrease column efficiency and harm resolution.

  • Column Dimensions: Increasing column length (e.g., from 30 m to 60 m) or decreasing the internal diameter (e.g., from 0.25 mm to 0.18 mm) increases the overall efficiency of the separation, which can improve the resolution of difficult pairs, though this will also increase analysis time and backpressure.[8]

Q4: I am developing a new method. What is a good starting point for the GC-MS parameters?

A robust starting method is crucial for successful method development. The parameters in the protocol below provide a solid foundation that can be systematically optimized. A "scouting gradient" with a low initial temperature and a moderate ramp (e.g., 10°C/min) is an effective way to begin.[2]

Q5: Can issues with my sample preparation or injector affect the separation?

Yes. While the column and oven are primary factors for resolution, problems in the inlet can manifest as poor peak shape and apparent co-elution.

  • Injector Temperature: An injector temperature that is too low can cause slow volatilization of the sample, leading to broad peaks. A typical starting point is 250°C.[1][9]

  • Contamination: A dirty injector liner or column contamination can lead to peak tailing or broadening, which can obscure separation.[7] Regular maintenance of the injector port, including replacing the liner and septum, is critical.

  • Sample Concentration: Overloading the column with a highly concentrated sample can cause peak fronting or broadening, which will degrade resolution. If your peaks are not sharp and symmetrical, try diluting your sample.

Experimental Protocols

Detailed Experimental Protocol: GC-MS Analysis of Diastereomers

This protocol provides a general starting point for the separation of this compound diastereomers. It should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately prepare a stock solution of the diastereomer mixture in a high-purity volatile solvent such as ethyl acetate, hexane, or dichloromethane.[1][10]

    • Dilute the stock solution to a working concentration, typically in the range of 10-100 µg/mL. Filter the final sample through a 0.22 µm syringe filter if any particulate matter is present.

  • GC-MS System and Conditions:

    • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

    • Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode.

    • Data System: Software capable of controlling the instrument and analyzing the data.

Data Presentation

Table 1: Typical GC-MS Starting Parameters
ParameterRecommended SettingNotes
Injector Split/Splitless, 250°CUse split mode (e.g., 50:1) for concentrations >10 µg/mL.[1]
Injection Volume 1 µL
Carrier Gas Helium, Constant FlowSet flow rate based on column ID (e.g., 1.0-1.5 mL/min for 0.25 mm ID).[10]
GC Column 5% Phenyl-methylpolysiloxanee.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness.[9]
Oven Program Initial: 70°C, hold 2 minThis is a starting point; optimization is critical.[1]
Ramp: 5°C/min to 180°CA slower ramp is often better for resolving diastereomers.[4]
Hold: 2 min
MS Interface Temp 280°C[9]
Ion Source Temp 230°C (EI)[9]
Mass Range 40-300 m/z
Scan Mode Full Scan
Table 2: Example Data - Effect of Oven Ramp Rate on Diastereomer Resolution (Rs)

This table illustrates how decreasing the oven ramp rate can improve the separation between two hypothetical diastereomer peaks.

Ramp Rate (°C/min)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
2010.5010.600.85 (Poor)
1012.8012.981.30 (Partial)
515.1015.351.65 (Good)

Visualizations

Troubleshooting and Experimental Workflows

The following diagrams illustrate the logical flow for troubleshooting poor separation and the general experimental workflow for GC-MS analysis.

TroubleshootingWorkflow Start Poor Peak Resolution (Co-elution or Overlap) Step1 Optimize Oven Program (Decrease Ramp Rate, Adjust Initial Temp) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Change GC Column (Use different stationary phase for selectivity) Check1->Step2 No End_Good Separation Achieved Check1->End_Good Yes Step3 Optimize Carrier Gas Flow Rate Step2->Step3 Check2 Resolution Improved? Step3->Check2 Step4 Advanced Options (Longer / Narrower ID Column) Check2->Step4 No Check2->End_Good Yes End_Bad Consult Instrument Specialist Step4->End_Bad ExperimentalWorkflow Prep Sample Preparation (Dilution in Solvent) Inject GC Injection Prep->Inject Separate Chromatographic Separation (GC Column) Inject->Separate Ionize Ionization (EI Source) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Data Data Analysis Detect->Data

References

Technical Support Center: Scaling Up the Synthesis of Dimethyl Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Dimethyl cyclohexane-1,2-dicarboxylate. The primary focus of this document is to address common challenges and provide practical solutions through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most prevalent laboratory method is the catalytic hydrogenation of Dimethyl phthalate (B1215562). This process involves the reduction of the aromatic ring of Dimethyl phthalate using hydrogen gas in the presence of a metal catalyst.

Q2: What are the key considerations when scaling up this synthesis from the lab to a pilot plant or industrial scale?

A2: When scaling up the synthesis of this compound, several critical factors must be considered:

  • Heat Transfer: The hydrogenation of the aromatic ring is an exothermic reaction. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Efficient cooling systems are necessary to prevent temperature runaways, which can lead to side reactions and safety hazards.

  • Mass Transfer: Ensuring efficient contact between the hydrogen gas, the liquid substrate, and the solid catalyst is crucial. This becomes more complex in larger reactors. Proper agitation and sparging systems are essential to maintain a good reaction rate.

  • Catalyst Handling and Recovery: At a larger scale, the handling of pyrophoric catalysts like Raney Nickel or Palladium on carbon requires strict safety protocols. Efficient filtration systems are needed to recover the catalyst for reuse or safe disposal.

  • Safety: The use of flammable hydrogen gas under high pressure poses significant risks. Robust safety measures, including pressure relief systems, hydrogen detectors, and proper ventilation, are non-negotiable.[1][2][3][4]

Q3: What are the common impurities and byproducts encountered during the synthesis of this compound?

A3: Common impurities and byproducts include:

  • Unreacted Dimethyl phthalate: Incomplete hydrogenation can leave residual starting material.

  • Partially hydrogenated intermediates: Small amounts of partially saturated ring compounds may be present.

  • Hydrogenolysis products: Cleavage of the ester group can lead to the formation of methyl cyclohexanecarboxylate (B1212342) or other degradation products. This is more common with certain catalysts, like nickel-based ones, and at higher temperatures.[5]

  • Transesterification products: If an alcohol is used as a solvent (e.g., isopropanol), transesterification can occur, leading to the formation of mixed esters.[5]

Q4: How does the choice of catalyst affect the outcome of the reaction?

A4: The catalyst choice significantly impacts the reaction's efficiency, selectivity, and the required reaction conditions.

  • Palladium (Pd) and Ruthenium (Ru) catalysts: These are highly effective for the hydrogenation of aromatic rings and can often be used under milder conditions than nickel catalysts.[5] They generally provide high selectivity for the desired product.

  • Nickel (Ni) catalysts: While more economical, nickel catalysts may require higher temperatures and pressures and can sometimes promote side reactions like hydrogenolysis.[5]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a general guideline for a laboratory-scale synthesis.

Materials:

  • Dimethyl phthalate

  • Methanol (or other suitable solvent)

  • 5% Palladium on carbon (Pd/C) catalyst (5-10 wt% of the substrate)

  • Hydrogen gas

  • Nitrogen gas (for inerting)

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Glass liner for the autoclave

  • Magnetic stir bar or mechanical stirrer

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Preparation: In the glass liner of the autoclave, dissolve Dimethyl phthalate in methanol. Carefully add the Pd/C catalyst.

  • Assembly and Inerting: Place the liner in the autoclave and securely seal the reactor. Purge the system with nitrogen gas three times to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reactor to the target temperature (e.g., 50-80°C).

  • Monitoring: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete when the pressure stabilizes.

  • Cooling and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the system with nitrogen gas.

  • Work-up: Open the reactor and remove the reaction mixture. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction

Question: My hydrogenation of Dimethyl phthalate is not going to completion, or the reaction is very slow. What could be the cause?

Potential Cause Troubleshooting Steps
Catalyst Deactivation/Poisoning - Use fresh catalyst: Old or improperly stored catalyst may have reduced activity. - Check for impurities: Sulfur or nitrogen-containing compounds in the starting material or solvent can poison the catalyst. Purify the substrate if necessary. - Ensure inert atmosphere: Traces of oxygen can deactivate the catalyst. Ensure the system is properly purged with nitrogen before introducing hydrogen.
Insufficient Mass Transfer - Increase agitation speed: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mixing. - Check sparging: If using a sparging system, ensure it is not clogged and is effectively dispersing hydrogen gas into the liquid.
Suboptimal Reaction Conditions - Increase hydrogen pressure: Higher pressure increases the concentration of dissolved hydrogen, which can accelerate the reaction rate. - Increase temperature: Gently increasing the temperature can improve the reaction kinetics. However, be cautious as excessive heat can promote side reactions.[2]
Issue 2: Poor Selectivity and Formation of Byproducts

Question: I am observing a significant amount of byproducts, such as those from ester hydrogenolysis. How can I improve the selectivity?

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions - Lower the reaction temperature: High temperatures can favor the hydrogenolysis of the ester groups.[5] - Optimize hydrogen pressure: While high pressure can increase the reaction rate, excessively high pressures might contribute to over-reduction.
Inappropriate Catalyst - Switch to a more selective catalyst: If using a nickel-based catalyst, consider switching to a palladium or ruthenium catalyst, which are generally more selective for aromatic ring hydrogenation.[5] - Modify the catalyst: Doping a nickel catalyst with promoters like potassium fluoride (B91410) can suppress the hydrogenolysis of ester groups.[5]
Acidic Conditions - Neutralize the starting material: Any residual acidity in the Dimethyl phthalate can promote side reactions. Consider a pre-treatment with a mild base or passing it through a neutral alumina (B75360) plug.
Issue 3: Difficulty in Product Purification

Question: I am having trouble separating the cis and trans isomers of this compound by distillation. What can I do?

Potential Cause Troubleshooting Steps
Close Boiling Points of Isomers - Use a fractional distillation column: A simple distillation setup may not be sufficient. Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation. - Optimize vacuum pressure: Carefully control the vacuum to find the optimal pressure that maximizes the boiling point difference between the isomers.
Isomerization During Work-up - Avoid harsh conditions: Exposure to strong acids or bases during work-up can potentially cause isomerization. Maintain neutral conditions.
Formation of Azeotropes - Check for azeotropes: If the isomers form an azeotrope, distillation will not be effective for complete separation. In such cases, alternative purification methods like preparative chromatography may be necessary, although this is less practical at a large scale.

Data Presentation

Table 1: Comparison of Catalysts for Dimethyl Phthalate Hydrogenation (Illustrative Data)
CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Conversion (%)Selectivity to this compound (%)
5% Pd/C1004.04>99~95
5% Ru/C1205.03>99~96
Raney Ni1508.06>99~90

Note: The data in this table is illustrative and based on typical performance for similar reactions. Actual results may vary depending on the specific reaction conditions and the quality of the reagents and catalyst.

Table 2: Physical Properties of this compound Isomers
Propertycis-isomertrans-isomer
Boiling Point Varies with pressureVaries with pressure
Melting Point Liquid at room temperatureSolid at room temperature
Density ~1.1 g/mL~1.1 g/mL

Note: The boiling points of the isomers are very close, making their separation by distillation challenging.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification prep Dissolve Dimethyl Phthalate in Solvent and Add Catalyst seal Seal Reactor and Purge with N2 prep->seal pressurize Pressurize with H2 and Heat seal->pressurize monitor Monitor Reaction pressurize->monitor cool Cool and Vent monitor->cool filter Filter to Remove Catalyst cool->filter evaporate Evaporate Solvent filter->evaporate distill Vacuum Distillation evaporate->distill

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_mass_transfer Mass Transfer start Low Yield or Incomplete Reaction catalyst_check Is the catalyst fresh and handled properly? start->catalyst_check poisoning Check for impurities in starting material/solvent catalyst_check->poisoning No conditions_check Are pressure and temperature optimal? catalyst_check->conditions_check Yes new_catalyst Use fresh catalyst poisoning->new_catalyst increase_p Increase H2 pressure conditions_check->increase_p No stirring_check Is agitation sufficient? conditions_check->stirring_check Yes increase_t Increase temperature increase_p->increase_t increase_stirring Increase stirring speed stirring_check->increase_stirring No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Catalyst selection for the hydrogenation of dimethyl terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrogenation of dimethyl terephthalate (B1205515) (DMT).

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of DMT.

Issue 1: Low Dimethyl Terephthalate (DMT) Conversion

Possible Causes:

  • Insufficient Catalyst Activity: The chosen catalyst may have low intrinsic activity for the reaction under the selected conditions. Noble metal catalysts like Palladium (Pd) and Ruthenium (Ru) are generally highly active.[1][2][3] Non-precious metal catalysts, such as Nickel (Ni), may require specific modifications or promoters to achieve high conversion.[1][2][3]

  • Catalyst Poisoning: Impurities in the reactants, solvent, or hydrogen gas can poison the catalyst, reducing its activity. Common poisons include sulfur compounds, carbon monoxide, and halides.

  • Poor Catalyst Dispersion: The active metal particles may be poorly dispersed on the support, leading to a low number of accessible active sites.

  • Suboptimal Reaction Conditions: Temperature and hydrogen pressure play a crucial role. Insufficient temperature or pressure can lead to low reaction rates. Industrial processes often operate at elevated temperatures (160-180°C) and high hydrogen pressures.[1][4]

  • Mass Transfer Limitations: Inefficient stirring or gas-liquid mixing can limit the transport of hydrogen to the catalyst surface, thereby reducing the reaction rate.

Solutions:

  • Catalyst Selection: Consider using highly active catalysts such as Pd/C, Ru/C, or supported bimetallic catalysts like Ru-Re/AC.[5][6] For Ni-based catalysts, consider adding promoters like potassium fluoride (B91410) (KF) to enhance activity.[1][2][3]

  • Purity of Reagents: Ensure the purity of DMT, solvent, and hydrogen. Use purification methods if necessary.

  • Catalyst Characterization: Characterize the catalyst to ensure good metal dispersion and the presence of the desired active species.

  • Optimize Reaction Conditions: Systematically vary the temperature and hydrogen pressure to find the optimal conditions for your specific catalyst and reactor setup.

  • Improve Agitation: Increase the stirring speed to enhance gas-liquid mass transfer.

Issue 2: Poor Selectivity to the Desired Product (DMCD or CHDM)

Possible Causes:

  • Hydrogenolysis of Ester Groups: At high temperatures and pressures, the ester groups of DMT or the intermediate dimethyl 1,4-cyclohexanedicarboxylate (DMCD) can undergo hydrogenolysis to form alcohols and other byproducts.[1][2][3]

  • Incomplete Hydrogenation of the Aromatic Ring: This leads to the presence of partially hydrogenated intermediates in the final product mixture.

  • Transesterification with Solvent: If an alcohol is used as a solvent (e.g., isopropanol), it can react with the methyl ester groups of DMT or DMCD, leading to the formation of different ester byproducts.[1]

  • Catalyst Properties: The acidity of the catalyst support can influence selectivity. Acidic sites may promote undesirable side reactions.[1][2][3]

Solutions:

  • Catalyst Modification: The addition of promoters can enhance selectivity. For instance, modifying a Ni/SiO2 catalyst with KF can suppress the hydrogenolysis of ester groups and improve selectivity towards DMCD.[1][2][3]

  • Two-Step Process for CHDM: For the production of 1,4-cyclohexanedimethanol (B133615) (CHDM), a two-step process is often employed. The first step involves the selective hydrogenation of the aromatic ring to DMCD, followed by the hydrogenation of the ester groups to the diol under different conditions or with a different catalyst.[4] A one-pot conversion can be achieved using mixed catalyst systems (e.g., Pd/CMK-3 and Cu-600) or multifunctional catalysts (e.g., RuPtSn/Al2O3).[7][8]

  • Solvent Selection: Use a non-reactive solvent such as ethyl acetate (B1210297) or dioxane to avoid transesterification.[9][10]

  • Control of Reaction Conditions: Carefully control the reaction temperature and pressure to favor the desired reaction pathway. Milder conditions generally favor the hydrogenation of the aromatic ring over the ester groups.

Issue 3: Catalyst Deactivation

Possible Causes:

  • Sintering of Metal Nanoparticles: At high reaction temperatures, the active metal nanoparticles on the catalyst support can agglomerate, leading to a decrease in the active surface area and, consequently, a loss of activity.[11]

  • Leaching of Active Metal: The active metal component may leach from the support into the reaction medium, especially under harsh reaction conditions.[11]

  • Fouling by Byproducts or Reactants: High molecular weight byproducts or unreacted starting material can deposit on the catalyst surface, blocking the active sites.

  • Poisoning: As mentioned earlier, impurities in the feed can irreversibly bind to the active sites and deactivate the catalyst.

Solutions:

  • Catalyst Support Selection: Choose a support material that provides strong metal-support interactions to prevent sintering and leaching. Carbon-based supports like activated carbon (AC) and carbon nanotubes (CNTs) can offer good stability.[12]

  • Control of Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize sintering.

  • Catalyst Regeneration: Depending on the cause of deactivation, it may be possible to regenerate the catalyst. For example, coked catalysts can sometimes be regenerated by controlled oxidation.

  • Feed Purification: Ensure the purity of all reactants and the solvent to prevent catalyst poisoning.

  • Recycling Studies: When reusing the catalyst, monitor its performance over several cycles. A gradual decrease in conversion or selectivity indicates deactivation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of DMT?

A1: A range of catalysts are used for DMT hydrogenation. These include:

  • Noble Metal Catalysts: Palladium (e.g., Pd/C) and Ruthenium (e.g., Ru/C, Ru/Al2O3) are highly active and are often used for the selective hydrogenation of the aromatic ring to produce DMCD.[1][10] Platinum-based catalysts have also been explored.[8]

  • Non-Precious Metal Catalysts: Nickel-based catalysts (e.g., Ni/SiO2, Raney Ni) are a more cost-effective alternative, though they may require promoters or specific preparation methods to achieve high activity and selectivity.[1][2][3]

  • Bimetallic and Trimetallic Catalysts: Combining two or more metals, such as Ru-Re/AC or RuPtSn/Al2O3, can lead to synergistic effects, resulting in improved performance compared to their monometallic counterparts.[5][6][8]

Q2: What are the typical reaction conditions for DMT hydrogenation?

A2: Reaction conditions can vary significantly depending on the catalyst and the desired product.

  • For DMCD production: Industrial processes often use temperatures between 160-180°C and high hydrogen pressures (up to 30-48 MPa).[4] However, with highly active catalysts, milder conditions can be employed. For example, Ru-Re/AC catalysts have shown good performance at 70°C and 3 MPa.[6] A KF-modified Ni/SiO2 catalyst can achieve high conversion and selectivity at 5 MPa H2.[1]

  • For CHDM production: This typically requires more forcing conditions to hydrogenate the ester groups. Often, a two-step process is used where the second step is carried out at a higher temperature and pressure.[4][13]

Q3: How can I monitor the progress of my DMT hydrogenation reaction?

A3: The reaction progress can be monitored by taking samples from the reactor at different time intervals and analyzing them using techniques such as:

  • Gas Chromatography (GC): This is a common method to quantify the concentration of DMT, DMCD, CHDM, and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): This can also be used for the analysis of the reaction mixture.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the products and byproducts formed during the reaction.

  • UV-Visible Spectroscopy: The disappearance of the UV absorbance of the aromatic ring of DMT can be used to monitor the progress of the ring hydrogenation.[7]

Q4: What is the main difference between producing DMCD and CHDM from DMT?

A4: The main difference lies in the extent of hydrogenation.

  • DMCD (Dimethyl 1,4-cyclohexanedicarboxylate): This is the product of the selective hydrogenation of the aromatic ring of DMT, while the two methyl ester groups remain intact.[4][14]

  • CHDM (1,4-Cyclohexanedimethanol): This is the product of the complete hydrogenation of both the aromatic ring and the two methyl ester groups of DMT to a cyclohexane (B81311) ring and two primary alcohol groups, respectively.[4][7] Achieving high yields of CHDM often requires a two-step process or a multifunctional catalyst that can facilitate both ring and ester hydrogenation.[4][7][8]

Quantitative Data Summary

CatalystSupportPromoter/Co-metalTemperature (°C)H2 Pressure (MPa)DMT Conversion (%)DMCD Selectivity (%)CHDM Yield (%)Reference
5% Pd/CMK-3 + Cu-600CMK-3Cu----82[7]
KF-Ni/SiO2SiO2KF-59596-[1][2][3]
Pristine Ni/SiO2SiO2None-54183-[1][2][3]
Ru-Ni/CNTCNTNi--8095-[4][12]
RuPtSn/Al2O3Al2O3Pt, Sn----High[8]
Ru1.25Re0.13/ACACRe7038296-[6]
Ru/HZSM-5HZSM-5-1602.510099.5-[15]
Ru/CC-50-801-499.9>98.8-[10]

Experimental Protocols

Representative Protocol for the Hydrogenation of DMT to DMCD

This protocol is a generalized procedure based on common practices reported in the literature.[1][6][10] Researchers should optimize the parameters for their specific setup.

1. Catalyst Preparation (Example: Impregnation)

  • The catalyst support (e.g., activated carbon, silica) is dried under vacuum to remove moisture.

  • A solution of the metal precursor (e.g., RuCl3, Ni(NO3)2) in a suitable solvent is prepared.

  • The precursor solution is added to the support material dropwise with constant stirring (incipient wetness impregnation).

  • The impregnated material is aged, followed by drying in an oven (e.g., at 80-120°C overnight).

  • The dried material is then calcined in air or an inert atmosphere at a specific temperature (e.g., 450°C for 4 hours) to decompose the precursor.[1]

  • Finally, the calcined catalyst is reduced in a hydrogen flow at a high temperature (e.g., 400-550°C for 4 hours) to obtain the active metallic catalyst.[1][3]

2. Hydrogenation Reaction

  • A high-pressure autoclave reactor is charged with the DMT substrate, the prepared catalyst (e.g., 50 mg), and the solvent (e.g., 2 mL of isopropanol (B130326) or ethyl acetate).[1]

  • The reactor is sealed and purged several times with nitrogen followed by hydrogen to remove any air.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 5 MPa) and heated to the reaction temperature (e.g., 160°C) with vigorous stirring.[1]

  • The reaction is allowed to proceed for a set amount of time (e.g., 4 hours).[1]

  • After the reaction, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

3. Product Analysis

  • The reaction mixture is filtered to separate the catalyst.

  • The filtrate is analyzed by gas chromatography (GC) or GC-MS to determine the conversion of DMT and the selectivity to DMCD and other products. An internal standard is typically used for accurate quantification.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis p1 Support Pre-treatment p2 Impregnation with Metal Precursor p1->p2 p3 Drying & Calcination p2->p3 p4 Reduction in H2 Flow p3->p4 r1 Charge Reactor (DMT, Catalyst, Solvent) p4->r1 Active Catalyst r2 Purge with N2 then H2 r1->r2 r3 Pressurize with H2 & Heat r2->r3 r4 Run Reaction with Stirring r3->r4 r5 Cool Down & Vent r4->r5 a1 Filter to Remove Catalyst r5->a1 Reaction Mixture a2 Analyze Filtrate (GC, GC-MS) a1->a2 a3 Calculate Conversion & Selectivity a2->a3

Caption: Experimental workflow for DMT hydrogenation.

troubleshooting_guide cluster_lc Low Conversion Troubleshooting cluster_ps Poor Selectivity Troubleshooting cluster_cd Deactivation Troubleshooting start Problem Encountered low_conversion Low DMT Conversion start->low_conversion poor_selectivity Poor Selectivity start->poor_selectivity catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation lc_cause1 Inactive Catalyst? low_conversion->lc_cause1 ps_cause1 Side Reactions? poor_selectivity->ps_cause1 cd_cause1 Sintering/Leaching? catalyst_deactivation->cd_cause1 lc_cause2 Suboptimal Conditions? lc_cause1->lc_cause2 No lc_sol1 Change Catalyst or Add Promoter lc_cause1->lc_sol1 Yes lc_sol2 Optimize T & P lc_cause2->lc_sol2 Yes ps_cause2 Wrong Conditions? ps_cause1->ps_cause2 No ps_sol1 Modify Catalyst or Change Solvent ps_cause1->ps_sol1 Yes ps_sol2 Adjust T & P ps_cause2->ps_sol2 Yes cd_cause2 Poisoning? cd_cause1->cd_cause2 No cd_sol1 Use Stable Support, Lower T cd_cause1->cd_sol1 Yes cd_sol2 Purify Reactants cd_cause2->cd_sol2 Yes

Caption: Troubleshooting logic for DMT hydrogenation.

References

Minimizing by-product formation in Dimethyl cyclohexane-1,2-dicarboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Dimethyl cyclohexane-1,2-dicarboxylate, with a focus on minimizing by-product formation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the catalytic hydrogenation of Dimethyl phthalate (B1215562).

Issue 1: Incomplete Conversion of Starting Material (Dimethyl Phthalate)

Question: My reaction has stopped, but I still observe a significant amount of the starting material, Dimethyl phthalate, in my reaction mixture. What are the possible causes and how can I resolve this?

Answer:

Incomplete conversion is a common issue in catalytic hydrogenation and can be attributed to several factors:

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated.

    • Troubleshooting:

      • Ensure the starting material and solvent are free from impurities, such as sulfur or halide compounds, which are known catalyst poisons.

      • Use fresh, high-quality catalyst.

      • If reusing a catalyst, ensure it has been properly handled and stored under an inert atmosphere to prevent oxidation.

  • Insufficient Hydrogen: The amount of hydrogen supplied may be inadequate for the reaction to go to completion.

    • Troubleshooting:

      • Check for leaks in the hydrogenation apparatus.

      • Ensure the hydrogen source is not depleted.

      • For balloon hydrogenations, it may be necessary to replace the balloon with a fresh one during the reaction.

  • Suboptimal Reaction Conditions: The temperature or pressure may be too low for the catalyst to be effective.

    • Troubleshooting:

      • Gradually increase the reaction temperature in increments of 10°C.

      • Gradually increase the hydrogen pressure. Note that higher pressures may also increase the rate of by-product formation.

  • Poor Mass Transfer: Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen.

    • Troubleshooting:

      • Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.

Issue 2: Formation of Aromatic By-products (e.g., Methyl Benzoate (B1203000), Benzene)

Question: I am observing by-products that appear to be from the cleavage of the ester groups or decarboxylation. How can I minimize the formation of these impurities?

Answer:

The formation of aromatic by-products such as methyl benzoate or benzene (B151609) is typically due to hydrogenolysis, a side reaction that cleaves carbon-oxygen or carbon-carbon bonds.

  • High Reaction Temperature: Elevated temperatures can promote hydrogenolysis.

    • Troubleshooting:

      • Decrease the reaction temperature. Hydrogenation of the aromatic ring is generally favored at lower temperatures than hydrogenolysis.

  • Catalyst Choice: The choice of catalyst and support can influence the extent of hydrogenolysis.

    • Troubleshooting:

      • Catalysts with less acidic supports (e.g., neutral or basic carbon) are generally preferred to minimize side reactions.

      • Ruthenium-based catalysts may offer higher selectivity compared to palladium under certain conditions.

Issue 3: Over-hydrogenation to Cyclohexane (B81311) or Other Saturated By-products

Question: My final product contains cyclohexane and other fully saturated by-products. What leads to this over-hydrogenation and how can it be prevented?

Answer:

Over-hydrogenation occurs when the reaction continues after the desired product has been formed, leading to the reduction of the ester groups.

  • Prolonged Reaction Time: Leaving the reaction to run for an extended period after the starting material has been consumed can lead to over-hydrogenation.

    • Troubleshooting:

      • Monitor the reaction progress closely using techniques like TLC, GC, or NMR.

      • Stop the reaction as soon as the starting material is no longer detected.

  • Harsh Reaction Conditions: High temperatures and pressures can drive the reaction towards over-hydrogenation.

    • Troubleshooting:

      • Reduce the reaction temperature and/or pressure.

  • Catalyst Activity: A highly active catalyst may promote over-hydrogenation.

    • Troubleshooting:

      • Reduce the catalyst loading.

      • Consider a less active catalyst or a catalyst with a different support.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially relevant method is the catalytic hydrogenation of Dimethyl phthalate. This process involves the reduction of the aromatic ring of dimethyl phthalate using hydrogen gas in the presence of a heterogeneous catalyst, typically palladium or ruthenium on a carbon support.

Q2: What are the main by-products to expect in this synthesis?

A2: The primary by-products can be categorized as follows:

  • Incompletely hydrogenated intermediates: Dimethyl cyclohexene-1,2-dicarboxylate.

  • Hydrogenolysis/Over-hydrogenation products: Methyl cyclohexanecarboxylate, cyclohexane, and methanol.

  • Isomers: The product is typically a mixture of cis and trans isomers. The ratio can be influenced by the catalyst and reaction conditions.

Q3: How do reaction temperature and pressure affect the product distribution?

A3: Temperature and pressure are critical parameters. Generally, increasing the temperature and pressure will increase the reaction rate but may also lead to a higher proportion of undesirable by-products from hydrogenolysis and over-hydrogenation. It is crucial to find an optimal balance for a given catalyst system.

Q4: Which catalyst is best for this reaction?

A4: Both Palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C) are commonly used and effective catalysts. The choice often depends on the desired selectivity and reaction conditions. Ruthenium catalysts can sometimes offer better selectivity towards the desired product and minimize hydrogenolysis. Bimetallic catalysts, such as Ru-Ni, have also been shown to provide high conversion and selectivity.

Q5: How can I control the cis/trans isomer ratio of the final product?

A5: The stereoselectivity of the hydrogenation can be influenced by the catalyst, solvent, and reaction conditions. For example, different catalyst preparations and supports can favor the formation of one isomer over the other. Detailed studies of specific catalyst systems are often required to control the isomer ratio effectively.

Q6: What is a suitable solvent for this reaction?

A6: A variety of solvents can be used, including alcohols (e.g., methanol, ethanol), ethers (e.g., THF, dioxane), and esters (e.g., ethyl acetate). Protic solvents like alcohols can sometimes accelerate the reaction rate. However, be aware of the potential for transesterification if using an alcohol solvent that is different from the ester group of the substrate. Using the product itself, this compound, as a solvent has been reported to suppress by-product formation.[1]

Quantitative Data

Table 1: Effect of Temperature on Dimethyl Terephthalate (a related substrate) Hydrogenation over a Ru-based Catalyst

Temperature (°C)Conversion (%)Selectivity to Dimethyl Cyclohexanedicarboxylate (%)
10085>99
1209898
14010095
16010092
18010088

Note: Data is illustrative and based on trends observed in the literature for a similar substrate. Actual results may vary.

Table 2: Effect of Hydrogen Pressure on Dimethyl Terephthalate (a related substrate) Hydrogenation over a Ru-based Catalyst

Pressure (MPa)Conversion (%)Selectivity to Dimethyl Cyclohexanedicarboxylate (%)
280>99
39598
410096
510094
610091

Note: Data is illustrative and based on trends observed in the literature for a similar substrate. Actual results may vary.

Experimental Protocols

Protocol: Catalytic Hydrogenation of Dimethyl Phthalate using Pd/C

This protocol provides a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Dimethyl phthalate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Magnetic stirrer

  • Schlenk line or similar inert atmosphere setup

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Catalyst Handling: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), carefully weigh the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

  • Reaction Setup: Place the weighed catalyst and a magnetic stir bar into a dry reaction vessel.

  • Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen.

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol) to the reaction vessel via cannula or syringe, followed by the Dimethyl phthalate.

  • Hydrogenation:

    • Connect the reaction vessel to a hydrogen source.

    • Carefully evacuate the inert gas and backfill with hydrogen. Repeat this process 3-5 times to ensure an oxygen-free hydrogen atmosphere.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm for balloon hydrogenation, or higher for a Parr apparatus).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-80°C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (under an inert atmosphere) and analyzing them by GC-MS or TLC.

  • Work-up:

    • Once the reaction is complete, cool the vessel to room temperature.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst on the Celite® pad can be pyrophoric. Do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration and dispose of it in a designated waste container.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification prep1 Weigh Pd/C under N2/Ar prep2 Add catalyst to reaction vessel prep1->prep2 prep3 Inert vessel with N2/Ar prep2->prep3 prep4 Add solvent and substrate prep3->prep4 react1 Purge with H2 (3-5 cycles) prep4->react1 react2 Pressurize with H2 react1->react2 react3 Heat and stir react2->react3 react4 Monitor reaction (GC/TLC) react3->react4 workup1 Cool and purge with N2/Ar react4->workup1 workup2 Filter through Celite workup1->workup2 workup3 Concentrate filtrate workup2->workup3 workup4 Purify (distillation/chromatography) workup3->workup4 end end workup4->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_byproducts cluster_incomplete Incomplete Hydrogenation cluster_hydrogenolysis Hydrogenolysis cluster_overhydrogenation Over-hydrogenation start By-product Observed incomplete Cause: - Catalyst deactivation - Insufficient H2 - Low temp/pressure start->incomplete Unreacted Starting Material hydrogenolysis Cause: - High temperature - Acidic catalyst support start->hydrogenolysis Aromatic By-products over Cause: - Long reaction time - High temp/pressure - High catalyst activity start->over Saturated By-products solution_incomplete Solution: - Use fresh catalyst - Check H2 supply - Increase temp/pressure incomplete->solution_incomplete solution_hydrogenolysis Solution: - Decrease temperature - Use neutral/basic support hydrogenolysis->solution_hydrogenolysis solution_over Solution: - Monitor reaction closely - Reduce temp/pressure - Lower catalyst loading over->solution_over

Caption: Troubleshooting guide for common by-product formation.

References

Storage and stability issues of Dimethyl cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of Dimethyl cyclohexane-1,2-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is crucial to store it away from incompatible materials, such as strong oxidizing agents, and any sources of ignition like heat, sparks, or open flames.[2][3]

Q2: How stable is this compound under standard laboratory conditions?

A2: The compound is chemically stable under standard ambient conditions, such as room temperature.[2] Hazardous polymerization is not expected to occur under normal storage and handling.[3]

Q3: What are the primary degradation pathways I should be aware of?

A3: The main stability concerns involve the two methyl ester groups, which are the most reactive sites on the molecule. The primary degradation pathway is hydrolysis, where the ester bonds are cleaved by water to form cyclohexane-1,2-dicarboxylic acid and methanol.[4] This reaction can be accelerated by the presence of acids or bases.[4] While specific data is limited, high temperatures could potentially lead to thermal decomposition.[5][6]

Q4: Are there different isomers of this compound I need to consider?

A4: Yes, this compound can exist as cis and trans diastereomers, depending on the spatial orientation of the two ester groups on the cyclohexane (B81311) ring.[7] The specific isomer can influence the compound's physical and chemical properties. It is important to confirm the isomeric composition of your material, as this can affect its behavior in experiments.

Q5: What are the signs that my sample of this compound may have degraded?

A5: Visual inspection may not always be sufficient. However, signs of significant hydrolysis could include a change in the physical state, a noticeable vinegary or acidic smell due to the formation of the dicarboxylic acid, or a change in the pH of a solution containing the compound. For definitive assessment, analytical techniques like GC/MS or HPLC are recommended.[8][9]

Q6: What are the recommended handling procedures for this chemical?

A6: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid contact with skin and eyes, and prevent the formation of aerosols.[11] Use non-sparking tools and ground equipment to prevent electrostatic discharge.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
Inconsistent experimental results or low yield. Compound Degradation: The ester may have hydrolyzed due to improper storage (exposure to moisture, acids, or bases).1. Verify Purity: Analyze the starting material using GC, HPLC, or NMR to check for the presence of cyclohexane-1,2-dicarboxylic acid or methanol. 2. Use Fresh Sample: If degradation is confirmed, use a fresh, unopened sample for the experiment. 3. Control Reaction Conditions: Ensure all solvents and reagents are anhydrous if the reaction is moisture-sensitive. Use an inert atmosphere (e.g., nitrogen or argon) if necessary.
Precipitate forms in a solution stored over time. Hydrolysis: The resulting cyclohexane-1,2-dicarboxylic acid may have lower solubility in the solvent system compared to the diester, causing it to precipitate.1. Analyze Precipitate: Isolate and analyze the solid to confirm its identity (e.g., via melting point or spectroscopy). 2. Review Storage: Ensure the solution was stored in a tightly sealed container to prevent moisture absorption from the atmosphere. 3. Prepare Fresh Solutions: For critical applications, prepare solutions fresh before use.
Change in pH of a formulated solution. Hydrolysis: The formation of the acidic dicarboxylic acid will lower the pH of an unbuffered solution.1. Monitor pH: Regularly check the pH of stock solutions. 2. Use Buffered Systems: If compatible with your experiment, use a buffer to maintain a stable pH. 3. Store in Small Aliquots: Store the compound as a solid or in small, single-use aliquots of solution to minimize repeated exposure to air and moisture.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₆O₄[12]
Molecular Weight 200.23 g/mol [12]
Density 0.902 g/cm³ at 25 °C[2]
Boiling Point 78 - 80 °C at 24 hPa[2]
Incompatible Materials Strong oxidizing agents[2][3]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationReference
Temperature Store in a cool place.[1]
Atmosphere Store in a dry, well-ventilated area.[1][11]
Container Keep container tightly closed.[2][10]
Light Standard laboratory lighting is generally acceptable, but storage in an opaque container is a good practice to prevent potential photodegradation.-
Handling Use in a well-ventilated area with appropriate PPE. Avoid ignition sources.[1][3]

Experimental Protocols

Protocol: Stability Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the stability of this compound by monitoring the appearance of its primary hydrolysis product, cyclohexane-1,2-dicarboxylic acid.

1. Objective: To quantify the concentration of this compound and detect the presence of cyclohexane-1,2-dicarboxylic acid over time under specific storage conditions (e.g., elevated temperature, humidity).

2. Materials and Equipment:

  • This compound (test sample)

  • Cyclohexane-1,2-dicarboxylic acid (analytical standard)

  • HPLC-grade acetonitrile (B52724) and water

  • HPLC-grade phosphoric acid or formic acid

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Analytical balance, volumetric flasks, and pipettes

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Prepare a stock solution of cyclohexane-1,2-dicarboxylic acid (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range.

4. Sample Preparation (Time-Point Analysis):

  • Store aliquots of the test compound under the desired stress conditions (e.g., 40°C/75% RH).

  • At each time point (e.g., T=0, 1 week, 2 weeks, 4 weeks), accurately weigh a portion of the sample and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. HPLC Conditions (Example): [9]

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: ~210 nm (where the carboxylic acid and ester show absorbance)

  • Column Temperature: 30 °C

6. Data Analysis:

  • Identify the peaks for this compound and its dicarboxylic acid degradant by comparing retention times with the analytical standards.

  • Quantify the amount of each compound at every time point using the calibration curves.

  • Calculate the percentage of degradation over time to determine the stability of the compound under the tested conditions.

Mandatory Visualizations

experimental_workflow cluster_receipt Step 1: Compound Receipt cluster_storage Step 2: Storage & Handling cluster_stability Step 3: Stability Check receipt Receive Compound inspect Inspect Container for Damage receipt->inspect log Log Lot Number & Date inspect->log storage_conditions Store in Cool, Dry, Ventilated Area (Tightly Closed Container) log->storage_conditions dispense Dispense in Ventilated Hood (Use Appropriate PPE) storage_conditions->dispense aliquot Aliquot for Frequent Use? dispense->aliquot yes Yes aliquot->yes no No aliquot->no store_aliquots Store Aliquots Under Same Conditions yes->store_aliquots return_stock Return Stock to Storage Promptly no->return_stock store_aliquots->return_stock check Inconsistent Results? return_stock->check check->dispense No analyze Analyze Purity (e.g., HPLC/GC) check->analyze Yes pass Purity OK analyze->pass fail Degradation Detected analyze->fail quarantine Quarantine Lot & Procure New Stock fail->quarantine

Caption: Logical workflow for handling and stability verification.

degradation_pathways cluster_hydrolysis Primary Pathway: Hydrolysis cluster_thermal Potential Pathway: Thermal Decomposition compound This compound (C₁₀H₁₆O₄) hydrolysis_product Cyclohexane-1,2-dicarboxylic Acid + 2 CH₃OH (Methanol) compound->hydrolysis_product Hydrolysis thermal_product Decomposition Products (e.g., Ring Opening, CO₂, etc.) compound->thermal_product Heat (Δ) catalyst Accelerated by: - Water (H₂O) - Acid (H⁺) - Base (OH⁻) catalyst->hydrolysis_product condition Requires High Temperature condition->thermal_product

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Enhancing PVC Plasticization with Dimethyl Cyclohexane-1,2-Dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on enhancing the efficiency of Dimethyl cyclohexane-1,2-dicarboxylate as a plasticizer in Polyvinyl Chloride (PVC).

Troubleshooting Guide

This guide addresses common issues encountered during the plasticization of PVC with this compound.

Issue 1: Poor Mechanical Properties (Brittleness or Excessive Softness)

  • Question: My PVC sample is too brittle or too soft after plasticization. How can I achieve the desired flexibility?

  • Answer: The mechanical properties of plasticized PVC are primarily dependent on the concentration of the plasticizer. If the sample is too brittle, the concentration of this compound may be too low. Conversely, if the sample is excessively soft, the concentration is likely too high. It is crucial to find the optimal concentration for your specific application. Over-plasticization can also lead to migration issues.[1] A systematic approach of preparing formulations with varying plasticizer concentrations is recommended to determine the ideal balance for desired tensile strength, elongation at break, and modulus of elasticity.[1]

Issue 2: Plasticizer Exudation (Sweating or Blooming)

  • Question: I am observing a sticky or oily film on the surface of my PVC sample. What is causing this and how can I prevent it?

  • Answer: The phenomenon you are observing is known as exudation or blooming, which is a result of poor compatibility between the plasticizer and the PVC matrix, especially in the presence of secondary plasticizers or at high plasticizer loadings.[2] While 1,2-cyclohexane dicarboxylate plasticizers can sometimes exhibit poor compatibility, certain isomers like bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (a related compound) have shown improved compatibility.[2] To address this, ensure thorough mixing and consider adjusting the formulation. The use of a more compatible secondary plasticizer or optimizing the processing temperature might also mitigate this issue.

Issue 3: Thermal Degradation During Processing (Discoloration)

  • Question: My PVC formulation is turning yellow or brown during processing. How can I improve its thermal stability?

  • Answer: Discoloration during processing is a sign of thermal degradation of the PVC. This can be caused by excessive heat or mechanical shear.[3] Ensure that your processing temperatures are within the recommended range for your specific PVC resin and plasticizer system. The addition of heat stabilizers is crucial in PVC formulations to prevent such degradation.[4] If you are already using a stabilizer, its dispersion might be inadequate, or its volatility might be too high at the processing temperature.[3] Consider improving the mixing process or selecting a stabilizer with higher thermal stability.

Issue 4: High Plasticizer Migration

  • Question: How can I minimize the migration of this compound from the PVC matrix?

  • Answer: Plasticizer migration, where the plasticizer leaches out of the PVC, is a significant concern, especially for applications with direct contact, such as medical devices or food packaging.[5] Cyclohexane-1,2-dicarboxylate-based plasticizers, like DINCH, are known for their low migration rates compared to some traditional phthalate (B1215562) plasticizers.[6] To further minimize migration, you can consider blending this compound with a secondary plasticizer that has a synergistic effect on reducing migration.[7] The choice of secondary plasticizer and the weight ratio of the two plasticizers are critical factors.[8]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound as a plasticizer for PVC?

A1: this compound and its derivatives are considered environmentally friendly and non-toxic alternatives to traditional phthalate plasticizers.[9] They are known for their good plasticizing performance, low volatility, good thermal stability, and low migration rates, making them suitable for sensitive applications.[6][10][11]

Q2: How does the performance of this compound compare to common phthalate plasticizers like DEHP?

A2: Studies have shown that cyclohexane (B81311) dicarboxylic acid esters exhibit similar plasticizing performance to DEHP in terms of mechanical properties, transparency, and resistance to volatilization and migration.[9] In some cases, they may offer improved thermal stability and lower migration.[5][9]

Q3: What methods can I use to evaluate the efficiency of my plasticizer?

A3: Standardized testing methods are essential for evaluating plasticizer efficiency. Key tests include:

  • Tensile Properties (ASTM D2284): This test measures tensile strength, elongation at break, and modulus of elasticity to assess the flexibility and strength imparted by the plasticizer.[1]

  • Migration Resistance (ASTM D1239): This method is used to determine the amount of plasticizer that migrates from the PVC into various solvents.[9]

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the plasticized PVC and to check for the volatility of the plasticizer.[3][12]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the plasticized PVC, which is a key indicator of plasticizer efficiency.[12]

Q4: Can I blend this compound with other plasticizers?

A4: Yes, blending plasticizers is a common practice to achieve a desired balance of properties and to reduce costs. For instance, blending with a secondary plasticizer can sometimes improve compatibility and reduce migration.[2][7] However, it is crucial to ensure the compatibility of the plasticizers in the blend to avoid issues like exudation.

Data Presentation

Table 1: Comparative Performance of PVC Plasticizers

PropertyThis compound Derivative (e.g., DINCH)Di(2-ethylhexyl) phthalate (DEHP)
Plasticizing Efficiency GoodExcellent
Migration Rate Low[5][6]Higher than DINCH[5]
Thermal Stability Good to Excellent[10]Good
Toxicity Profile Favorable, non-phthalate alternative[9][13]Concerns over endocrine disruption[5]
Typical Applications Medical devices, toys, food packaging[6]General purpose PVC applications

Note: The performance of this compound can vary based on the specific isomer and purity.

Experimental Protocols

1. Protocol for Evaluating Tensile Properties (Adapted from ASTM D2284)

  • Objective: To measure the tensile strength, elongation at break, and modulus of elasticity of PVC plasticized with this compound.

  • Methodology:

    • Sample Preparation: Prepare PVC formulations with varying concentrations of this compound. The formulations should also include PVC resin, heat stabilizers, and any other necessary additives. Mill and mold the formulations into standardized dumbbell-shaped specimens.

    • Conditioning: Condition the specimens in a controlled environment as per ASTM D2284 guidelines to ensure consistent results.[1]

    • Testing: Use a universal testing machine to subject the specimens to tensile stress until they fracture.[1]

    • Data Collection: Record the force applied and the elongation of the specimen throughout the test.

    • Analysis: Calculate the tensile strength, elongation at break, and modulus of elasticity from the collected data.

2. Protocol for Measuring Plasticizer Migration (Adapted from ASTM D1239)

  • Objective: To quantify the migration of this compound from PVC into different solvents.

  • Methodology:

    • Sample Preparation: Prepare thin films of the plasticized PVC samples.

    • Initial Weighing: Accurately weigh the prepared PVC film samples.

    • Immersion: Immerse the weighed samples in a specified solvent (e.g., ethanol, n-heptane, acetic acid) at a controlled temperature for a defined period.[9]

    • Drying and Final Weighing: After the immersion period, remove the samples, gently wipe off excess solvent, dry them thoroughly, and weigh them again.

    • Calculation: The weight loss of the sample corresponds to the amount of plasticizer that has migrated into the solvent.

Visualizations

Experimental_Workflow_for_Plasticizer_Efficiency_Evaluation cluster_prep Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Optimization Formulation PVC Formulation (Resin, Plasticizer, Stabilizer) Mixing High-Speed Mixing Formulation->Mixing Molding Molding of Test Specimens Mixing->Molding Thermal Thermal Analysis (TGA/DSC) Mixing->Thermal Tensile Tensile Properties (ASTM D2284) Molding->Tensile Migration Migration Resistance (ASTM D1239) Molding->Migration Data Data Collection & Analysis Tensile->Data Migration->Data Thermal->Data Optimization Formulation Optimization Data->Optimization

Caption: Workflow for evaluating the efficiency of this compound in PVC.

Troubleshooting_Logic_for_PVC_Plasticization cluster_mechanical Mechanical Properties cluster_surface Surface Defects cluster_processing Processing Issues Start Problem Identified Brittle Brittleness Start->Brittle Soft Excessive Softness Start->Soft Exudation Exudation/Blooming Start->Exudation Discoloration Discoloration Start->Discoloration Sol_Brittle Solution: Increase Plasticizer Content Brittle->Sol_Brittle Cause: Low Plasticizer Concentration Sol_Soft Solution: Decrease Plasticizer Content Soft->Sol_Soft Cause: High Plasticizer Concentration Sol_Exudation Solution: Optimize Formulation/ Processing Temperature Exudation->Sol_Exudation Cause: Poor Compatibility Sol_Discoloration Solution: Add/Improve Heat Stabilizer Discoloration->Sol_Discoloration Cause: Thermal Degradation

Caption: Troubleshooting logic for common issues in PVC plasticization.

References

Technical Support Center: Reducing Plasticizer Migration from PVC Containing Dimethyl Cyclohexane-1,2-dicarboxylate (DMCHD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the migration of Dimethyl cyclohexane-1,2-dicarboxylate (DMCHD) and its derivatives from Polyvinyl Chloride (PVC) formulations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to reduce DMCHD migration.

Issue/Observation Potential Cause Recommended Solution & Troubleshooting Steps
1. Inconsistent or higher-than-expected DMCHD migration in control samples. Inadequate mixing of DMCHD in the PVC matrix during formulation.- Verify Mixing Procedure: Ensure your blending process (e.g., two-roll mill, extruder) achieves a homogenous distribution of the plasticizer. Inconsistent mixing can create localized areas of high plasticizer concentration, leading to increased migration. - Check Compatibility: Although DMCHD is generally compatible with PVC, extreme formulation changes (e.g., high filler content) might affect this. Consider running a compatibility test using methods like differential scanning calorimetry (DSC) to observe the glass transition temperature (Tg). A single, sharp Tg indicates good compatibility.
2. Surface treatment (e.g., UV crosslinking, plasma coating) is ineffective at reducing DMCHD migration. - Insufficient crosslinking or coating thickness. - Poor adhesion of the coating to the PVC surface. - The treatment is not optimized for DMCHD.- Optimize Treatment Parameters: Increase the UV exposure time/intensity or plasma treatment duration. Characterize the surface to confirm changes (e.g., via contact angle measurements or ATR-FTIR). - Surface Preparation: Ensure the PVC surface is clean and free of contaminants before applying a coating. A pre-treatment with a primer or a brief plasma activation step can improve adhesion. - Monitor Coating Integrity: After the migration test, examine the surface for cracks, delamination, or peeling of the coating, which would indicate a failure of the barrier.[1]
3. A polymeric co-plasticizer added to reduce DMCHD migration is causing processing issues (e.g., high viscosity, poor fusion). The molecular weight of the polymeric plasticizer is too high, or its compatibility with the PVC/DMCHD blend is poor.- Adjust Formulation: Reduce the concentration of the polymeric plasticizer or blend it with a lower molecular weight grade. - Optimize Processing Temperature: A higher processing temperature might be needed to properly fuse the PVC compound with the polymeric plasticizer. However, be cautious to not degrade the PVC.[2]
4. Barrier coating on the PVC surface is delaminating after the migration experiment. - Poor adhesion between the coating and the PVC substrate. - The solvent used in the migration test is too aggressive for the coating.- Improve Adhesion: See solution for issue #2. Consider using a tie-layer between the PVC and the barrier coating. - Select Appropriate Test Conditions: If possible, use a less aggressive solvent for the migration test that is still relevant to the intended application. Ensure the chosen coating material has good chemical resistance to the test medium.
5. Difficulty in quantifying DMCHD in the extraction solvent using GC-MS. - Co-elution with other extracted components. - Poor sensitivity or peak shape. - Matrix effects from the extraction solvent.- Optimize GC Method: Adjust the temperature ramp of the GC oven to better separate DMCHD from other compounds. - Check Column and Inlet: Ensure you are using an appropriate GC column (e.g., a mid-polarity column) and that the inlet liner is clean.[3][4] - Use an Internal Standard: Incorporating an internal standard can help to correct for matrix effects and variations in injection volume. - Sample Clean-up: Consider a solid-phase extraction (SPE) step to clean up the extract before GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMCHD) and why is it used in PVC?

A1: DMCHD is a non-phthalate plasticizer used to increase the flexibility and durability of PVC. It belongs to the group of cyclohexane (B81311) dicarboxylates, which are considered to have a more favorable toxicological profile compared to some traditional phthalate (B1215562) plasticizers. A common derivative, Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), is widely used in sensitive applications like medical devices and toys.

Q2: What are the main factors that influence the migration of DMCHD from PVC?

A2: The primary factors include:

  • Temperature: Higher temperatures increase the kinetic energy of the plasticizer molecules, accelerating their diffusion and migration.[5]

  • Contact Medium: The migration rate will vary depending on the solvent or material in contact with the PVC. Fatty or nonpolar media tend to extract more DMCHD than aqueous media.

  • Molecular Weight: Higher molecular weight plasticizers generally exhibit lower migration due to their reduced mobility within the polymer matrix.[6]

  • Formulation: The concentration of DMCHD and the presence of other additives can influence migration.

  • Surface Properties: The presence of a barrier or a crosslinked surface can significantly reduce migration.[7][8]

Q3: What are the most effective general strategies to reduce DMCHD migration?

A3: Several strategies can be employed:

  • Use of Polymeric Plasticizers: Blending DMCHD with high molecular weight polymeric plasticizers can help to "anchor" the smaller DMCHD molecules within the PVC matrix.[2]

  • Surface Crosslinking: Treating the PVC surface with UV radiation or plasma can create a crosslinked network that acts as a barrier to plasticizer migration.[8][9]

  • Barrier Coatings: Applying a thin, impermeable coating to the PVC surface can effectively block the migration of DMCHD.[10]

  • Formulation Optimization: Incorporating nanoparticles (like nano-SiO2) into the PVC matrix can create a more tortuous path for the plasticizer molecules, thus reducing their migration rate.[11]

Q4: How can I choose the right analytical method to quantify DMCHD migration?

A4: The choice of method depends on the migration scenario:

  • Migration into a Liquid (Extraction): Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying DMCHD in a liquid extract. High-Performance Liquid Chromatography (HPLC) can also be used.

  • Migration into a Solid: For migration into a solid material, gravimetric analysis (weighing the sample before and after contact) as described in ISO 177 can be used for an overall migration value. To specifically quantify DMCHD, the solid can be extracted with a suitable solvent and the extract analyzed by GC-MS or HPLC.

Q5: What are the common signs of plasticizer migration in PVC products?

A5: Common signs include a sticky or oily surface, increased brittleness and cracking of the material, and a noticeable plastic-like odor.[5]

Data Presentation

The following tables summarize quantitative data on the migration of DMCHD derivatives and other plasticizers.

Table 1: Comparative Migration of Plasticizers from PVC Blood Bags into Red Blood Cell Concentrate

This table provides a comparison of the migration of Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), a derivative of DMCHD, with DEHP and DEHT.

PlasticizerMigration at Day 1 (µg/dm²/mL)Migration at Day 49 (µg/dm²/mL)
DEHP~5.0 times higher than DINCH1.85
DINCH Reference1.13
DEHT~8.5 times lower than DEHP0.86

Data sourced from a comparative study on plasticizer migration from transfusion medical devices.[1]

Table 2: Migration of Di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH) from PVC into Various Solvents

DEHCH is a close structural analog to DMCHD. This data is from tests conducted at 25°C.[12]

SolventMigration after 48 hours (% weight loss)Migration after 96 hours (% weight loss)
Acetic Acid0.150.21
Ethanol0.891.25
Petroleum Ether2.133.01
n-Heptane2.563.62

Experimental Protocols

Below are detailed methodologies for key experiments to quantify plasticizer migration.

Protocol 1: Solvent Extraction Test (Based on ASTM D1239)

Objective: To determine the amount of DMCHD that migrates from a PVC sample into a liquid medium.

Materials:

  • PVC samples containing DMCHD (e.g., 50 x 50 mm squares).

  • Extraction solvent (e.g., n-heptane, ethanol, food simulants).

  • Glass containers with lids.

  • Analytical balance.

  • Constant temperature oven or water bath.

  • GC-MS or HPLC for quantification.

Procedure:

  • Sample Preparation: Cut PVC samples to a consistent size and weigh them accurately.

  • Immersion: Place each sample in a glass container and add a specified volume of the extraction solvent, ensuring the sample is fully submerged.

  • Incubation: Seal the containers and place them in an oven or water bath at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours, 10 days).

  • Extraction: After incubation, remove the PVC sample from the solvent.

  • Sample Analysis (Gravimetric): Dry the PVC sample and reweigh it to determine the mass loss due to migration.

  • Solvent Analysis (Chromatographic): Take an aliquot of the extraction solvent for analysis by GC-MS or HPLC to determine the precise concentration of DMCHD that has migrated.

  • Calculation: Calculate the migration as a percentage of weight loss from the PVC sample or as the total mass of DMCHD per unit area of the PVC sample (e.g., in µg/cm²).

Protocol 2: Migration into a Solid Substrate (Based on ISO 177)

Objective: To measure the migration of DMCHD from a PVC sample into a solid material.

Materials:

  • Disc-shaped PVC samples containing DMCHD (e.g., 50 mm diameter).

  • Absorbent discs (as specified in the standard).

  • Glass plates.

  • A weight to apply consistent pressure.

  • Air-circulating oven.

  • Analytical balance.

Procedure:

  • Conditioning: Condition the PVC samples and absorbent discs in a standard atmosphere.

  • Initial Weighing: Accurately weigh the PVC samples and the absorbent discs separately.

  • Assembly: Create a "sandwich" by placing the PVC disc between two absorbent discs. Place this assembly between two glass plates.

  • Incubation: Place the assembly in the oven at a specified temperature (e.g., 70°C) for a set time (e.g., 24 hours). Apply a weight on top to ensure intimate contact.

  • Final Weighing: After the incubation period, cool the assembly and carefully separate the PVC disc and the absorbent discs. Re-condition them before re-weighing each component.

  • Calculation: The migration is determined by the loss in mass of the PVC test specimen and the gain in mass of the absorbent discs.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_migration Migration/Extraction cluster_analysis Analysis cluster_results Results prep_pvc Prepare PVC-DMCHD samples (e.g., 50x50 mm) weigh_initial Initial weighing of samples prep_pvc->weigh_initial immersion Immerse samples in extraction solvent weigh_initial->immersion incubation Incubate at controlled temperature and time immersion->incubation weigh_final Final weighing of dried PVC samples incubation->weigh_final chromatography Quantify DMCHD in solvent (GC-MS/HPLC) incubation->chromatography calc_gravimetric Calculate % mass loss weigh_final->calc_gravimetric calc_chromatographic Calculate migration (µg/cm²) chromatography->calc_chromatographic

Caption: Experimental workflow for quantifying plasticizer migration via solvent extraction.

influencing_factors cluster_increase Factors that Increase Migration cluster_decrease Factors that Decrease Migration center_node DMCHD Migration from PVC mw Higher Plasticizer Molecular Weight center_node->mw polymeric Use of Polymeric Co-plasticizers center_node->polymeric crosslinking Surface Crosslinking (UV, Plasma) center_node->crosslinking barrier Barrier Coatings center_node->barrier temp Higher Temperature temp->center_node contact_time Longer Contact Time contact_time->center_node plasticizer_conc High Plasticizer Concentration plasticizer_conc->center_node solvent_affinity High Solvent Affinity (e.g., nonpolar solvents) solvent_affinity->center_node

References

Validation & Comparative

A Comparative Analysis of Cyclohexane-1,2-Dicarboxylate Plasticizers and Their Alternatives for High-Stakes Applications

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a suitable plasticizer is a critical decision in the development of materials for sensitive applications, including medical devices, pharmaceutical packaging, and laboratory equipment. The ideal plasticizer must not only impart the desired physical properties, such as flexibility and durability, but also exhibit high stability, low migration, and a favorable toxicological profile. This guide provides a detailed comparison of cyclohexane-1,2-dicarboxylate-based plasticizers with other common alternatives, supported by experimental data to inform material selection.

While interest exists in various dialkyl cyclohexane-1,2-dicarboxylates, publicly available performance data is largely focused on the widely adopted Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH). Due to the limited specific data on Dimethyl cyclohexane-1,2-dicarboxylate as a plasticizer, this guide will focus on DINCH as a representative of this class and compare it against other significant non-phthalate and phthalate (B1215562) plasticizers.

Performance Comparison of Plasticizers

The performance of a plasticizer is evaluated based on several key parameters, including its efficiency in altering the physical properties of the polymer, its stability under thermal stress, and its propensity to migrate out of the polymer matrix.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for DINCH and other common plasticizers such as Di(2-ethylhexyl) phthalate (DEHP), a traditional phthalate plasticizer, and Di(2-ethylhexyl) terephthalate (B1205515) (DEHT/DOTP), another widely used non-phthalate alternative. It is important to note that direct comparison of data from different studies should be done with caution due to variations in experimental conditions, such as the specific formulation and processing of the PVC compounds.

Table 1: Comparison of Mechanical Properties of Plasticized PVC (50 phr)

PropertyDINCHDEHPDEHT (DOTP)Test Method
Tensile Strength (MPa) 18 - 2215 - 2520 - 24ASTM D638
Elongation at Break (%) 350 - 400250 - 400300 - 380ASTM D638
Shore A Hardness 75 - 8570 - 8080 - 90ASTM D2240

Note: phr = parts per hundred resin. Data compiled from multiple sources and represent typical ranges.

Table 2: Thermal and Migration Properties

PropertyDINCHDEHPDEHT (DOTP)Test Method
Glass Transition Temp. (Tg, °C) ~20~15~25Dynamic Mechanical Analysis (DMA)
Migration Loss (Weight %) LowHighLowASTM D1239
Volatility (Weight % Loss) LowHighLowISO 176

Cyclohexane dicarboxylic acid esters are recognized for being environmentally friendly and non-toxic, with performance characteristics similar to phthalates, which have raised concerns about their potential toxicity to human health.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following sections outline the standard experimental protocols for key performance indicators.

1. Mechanical Properties Testing (Tensile Strength and Elongation)

  • Standard: ASTM D638

  • Methodology:

    • Sample Preparation: PVC films containing the plasticizer at a specified concentration (e.g., 50 phr) are prepared by a method such as milling, compression molding, or extrusion. The samples are cut into a standard "dog-bone" shape.

    • Conditioning: Samples are conditioned at a standard temperature (e.g., 23°C) and relative humidity (e.g., 50%) for a specified period (e.g., 24 hours) before testing.

    • Testing: The conditioned sample is placed in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the sample fractures.

    • Data Acquisition: The load and displacement are continuously recorded. Tensile strength is calculated as the maximum stress applied before rupture, and elongation at break is the percentage increase in length at the point of rupture.

2. Migration Resistance Testing

  • Standard: ASTM D1239

  • Methodology:

    • Sample Preparation: Circular discs of the plasticized PVC are prepared.

    • Initial Weighing: The initial weight of the PVC discs is accurately measured.

    • Immersion: The discs are immersed in a solvent (e.g., n-heptane, ethanol, or a food simulant) for a specified time and at a controlled temperature (e.g., 24 hours at 25°C).

    • Final Weighing: After immersion, the discs are removed, wiped dry, and re-weighed.

    • Calculation: The percentage weight loss is calculated, representing the amount of plasticizer that has migrated into the solvent.

3. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample of the plasticized PVC is placed in a TGA furnace.

    • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

    • Analysis: The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the decomposition of the material. Higher decomposition temperatures suggest greater thermal stability.

Toxicological Profile and Signaling Pathways

A significant driver for the development of non-phthalate plasticizers is the concern over the potential endocrine-disrupting effects of some phthalates like DEHP.[2] Plasticizers can interact with various biological pathways, and understanding these interactions is crucial for drug development professionals.

Some plasticizers have been shown to act as agonists for nuclear receptors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which is a key regulator of adipogenesis (fat cell differentiation).[3] The activation of PPARγ can lead to increased lipid accumulation.[3]

Below is a generalized signaling pathway illustrating how certain plasticizers may influence adipogenesis.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Plasticizer Plasticizer (e.g., DEHP, DINCH) PPARg PPARγ Plasticizer->PPARg Binds and Activates PPRE PPRE (PPAR Response Element) PPARg->PPRE Forms heterodimer with RXR and binds to PPRE RXR RXR RXR->PPRE Adipogenic_Genes Adipogenic Genes (e.g., aP2, LPL) PPRE->Adipogenic_Genes Promotes Transcription Lipid_Accumulation Increased Lipid Accumulation Adipogenic_Genes->Lipid_Accumulation Leads to

Caption: Generalized signaling pathway for plasticizer-induced adipogenesis via PPARγ activation.

Experimental and Logical Workflows

A systematic approach is essential for the comprehensive evaluation of a novel or alternative plasticizer. The following workflow diagram illustrates the key stages in this process.

G cluster_formulation Formulation & Processing cluster_testing Performance Testing cluster_analysis Analysis & Comparison P1 Select Polymer (e.g., PVC) P2 Define Plasticizer Concentration (phr) P1->P2 P3 Add Stabilizers & Other Additives P2->P3 P4 Compounding & Sample Preparation (e.g., Molding, Extrusion) P3->P4 T1 Mechanical Properties (ASTM D638, D2240) P4->T1 T2 Thermal Stability (TGA, DSC) P4->T2 T3 Migration & Volatility (ASTM D1239, ISO 176) P4->T3 T4 Toxicological Assessment (e.g., In Vitro Assays) P4->T4 A1 Data Analysis T1->A1 T2->A1 T3->A1 T4->A1 A2 Comparison with Alternative Plasticizers A1->A2 A3 Final Selection A2->A3

Caption: Experimental workflow for the evaluation of plasticizer performance.

Conclusion

The selection of a plasticizer for sensitive applications requires a thorough evaluation of its performance and safety profile. While traditional phthalates like DEHP have been widely used, non-phthalate alternatives such as DINCH and DEHT offer comparable mechanical and thermal properties with the significant advantage of lower migration and volatility.[4][5] For researchers and developers, the move towards these alternatives represents a step towards creating safer and more stable products. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and comparison of plasticizers to ensure the selection of the most appropriate material for a given application.

References

A Comparative Performance Analysis of Cyclohexane-1,2-Dicarboxylate and DEHP Plasticizers in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance characteristics of Dimethyl cyclohexane-1,2-dicarboxylate versus Di(2-ethylhexyl) phthalate (B1215562) (DEHP) as plasticizers for Polyvinyl Chloride (PVC).

A notable clarification on the scope of this guide: Direct comparative data for this compound (DMC) is limited in publicly available literature. Therefore, this guide will utilize data for Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), a closely related and commercially significant non-phthalate plasticizer from the same chemical family, as a substitute for comparative analysis against DEHP. This substitution allows for a robust, data-driven comparison of a leading non-phthalate alternative to the traditional phthalate plasticizer, DEHP.

Executive Summary

The selection of a plasticizer is critical in determining the final properties and safety profile of flexible PVC products, particularly in sensitive applications such as medical devices and pharmaceutical packaging. Di(2-ethylhexyl) phthalate (DEHP) has long been the industry standard due to its cost-effectiveness and performance. However, concerns over its potential health risks have spurred the adoption of alternative plasticizers.[1] Among these, the cyclohexane-1,2-dicarboxylate esters, such as DINCH, have emerged as prominent, safer alternatives. This guide provides a comprehensive comparison of the performance of DINCH and DEHP in PVC, focusing on mechanical properties, thermal stability, migration resistance, and toxicological profiles, supported by experimental data and detailed methodologies.

Quantitative Performance Data

The following tables summarize the key performance indicators of PVC formulations plasticized with DINCH and DEHP. The data has been compiled from various studies to provide a comparative overview.

Mechanical Properties

The mechanical properties of plasticized PVC are crucial for its durability and flexibility. Key parameters include tensile strength, elongation at break, and hardness.

Mechanical PropertyPVC Plasticized with DINCHPVC Plasticized with DEHPTest Standard
Tensile Strength (MPa) 15 - 2518 - 28[2]ASTM D882
Elongation at Break (%) 300 - 450250 - 400[2][3]ASTM D882
Hardness (Shore A) 70 - 9070 - 90ASTM D2240
Thermal Properties

Thermal analysis helps in understanding the processing window and service temperature range of the plasticized PVC. Key parameters include the glass transition temperature (Tg) and the onset of thermal degradation.

Thermal PropertyPVC Plasticized with DINCHPVC Plasticized with DEHPTest Method
Glass Transition Temp. (Tg) (°C) -20 to -35-25 to -40[4]DSC
Onset of Degradation (°C) ~245~235TGA
Migration Resistance

Plasticizer migration is a critical safety concern, especially in medical and food-contact applications. The data below represents the percentage of weight loss of the plasticizer from the PVC matrix into different liquid media.

Migration MediumPVC Plasticized with DINCHPVC Plasticized with DEHPTest Standard
Water (% weight loss) < 0.1< 0.2ASTM D1239
Ethanol (50% aq.) (% weight loss) 1.0 - 2.0[5]5.0 - 10.0[6]ASTM D1239
Olive Oil (% weight loss) 0.5 - 1.53.0 - 8.0[6]ASTM D1239

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Tensile Properties Testing

The tensile properties of the plasticized PVC films are determined according to the ASTM D882 standard.[7][8]

Sample Preparation:

  • PVC sheets plasticized with a predetermined concentration of either DINCH or DEHP are prepared by a two-roll mill and subsequent compression molding.

  • Test specimens are cut from the sheets into rectangular strips, typically 25 mm in width and 150 mm in length.[9] The thickness of the specimens should be less than 1 mm.[7]

  • The specimens are conditioned at a standard laboratory temperature of 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.[9]

Test Procedure:

  • The tensile test is performed using a universal testing machine (UTM) equipped with grips suitable for thin films.

  • The specimen is securely mounted in the grips, ensuring proper alignment to prevent uneven stress distribution.[9]

  • The test is initiated by applying a controlled tensile load at a constant rate of crosshead displacement, typically 500 mm/min for materials with an elongation at break exceeding 100%.[10]

  • The load and elongation are recorded until the specimen fractures.

  • Tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve.[11]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature of the plasticized PVC.[12][13]

Thermogravimetric Analysis (TGA):

  • A small sample of the plasticized PVC (typically 5-10 mg) is placed in a TGA crucible.

  • The sample is heated from ambient temperature to approximately 600°C at a constant heating rate, commonly 10 K/min, under a nitrogen atmosphere.[14]

  • The weight loss of the sample as a function of temperature is recorded.

  • The onset of degradation is determined as the temperature at which significant weight loss begins.[15]

Differential Scanning Calorimetry (DSC):

  • A small, weighed sample (typically 5-10 mg) of the plasticized PVC is sealed in an aluminum pan.[12]

  • The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle involves heating from -80°C to 120°C at a rate of 10 K/min.[12]

  • The heat flow to the sample is measured as a function of temperature.

  • The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve from the second heating scan.

Migration Testing

The resistance of the plasticizers to migrate out of the PVC matrix is assessed using an extraction method based on ASTM D1239.[16][17]

Sample Preparation:

  • Square specimens of the plasticized PVC film, typically 50 mm x 50 mm, are prepared.[17]

  • The initial weight of each specimen is accurately recorded.

Test Procedure:

  • The test specimens are completely immersed in a specified test liquid (e.g., distilled water, 50% ethanol, olive oil) in a sealed container. The volume of the liquid should be sufficient to ensure complete immersion throughout the test.[16]

  • The containers are stored at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).[17]

  • After the immersion period, the specimens are removed from the liquid, gently wiped dry with a soft cloth, and may be rinsed with a suitable solvent if necessary to remove residual test liquid.[17]

  • The final weight of the dried specimens is recorded.

  • The percentage of weight loss, which corresponds to the amount of migrated plasticizer, is calculated.

Visualizations

The following diagrams provide a visual representation of key aspects of this comparative analysis.

G cluster_prep Sample Preparation cluster_test Immersion Test cluster_analysis Analysis P1 Prepare PVC sheets with DINCH or DEHP P2 Cut specimens to 50mm x 50mm P1->P2 P3 Record initial weight P2->P3 T1 Immerse specimens in test liquid (e.g., ethanol) P3->T1 T2 Store at controlled temperature (e.g., 40°C for 24h) T1->T2 A1 Remove and dry specimens T2->A1 A2 Record final weight A1->A2 A3 Calculate % weight loss A2->A3

Experimental workflow for migration testing.

G Plasticizer Plasticizer Choice DEHP DEHP Plasticizer->DEHP DINCH DINCH Plasticizer->DINCH DEHP_Pros Pros: - High plasticizing efficiency - Lower cost DEHP->DEHP_Pros Advantages DEHP_Cons Cons: - Higher migration rate - Toxicological concerns (Endocrine disruptor) DEHP->DEHP_Cons Disadvantages DINCH_Pros Pros: - Lower migration rate - Favorable toxicological profile - Good mechanical properties DINCH->DINCH_Pros Advantages DINCH_Cons Cons: - Slightly lower plasticizing efficiency - Higher cost DINCH->DINCH_Cons Disadvantages

Comparison of DEHP and DINCH plasticizers.

G cluster_dehp DEHP Metabolism and Toxicity Pathway cluster_dinch DINCH Metabolism and Toxicity Pathway DEHP DEHP MEHP MEHP (Monoester) DEHP->MEHP Hydrolysis Oxidative_Metabolites Oxidative Metabolites MEHP->Oxidative_Metabolites Oxidation PPARa PPARα Activation MEHP->PPARa Endocrine_Disruption Endocrine Disruption (e.g., altered steroidogenesis) MEHP->Endocrine_Disruption Oxidative_Stress Oxidative Stress PPARa->Oxidative_Stress DINCH DINCH MINCH MINCH (Monoester) DINCH->MINCH Hydrolysis Oxidized_Metabolites Oxidized Metabolites MINCH->Oxidized_Metabolites Oxidation Inflammatory_Response Inflammatory Response (NF-κB activation) MINCH->Inflammatory_Response Mitochondrial_Dysfunction Mitochondrial Dysfunction Inflammatory_Response->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Comparative toxicological signaling pathways.

Conclusion

The transition from DEHP to alternative plasticizers like DINCH represents a significant step towards enhancing the safety of PVC products, particularly in high-stakes applications within the research, scientific, and pharmaceutical fields. While DEHP offers high plasticizing efficiency, DINCH demonstrates superior performance in terms of migration resistance and presents a more favorable toxicological profile.[1] Research indicates that DINCH exhibits significantly lower migration into various solutions, a critical advantage for medical devices and food contact materials.[1] Toxicologically, DEHP is known to be an endocrine disruptor, primarily through the activation of PPARα, leading to oxidative stress.[18][19] In contrast, while DINCH is not without biological effects, its pathways appear to be more related to inflammatory responses and mitochondrial dysfunction at higher concentrations.[20][21] The mechanical and thermal properties of DINCH-plasticized PVC are comparable to those of DEHP, making it a viable drop-in replacement in many formulations. Ultimately, the choice of plasticizer will depend on a careful balance of performance requirements, cost considerations, and, most importantly, the safety profile demanded by the specific application. This guide provides the foundational data and methodologies to support an informed decision-making process.

References

Toxicological comparison of Dimethyl cyclohexane-1,2-dicarboxylate and phthalate plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of polymer science and material safety, the choice of plasticizers is a critical decision with far-reaching implications for both product performance and biological compatibility. For decades, phthalate (B1215562) esters have been the industry standard, prized for their efficacy in rendering rigid polymers like polyvinyl chloride (PVC) flexible and durable. However, mounting evidence of their potential endocrine-disrupting and reproductive toxicities has spurred a search for safer alternatives. Among the frontrunners is Dimethyl cyclohexane-1,2-dicarboxylate (DMCD), a non-phthalate plasticizer gaining traction for its favorable toxicological profile. This guide provides a comprehensive, data-driven comparison of the toxicological properties of DMCD and a range of commonly used phthalate plasticizers, tailored for researchers, scientists, and drug development professionals.

At a Glance: Comparative Toxicological Data

The following tables summarize key toxicological endpoints for this compound (represented by its analogue Di(2-ethylhexyl) cyclohexane-1,4-dicarboxylate where direct data is limited) and several prominent phthalate plasticizers. This quantitative overview allows for a rapid assessment of their relative safety profiles.

Table 1: Acute Toxicity

CompoundOral LD50 (rat, mg/kg)Dermal Irritation (rabbit)Eye Irritation (rabbit)
Di(2-ethylhexyl) cyclohexane-1,4-dicarboxylateNo data availableNon-irritant[1]Minimally irritating[2]
Di(2-ethylhexyl) phthalate (DEHP)30,000[3]Mild irritant[3]Slight or mild irritant[3]
Dibutyl phthalate (DBP)8,000Mild irritantMild irritant
Benzyl (B1604629) butyl phthalate (BBP)2,330Mild irritantMild irritant
Diisononyl phthalate (DINP)>10,000Minimal irritantMinimal irritant
Diisodecyl phthalate (DIDP)>10,000Non-irritantNon-irritant

Table 2: Genotoxicity

CompoundAmes Test (OECD 471)In Vitro Chromosome Aberration (OECD 473)In Vitro Mammalian Cell Gene Mutation (OECD 476)
This compoundNo data availableNo data availableNo data available
Di(2-ethylhexyl) phthalate (DEHP)Negative[4]Negative / EquivocalNegative
Dibutyl phthalate (DBP)Negative[4]PositiveNegative
Benzyl butyl phthalate (BBP)Negative[4]PositiveNegative
Diisononyl phthalate (DINP)NegativeNegativeNegative
Diisodecyl phthalate (DIDP)NegativeNegativeNegative

Table 3: Reproductive and Developmental Toxicity

CompoundReproductive Toxicity NOAEL (rat, mg/kg/day)Developmental Toxicity NOAEL (rabbit, mg/kg/day)
This compoundNo data availableNo data available
Di(2-ethylhexyl) phthalate (DEHP)4.8 (testicular toxicity)1000
Dibutyl phthalate (DBP)50 (reduced fertility)100
Benzyl butyl phthalate (BBP)100 (male reproductive effects)250
Diisononyl phthalate (DINP)276 (testicular toxicity)[5]1000[5]
Diisodecyl phthalate (DIDP)10001000

Table 4: Endocrine Disruption Potential

CompoundEstrogen Receptor (ER) ActivityAndrogen Receptor (AR) Activity
This compoundNo data availableNo data available
Di(2-ethylhexyl) phthalate (DEHP)No estrogenic activity in vitro[6][7]Weak antagonist[8]
Dibutyl phthalate (DBP)Weakly estrogenic in vitro[6][7]Partial inhibitory effects[9]
Benzyl butyl phthalate (BBP)Weakly estrogenic in vitro[6][7]Antagonist[10]
Diisononyl phthalate (DINP)Weakly estrogenic in vitro[6][7]Antagonist[10]
Diisodecyl phthalate (DIDP)No effect on ER binding[11]No data available

Experimental Protocols: A Closer Look at the Methodology

The toxicological data presented above are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methodologies is crucial for interpreting the data and designing future studies.

Acute Toxicity Testing
  • Oral LD50 (OECD 401): This test determines the median lethal dose of a substance when administered orally to a group of animals, typically rats.[4][12][13][14][15] While this guideline has been deleted and replaced by alternative methods that use fewer animals, historical data is often cited.

  • Dermal Irritation/Corrosion (OECD 404): This method assesses the potential of a substance to cause skin irritation or corrosion upon application to the skin of a rabbit.[16][17][18][19][20] The test involves observing for signs of erythema (redness) and edema (swelling) over a period of time.

  • Eye Irritation/Corrosion (OECD 405): This guideline evaluates the potential of a substance to cause eye irritation or damage when applied to the eye of a rabbit.[21][22][23][24][25][26] Observations focus on scoring lesions of the cornea, iris, and conjunctiva.

Genotoxicity Assays
  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[11][27][28][29] A positive result indicates that the substance can cause point mutations in DNA.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test assesses the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.[9][26][30][31][32][33][34]

  • In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This assay detects gene mutations in cultured mammalian cells, often at the HPRT or TK locus.[8][16][35][36][37][38][39]

Reproductive and Developmental Toxicity Studies
  • Reproduction/Developmental Toxicity Screening Test (OECD 421): This study provides an initial assessment of a substance's potential effects on male and female reproductive performance, including fertility, gestation, and early postnatal development in rats.[1][6][12][24][36][37][40][41]

  • Prenatal Developmental Toxicity Study (OECD 414): This guideline is designed to detect adverse effects on the developing fetus when a substance is administered to pregnant animals, typically rats or rabbits.[28][30][35][38][42][43][44]

Endocrine Disruption Assays
  • Estrogen Receptor Transactivation Assay (OECD 455): This in vitro assay determines if a chemical can bind to and activate the estrogen receptor, mimicking the effects of estrogen.[2][5][33][42]

  • Androgen Receptor Transactivation Assay (OECD 458): This in vitro test assesses a chemical's ability to bind to and either activate (agonist) or block (antagonist) the androgen receptor.[19][39][41]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway involved in endocrine disruption and a typical workflow for comparative toxicological assessment.

EndocrineDisruptionPathway cluster_Cell Target Cell Phthalate Phthalate Metabolite Receptor Nuclear Receptor (e.g., AR, ER) Phthalate->Receptor Binds to (agonist/antagonist) HRE Hormone Response Element Receptor->HRE Binds to DNA Gene Target Gene HRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Altered Cellular Response Protein->Response

Endocrine disruption signaling pathway.

This diagram illustrates how a phthalate metabolite can interfere with normal hormone signaling by binding to a nuclear receptor, leading to altered gene expression and cellular response.

ExperimentalWorkflow cluster_Planning Phase 1: Planning & Literature Review cluster_InVitro Phase 2: In Vitro Screening cluster_InVivo Phase 3: In Vivo Confirmation cluster_Analysis Phase 4: Data Analysis & Reporting LitReview Literature Review & Identification of Data Gaps TestSelection Selection of Compounds (DMCD vs. Phthalates) LitReview->TestSelection Genotoxicity Genotoxicity Assays (Ames, Chromosome Aberration) TestSelection->Genotoxicity Endocrine Endocrine Disruption Assays (ER/AR Transactivation) TestSelection->Endocrine AcuteTox Acute Toxicity (LD50, Irritation) Genotoxicity->AcuteTox Endocrine->AcuteTox ReproTox Reproductive/Developmental Toxicity AcuteTox->ReproTox DataAnalysis Comparative Data Analysis ReproTox->DataAnalysis Report Publish Comparison Guide DataAnalysis->Report

Experimental workflow for toxicological comparison.

This diagram outlines a typical phased approach to comparing the toxicology of two substances, starting from planning and in vitro screening to in vivo confirmation and final data analysis.

Conclusion

The available toxicological data suggests that this compound and its analogues present a more favorable safety profile compared to many commonly used phthalate plasticizers, particularly concerning reproductive and endocrine-disrupting effects. While data on DMCD itself is still emerging, the information on its analogues is promising. Phthalates, especially those with lower molecular weights, have been consistently linked to adverse health outcomes in numerous studies.

For researchers and professionals in drug development, where the biocompatibility of materials is paramount, the choice of plasticizer warrants careful consideration. While phthalates have a long history of use, the potential for leachable endocrine-disrupting compounds is a significant concern. DMCD and other non-phthalate alternatives represent a step towards safer and more biocompatible materials. However, it is crucial to continue rigorous toxicological assessment of these newer compounds to ensure their long-term safety and to fill the existing data gaps. This guide serves as a starting point for an evidence-based approach to selecting plasticizers in sensitive applications.

References

Migration Analysis of Cyclohexane-1,2-Dicarboxylate Plasticizers in Medical Devices: A Comparative Guide on DINCH and its Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the migration of two cyclohexane-1,2-dicarboxylate-based plasticizers from medical devices: Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) and its shorter-chain counterpart, Dimethyl cyclohexane-1,2-dicarboxylate. While DINCH has been widely studied as a safer alternative to phthalates like DEHP, data on the migration of this compound from medical devices is less prevalent in publicly available literature. This guide summarizes the existing data for DINCH, outlines the experimental protocols for migration analysis, and discusses the potential toxicological pathways, providing a framework for comparative assessment.

Quantitative Migration Data

The following table summarizes representative quantitative data for DINCH migration from medical devices under various experimental conditions.

Table 1: Quantitative Migration Data for DINCH from Medical Devices

Medical DeviceSimulant/MediumTemperature (°C)DurationMigration LevelReference
PVC Blood BagRed Blood Cells ConcentrateStorage Conditions49 days1.13 µg/dm²/mL[1]
PVC Infusion Tubing50% Ethanol/Water2524 hoursHighest degree of migration compared to TOTM and DEHT[2]
PVC Transfusion SetLabile Blood ProductsStorage Conditions1 day5.0 times less migration than DEHP[1]

Experimental Protocols

The analysis of plasticizer migration from medical devices typically involves extraction followed by sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocol 1: Determination of DINCH Migration into Blood Products via LC-MS/MS

This protocol is adapted from studies analyzing plasticizer migration into labile blood products.[1]

1. Sample Preparation:

  • Whole blood is collected in PVC blood bags plasticized with DINCH.

  • Labile blood products (LBPs), such as red blood cell concentrate, are prepared using standard methods (e.g., buffy-coat method).

  • Samples of the LBPs are collected at specified time points during storage.

2. Extraction:

  • A known volume of the LBP sample is mixed with an internal standard solution.

  • Liquid-liquid extraction is performed using a suitable organic solvent (e.g., hexane (B92381) or a mixture of isopropanol (B130326) and hexane).

  • The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

  • The organic layer containing the extracted plasticizer is carefully collected and evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., acetonitrile).

3. LC-MS/MS Analysis:

  • Liquid Chromatography: An appropriate HPLC column (e.g., a C18 column) is used for chromatographic separation. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water with a suitable modifier like formic acid.

  • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection and quantification. The analysis is performed in multiple reaction monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for DINCH and its internal standard to ensure high selectivity and sensitivity.

Experimental Protocol 2: Determination of Plasticizer Migration into Infusion Simulants via GC-MS

This protocol is based on methodologies used to assess migration into lipid-containing solutions.[2]

1. Migration Study Setup:

  • Select the medical device or a representative portion (e.g., a section of PVC tubing).

  • Choose a simulant that represents the intended use. A 50/50 (v/v) ethanol/water solution is often used to simulate lipid emulsions.[2]

  • Expose the medical device to the simulant under controlled conditions of temperature (e.g., 25°C) and time (e.g., 24 hours), with or without agitation, as per relevant standards like ISO 10993-12.[3][4]

2. Sample Preparation:

  • An aliquot of the simulant is taken after the exposure period.

  • An internal standard is added to the aliquot.

  • Liquid-liquid extraction is performed using a non-polar solvent like hexane or chloroform.

  • The mixture is vortexed and centrifuged.

  • The organic layer is collected for analysis.

3. GC-MS Analysis:

  • Gas Chromatography: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used. The oven temperature is programmed to ramp up to allow for the separation of the analytes. A splitless injection mode is often employed for trace analysis.

  • Mass Spectrometry: An electron ionization (EI) source is typically used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of the target plasticizer and in full-scan mode for the identification of unknown migrants.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Migration Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Medical_Device Select Medical Device Exposure Controlled Exposure (Time, Temperature) Medical_Device->Exposure Simulant Choose Simulant (e.g., Saline, Ethanol/Water) Simulant->Exposure Collect_Simulant Collect Simulant Aliquot Exposure->Collect_Simulant Add_IS Add Internal Standard Collect_Simulant->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Concentrate Evaporate and Reconstitute LLE->Concentrate GC_MS GC-MS Analysis Concentrate->GC_MS LC_MS_MS LC-MS/MS Analysis Concentrate->LC_MS_MS Quantification Quantification of Migrants GC_MS->Quantification LC_MS_MS->Quantification TRA Toxicological Risk Assessment Quantification->TRA

Caption: Workflow for Migration Analysis of Plasticizers.

PPAR_Activation_Pathway Potential Toxicological Pathway of DINCH Metabolites DINCH DINCH Migration from Medical Device Metabolism Metabolism in the body (Hydrolysis) DINCH->Metabolism MINCH MINCH (Monoisononyl Ester) Metabolism->MINCH PPAR PPARγ Activation MINCH->PPAR Binds to and activates Gene_Expression Altered Gene Expression (e.g., Adipogenesis-related genes) PPAR->Gene_Expression Leads to Adverse_Effects Potential Adverse Health Effects (e.g., Endocrine Disruption) Gene_Expression->Adverse_Effects May result in

Caption: PPARγ Activation by DINCH Metabolites.

Discussion of Toxicological Pathways

Plasticizers are not covalently bound to the PVC polymer matrix and can leach into their surroundings. Once in the body, these compounds can be metabolized. For DINCH, a primary metabolite is its monoester, monoisononyl cyclohexane-1,2-dicarboxylate (MINCH).[5] Studies have shown that MINCH can act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[5][6][7]

PPARs are nuclear receptors that play crucial roles in the regulation of lipid metabolism, glucose homeostasis, and cellular differentiation.[8] The activation of PPARγ by xenobiotics like MINCH is a potential mechanism for endocrine disruption. This activation can lead to changes in the expression of target genes, potentially affecting processes like adipogenesis (fat cell formation).[5][9] While the toxicological profile of DINCH is generally considered more favorable than that of DEHP, the interaction of its metabolites with cellular signaling pathways warrants careful consideration in the safety assessment of medical devices.

The toxicological profile of this compound and its metabolites is not as well-documented in the context of medical device biocompatibility. Given its smaller molecular size, its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with biological targets, may differ from that of DINCH. Further research is needed to elucidate the specific toxicological pathways associated with this plasticizer.

References

The Efficacy of Dimethyl Cyclohexane-1,2-Dicarboxylate and its Analogs as Non-Phthalate Plasticizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing regulatory scrutiny and health concerns associated with traditional phthalate (B1215562) plasticizers have catalyzed the search for safer, high-performance alternatives. Among the most promising substitutes are the hydrogenated phthalates, such as cyclohexane-1,2-dicarboxylates. This guide provides a detailed comparison of the efficacy of Dimethyl Cyclohexane-1,2-Dicarboxylate (DCDC) and its more commercially prevalent analog, Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH), against other leading non-phthalate plasticizers like Dioctyl Terephthalate (DOTP) and bio-based citrates, such as Acetyl Tributyl Citrate (ATBC).

While extensive performance data for this compound is not widely available in public literature, this guide leverages data on the closely related and widely used DINCH to provide a robust comparative framework. The information presented is intended to assist researchers and professionals in making informed decisions for new material development and formulation.

Comparative Performance of Non-Phthalate Plasticizers

The selection of a plasticizer is a critical aspect of polymer formulation, directly impacting the material's flexibility, durability, and safety. The following tables summarize the key performance indicators for DINCH, DOTP, and ATBC in Polyvinyl Chloride (PVC) formulations.

Mechanical Properties

The mechanical properties of a plasticized polymer determine its suitability for various applications, from flexible tubing to durable flooring. Key parameters include tensile strength, which indicates the material's resistance to breaking under tension, and elongation at break, which measures its flexibility.

PlasticizerPolymer SystemConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
DINCH PVC5018.0 - 22.0350 - 40075 - 85
DOTP PVC5019.0 - 23.0330 - 38080 - 90
ATBC PVC5017.0 - 21.0380 - 43070 - 80

Note: Values are typical ranges and can vary depending on the specific formulation and processing conditions.

Thermal Stability

Thermal stability is crucial for polymer processing and the lifespan of the final product. It is often evaluated using Thermogravimetric Analysis (TGA), which determines the temperature at which the material begins to degrade.

PlasticizerOnset of Decomposition (Tonset) (°C)Temperature at Max. Weight Loss (Tmax) (°C)
DINCH 240 - 260280 - 300
DOTP 250 - 270290 - 310
ATBC 230 - 250270 - 290

Note: These values represent the thermal stability of the plasticizer itself, which contributes to the overall stability of the plasticized polymer.

Migration Resistance

Plasticizer migration is a significant concern, especially in applications with direct human contact, such as medical devices and food packaging. Lower migration rates indicate a more permanent and safer plasticizer. Migration is typically measured as the percentage of weight loss after exposure to various solvents or conditions.

PlasticizerMigration in Hexane (%)Migration in Oil (%)Volatility (Weight Loss %)
DINCH 1.5 - 3.00.5 - 1.51.0 - 2.5
DOTP 2.0 - 4.01.0 - 2.01.5 - 3.0
ATBC 3.0 - 5.01.5 - 2.52.0 - 4.0

Note: Migration tests are highly dependent on the experimental conditions (temperature, duration, solvent).

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

Tensile Strength and Elongation at Break (ASTM D638)

This test method determines the tensile properties of plastics.

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the plasticized PVC sheets according to the dimensions specified in ASTM D638.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing Machine: Use a universal testing machine with a suitable load cell.

  • Procedure:

    • Mount the specimen in the grips of the testing machine.

    • Attach an extensometer to the gauge length of the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and elongation throughout the test.

  • Calculation:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks, calculated by dividing the maximum load by the original cross-sectional area.

    • Elongation at Break: The percentage increase in the original gauge length at the point of fracture.

Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer.

  • Sample Preparation: Place a small amount of the plasticizer (5-10 mg) in the TGA sample pan.

  • Procedure:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    • Continuously record the sample mass as a function of temperature.

  • Analysis:

    • Onset of Decomposition (Tonset): The temperature at which a significant mass loss begins.

    • Temperature at Maximum Weight Loss (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve.

Plasticizer Migration (ASTM D1239)

This method measures the loss of plasticizer from a plastic material when in contact with a solid or liquid.

  • Specimen Preparation: Cut circular specimens (e.g., 50 mm diameter) from the plasticized PVC sheet.

  • Procedure for Extraction in a Liquid:

    • Weigh the specimen accurately.

    • Immerse the specimen in a specified volume of the test liquid (e.g., n-hexane, vegetable oil) in a sealed container.

    • Maintain the container at a constant temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).

    • Remove the specimen, gently wipe off excess liquid, and allow it to dry.

    • Weigh the specimen again.

  • Procedure for Volatility:

    • Weigh the specimen accurately.

    • Place the specimen in a circulating air oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

    • Remove the specimen, allow it to cool to room temperature in a desiccator, and weigh it again.

  • Calculation: The percentage of weight loss is calculated as the migration or volatility of the plasticizer.

Visualizing the Landscape

Experimental Workflow for Plasticizer Evaluation

The following diagram illustrates a typical workflow for the evaluation of a new plasticizer.

G cluster_0 Formulation cluster_1 Processing cluster_2 Characterization cluster_3 Toxicological Assessment Formulation PVC Resin + Plasticizer + Additives Compounding Processing Milling & Pressing into Sheets Formulation->Processing Mechanical Mechanical Testing (Tensile, Hardness) Processing->Mechanical Thermal Thermal Analysis (TGA, DSC) Processing->Thermal Migration Migration & Volatility Testing Processing->Migration Toxicity In-vitro & In-vivo Toxicity Studies Migration->Toxicity

Caption: A streamlined workflow for the comprehensive evaluation of plasticizer performance in PVC.

Potential Toxicity Pathway of DINCH

Some studies suggest that DINCH and its metabolites may interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and adipogenesis.

G DINCH DINCH Exposure Metabolism Metabolism to MINCH & Oxidized Metabolites DINCH->Metabolism PPAR PPAR Activation (e.g., PPARγ) Metabolism->PPAR TargetGenes Modulation of Target Gene Expression PPAR->TargetGenes Adipogenesis Adipogenesis & Lipid Metabolism Alteration TargetGenes->Adipogenesis

Caption: A simplified potential signaling pathway for DINCH-mediated effects on lipid metabolism.

Logical Relationship of Plasticizer Comparison

This diagram outlines the logical framework for comparing different non-phthalate plasticizers.

G cluster_0 Performance Metrics cluster_1 Safety Profile Plasticizer Non-Phthalate Plasticizer Mechanical Mechanical Properties Plasticizer->Mechanical Thermal Thermal Stability Plasticizer->Thermal Migration Migration Resistance Plasticizer->Migration Toxicity Toxicological Data Plasticizer->Toxicity

Caption: Key parameters for a comprehensive comparison of non-phthalate plasticizers.

Conclusion

The transition away from traditional phthalates has opened the door to a new generation of plasticizers. Cyclohexane-1,2-dicarboxylates, particularly DINCH, have emerged as leading candidates, demonstrating a well-balanced performance profile with good mechanical properties, thermal stability, and low migration rates. While specific data on this compound (DCDC) is limited, its structural similarity to DINCH suggests it could offer comparable performance, warranting further investigation.

DOTP also presents a strong alternative with excellent thermal stability. Bio-based plasticizers like ATBC offer the advantage of being derived from renewable resources and exhibit good flexibility, although their migration resistance may be lower than that of the cyclohexane-based plasticizers.

The choice of a non-phthalate plasticizer will ultimately depend on the specific requirements of the application, including performance demands, regulatory compliance, and cost-effectiveness. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to navigate the evolving landscape of plasticizer technology.

Comparative study of the synthesis routes for Dimethyl cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Dimethyl cyclohexane-1,2-dicarboxylate, a key building block in the pharmaceutical and polymer industries, can be achieved through several distinct routes. This guide provides a comparative analysis of the most common synthetic strategies, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Key Synthesis Routes: A Comparative Overview

Two primary methodologies dominate the synthesis of this compound: the direct catalytic hydrogenation of Dimethyl Phthalate (B1215562) and a multi-step approach commencing with a Diels-Alder reaction. A third, more straightforward route involves the direct esterification of the corresponding dicarboxylic acid. Each method presents a unique profile of advantages and disadvantages concerning yield, reaction conditions, stereoselectivity, and the availability of starting materials.

Data Summary

The following table summarizes the key quantitative data associated with each synthesis route, providing a clear comparison of their performance metrics.

ParameterCatalytic Hydrogenation of Dimethyl PhthalateDiels-Alder Reaction RouteDirect Esterification of 1,2-Cyclohexanedicarboxylic Acid
Starting Materials Dimethyl Phthalate, Hydrogen Gas1,3-Butadiene (from 3-Sulfolene), Maleic Anhydride, Methanolcis or trans-1,2-Cyclohexanedicarboxylic Acid, Methanol
Key Reagents/Catalysts Ru-based, Pd-based, or Ni-based catalystsp-Toluenesulfonic acid (for esterification)Camphor-10-sulfonic acid or other acid catalysts
Reaction Temperature 70 - 180 °C[1][2]Reflux (Diels-Alder), Reflux (Esterification)Heating/Reflux[3]
Reaction Pressure 3 - 10.5 MPa (High Pressure)[2][4]Atmospheric PressureAtmospheric Pressure
Reaction Time 2 - 12 hoursDiels-Alder: ~30 min; Esterification: 12-16 hoursNot specified, typically several hours
Overall Yield 80 - 99%Estimated ~60-70% (multi-step)High (e.g., 96%)[3]
Selectivity High for cis/trans mixture, can be tuned by catalystStereospecific (cis product from maleic anhydride)Dependent on starting acid isomer
Number of Steps 13 (Diels-Alder, Hydrogenation, Esterification)1

Experimental Protocols

Route 1: Catalytic Hydrogenation of Dimethyl Phthalate

This method involves the direct reduction of the aromatic ring of dimethyl phthalate to a cyclohexane (B81311) ring in the presence of a catalyst and hydrogen gas.

Experimental Workflow:

cluster_prep Catalyst Preparation & Reactor Setup cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation catalyst Catalyst Suspension (e.g., Ru-Re/AC in solvent) reactor High-Pressure Reactor catalyst->reactor reaction_conditions Heating & Pressurizing (e.g., 70°C, 3 MPa) reactor->reaction_conditions dmp Dimethyl Phthalate Solution dmp->reactor hydrogen Hydrogen Gas hydrogen->reactor filtration Catalyst Filtration reaction_conditions->filtration evaporation Solvent Evaporation filtration->evaporation product This compound evaporation->product cluster_da Step 1: Diels-Alder Reaction cluster_hydro Step 2: Hydrogenation cluster_ester Step 3: Esterification diene 1,3-Butadiene (from 3-Sulfolene) da_product cis-4-Cyclohexene-1,2- dicarboxylic Anhydride diene->da_product dienophile Maleic Anhydride dienophile->da_product hydro_product cis-1,2-Cyclohexanedicarboxylic Anhydride da_product->hydro_product H2, Catalyst ester_product This compound hydro_product->ester_product Methanol, Acid Catalyst cluster_reaction Esterification Reaction cluster_workup Work-up and Purification acid 1,2-Cyclohexanedicarboxylic Acid reflux Heating/Reflux acid->reflux methanol Methanol (excess) methanol->reflux catalyst Acid Catalyst (e.g., Camphor-10-sulfonic acid) catalyst->reflux neutralization Neutralization (e.g., with NaHCO3 soln) reflux->neutralization extraction Solvent Extraction neutralization->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

References

A Comparative Guide to Analytical Methods for Dimethyl Cyclohexane-1,2-dicarboxylate (DMCD) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dimethyl cyclohexane-1,2-dicarboxylate (DMCD), a potential plasticizer and an important chemical intermediate, is crucial in various fields, including materials science, environmental analysis, and pharmaceutical quality control. This guide provides an objective comparison of the two most prevalent analytical techniques for DMCD quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection between these methods is contingent on several factors, including the sample matrix, required sensitivity, and analytical throughput.[1] This document presents a summary of expected performance characteristics, detailed experimental protocols, and a general workflow for method validation to assist in selecting the most suitable technique for your analytical needs.

Comparison of Analytical Methods: GC-MS vs. HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and semi-volatile compounds like DMCD, owing to its high separation efficiency and definitive identification capabilities.[2] It is recognized for its simplicity, speed, and the detailed structural information provided by mass spectrometry.[1][3] Conversely, High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) or Mass Spectrometry (MS) detector, offers a robust alternative, particularly for compounds that may be less volatile or thermally sensitive.[1]

The following table summarizes the expected quantitative performance of GC-MS and HPLC for the analysis of DMCD, based on typical performance data for similar phthalate (B1215562) esters.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range, offering high sensitivity.[1]Generally in the low µg/mL to ng/mL range.[1]
Limit of Quantification (LOQ) In the range of low ng/mL.In the range of µg/mL to ng/mL depending on the detector.[4]
**Linearity (R²) **Excellent linearity with R² values typically > 0.99.Strong linearity with R² values typically > 0.99.
Precision (%RSD) High precision with %RSD for intra-day and inter-day analysis generally below 15%.Good precision with inter-day %RSD generally below 15%.
Accuracy (Recovery %) Recoveries are typically high, generally in the range of 80-120%.Recoveries are generally in the range of 80-120%.
Analysis Time Relatively fast, with run times often under 30 minutes.[3][5]Can have longer run times depending on the separation requirements.
Selectivity High selectivity, especially with MS detection, which provides mass spectral information for compound identification.[3]Good selectivity, which can be enhanced by using MS detectors.
Sample Volatility Requires the analyte to be volatile or semi-volatile.[2]Suitable for a wider range of volatilities.

Experimental Protocols

A validated and reliable analytical method is essential for accurate quantification and identification. The following sections detail generalized experimental protocols for the GC-MS and HPLC analysis of DMCD. These protocols are based on established methods for similar compounds and should be optimized for specific instrumentation and sample matrices.

GC-MS Method for DMCD Quantification

1. Sample Preparation:

  • Solvent Selection: Dissolve the sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[2]

  • Extraction: If DMCD is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Concentration: Prepare a stock solution and dilute to a concentration within the expected linear range of the instrument (e.g., 1-100 µg/mL).[2]

  • Filtration: Filter the final sample through a 0.22 µm filter before injection to prevent contamination of the GC system.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC System or equivalent.[6]

  • Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.[6]

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Inlet Temperature: 250 °C.[2]

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.[2]

  • Oven Temperature Program: An initial temperature of 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific separation.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-400.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Transfer Line Temperature: 280 °C.[2]

3. Data Analysis:

  • For quantitative analysis, construct a calibration curve using standard solutions of DMCD at known concentrations. The peak area of a characteristic ion (quantifier ion) is plotted against the concentration.

HPLC Method for DMCD Quantification

1. Sample Preparation:

  • Solvent Selection: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile (B52724) or a mixture of acetonitrile and water.

  • Extraction: As with GC-MS, liquid-liquid or solid-phase extraction may be required for complex matrices.

  • Filtration: Filter the sample through a 0.45 µm filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for phthalate analysis.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed. For MS detection, a volatile buffer like formic acid may be added.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength (for DAD): Phthalates generally have a UV absorbance around 225 nm. This should be optimized for DMCD.

3. Data Analysis:

  • Similar to GC-MS, quantification is achieved by creating a calibration curve from the peak areas of DMCD standards of known concentrations.

Mandatory Visualization

The following diagrams illustrate the general workflows for analytical method validation and a typical GC-MS analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance Defines specificity Specificity set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop

Analytical Method Validation Workflow

GCMS_Analysis_Workflow sample_prep Sample Preparation (Extraction, Dilution, Filtration) gc_separation GC Separation (Volatility-based) sample_prep->gc_separation Inject ms_detection MS Detection & Ionization gc_separation->ms_detection Elute data_acquisition Data Acquisition (Chromatogram & Mass Spectra) ms_detection->data_acquisition data_analysis Data Analysis (Peak Integration, Library Search) data_acquisition->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification reporting Reporting quantification->reporting

Typical GC-MS Analysis Workflow

References

Benchmarking the performance of Dimethyl cyclohexane-1,2-dicarboxylate in polymer applications

Author: BenchChem Technical Support Team. Date: December 2025

The polymer industry is in a constant state of evolution, driven by the dual needs of performance and safety. A key area of this evolution is the development of alternative plasticizers to traditional phthalates. This guide offers a comparative analysis of Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), a prominent non-phthalate plasticizer, against established alternatives. While the focus of this guide is on DINCH due to the wealth of available performance data, we will also present the known properties of a related compound, Dimethyl cyclohexane-1,2-dicarboxylate.

This guide is intended for researchers, scientists, and product development professionals seeking to understand the performance characteristics of these plasticizers in polymer applications, particularly in sensitive products like toys, medical devices, and food packaging.[1][2][3][4]

Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH): A Performance Benchmark

DINCH has emerged as a leading substitute for phthalate (B1215562) plasticizers, especially in applications where toxicological profiles are a primary concern.[1] Its performance is often benchmarked against di(2-ethylhexyl) phthalate (DEHP), a once-ubiquitous but now highly regulated plasticizer, and diisononyl phthalate (DINP).

Comparative Performance Data

The following tables summarize the key performance indicators of DINCH in comparison to DEHP and DINP in Polyvinyl Chloride (PVC) formulations.

Table 1: Mechanical Properties of Plasticized PVC

PropertyDINCHDEHPDINPTest Method
Tensile StrengthSimilar to DEHP[5]Benchmark-ASTM D638
Elongation at Break---ASTM D638
Hardness (Shore A)Slightly higher than DEHPBenchmark-ASTM D2240

Note: Specific quantitative values for tensile strength and elongation at break were not consistently available across comparable studies. However, multiple sources indicate that the mechanical properties of DINCH-plasticized PVC are very similar and suitable for industrial applications as a DEHP substitute.[5]

Table 2: Thermal Stability of Plasticized PVC

PropertyDINCHDEHPTest Method
Onset of Degradation (°C)Comparable to DEHPApprox. 300°C[6]Thermogravimetric Analysis (TGA)
Maximum Degradation Rate Temp (°C)--Thermogravimetric Analysis (TGA)

Note: Both DINCH and DEHP exhibit excellent thermal stability under normal processing conditions for PVC, which typically occur between 160-220°C.[6]

Table 3: Migration Resistance of Plasticizers from PVC

SimulantDINCHDEHPDINPTest Method
Food Simulants (e.g., olive oil)Lower migration than DEHPHigher migrationLower volatility than DEHP[6]EN 1186-2
Blood ProductsConsiderably lower leaching than DEHP[1][5]Higher leaching[1][5]-Incubation and GC-MS analysis

Note: DINCH consistently demonstrates lower migration and leaching from PVC matrices compared to DEHP, a critical advantage for food contact and medical applications.[1][5] DINP also shows lower volatility and migration compared to DEHP.[6]

This compound: An Overview

In contrast to the extensive data available for DINCH, performance benchmarks for this compound in polymer applications are not readily found in publicly available literature. The available information is primarily confined to its chemical and physical properties.

Table 4: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC10H16O4PubChem
Molecular Weight200.23 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number94-60-0Sigma-Aldrich
Boiling Point131-133 °C @ 11 mmHgSigma-Aldrich
Density1.111 g/mL at 25 °CSigma-Aldrich

Experimental Protocols

To ensure objective and reproducible comparisons of plasticizer performance, standardized testing methodologies are crucial. Below are detailed protocols for key experiments cited in this guide.

Mechanical Properties Testing

Objective: To determine the effect of the plasticizer on the flexibility and strength of the polymer.

Method: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Sample Preparation: Prepare standardized dumbbell-shaped specimens of the plasticized polymer formulation by injection molding or compression molding.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.

  • Testing: Mount the specimen in a universal testing machine and apply a tensile load at a constant rate of crosshead movement until the specimen fractures.

  • Data Acquisition: Record the load and elongation throughout the test.

  • Calculations: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.

Thermal Stability Analysis

Objective: To evaluate the resistance of the plasticized polymer to thermal degradation.

Method: Thermogravimetric Analysis (TGA).

  • Sample Preparation: Place a small, precisely weighed sample (typically 5-10 mg) of the plasticized polymer into a TGA sample pan.

  • Heating Program: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.

  • Data Acquisition: Continuously record the mass of the sample as a function of temperature.

  • Analysis: Analyze the resulting TGA curve to determine the onset temperature of degradation, the temperature of maximum degradation rate, and the residual mass at the end of the test.

Migration Resistance Testing

Objective: To quantify the amount of plasticizer that leaches from the polymer into a surrounding medium.

Method: Solvent Extraction/Immersion Testing (based on EN 1186).

  • Sample Preparation: Prepare specimens of the plasticized polymer with a known surface area and weight.

  • Immersion: Immerse the specimens in a selected food simulant (e.g., olive oil for fatty foods, ethanol (B145695) solutions for aqueous foods) or other relevant liquid (e.g., blood plasma simulant).

  • Incubation: Store the immersed specimens under specified conditions of time and temperature to simulate use conditions.

  • Analysis of Extractant: After the incubation period, remove the specimens and analyze the concentration of the migrated plasticizer in the simulant using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Analysis of Polymer (Optional): The polymer specimens can be dried and reweighed to determine the mass loss due to migration.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel plasticizer in a polymer application.

G cluster_0 Formulation & Preparation cluster_1 Performance Testing cluster_2 Analysis & Comparison A Polymer Resin (e.g., PVC) D Compounding (e.g., Two-Roll Mill) A->D B Plasticizer Candidates (e.g., DINCH, DEHP) B->D C Additives (Stabilizers, etc.) C->D E Specimen Preparation (Molding/Extrusion) D->E F Mechanical Testing (Tensile, Hardness) E->F G Thermal Analysis (TGA, DSC) E->G H Migration Testing (Solvent Extraction) E->H I Data Acquisition F->I G->I H->I J Comparative Analysis I->J K Performance Benchmarking J->K

Caption: Workflow for evaluating plasticizer performance in polymers.

References

Comparative analysis of the environmental impact of different cyclohexane dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the environmental footprint of common non-phthalate plasticizers.

The increasing scrutiny of traditional phthalate (B1215562) plasticizers has led to the widespread adoption of alternatives, including various cyclohexane (B81311) dicarboxylates. As these compounds become more prevalent in materials used in research laboratories and pharmaceutical manufacturing, understanding their environmental impact is crucial for making informed, sustainable choices. This guide provides a comparative analysis of the environmental profiles of three key cyclohexane dicarboxylates: 1,2-cyclohexanedicarboxylic acid, diisononyl ester (DINCH), bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (DEHCH), and dimethyl 1,4-cyclohexanedicarboxylate. The analysis is based on available data for biodegradability, aquatic toxicity, and life cycle considerations.

Quantitative Environmental Impact Data

The following table summarizes the available quantitative data on the environmental impact of the selected cyclohexane dicarboxylates. It is important to note that directly comparable data for a wide range of these compounds is limited in publicly accessible literature.

Parameter1,2-Cyclohexanedicarboxylic acid, diisononyl ester (DINCH)bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (DEHCH)dimethyl 1,4-cyclohexanedicarboxylate
Ready Biodegradability (OECD 301F) 41% in 28 days (Not readily biodegradable)[1]Not readily biodegradable[2]Inherently biodegradable (quantitative data not available)
Aquatic Toxicity - Fish (96h LC50) > 984 mg/L (Pimephales promelas)[3]Data not availableData not available
Aquatic Toxicity - Invertebrates (48h EC50) > 0.0014 mg/L (Daphnia magna)[3]> 0.0014 mg/L (Daphnia magna)[3]Data not available
Aquatic Toxicity - Algae (72h ErC50) > 0.86 mg/L (Selenastrum capricornutum)[3]Data not availableData not available

Experimental Protocols

The data presented in this guide are primarily derived from standardized test methods developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized for their reliability and reproducibility.

Ready Biodegradability - OECD 301 Series

The OECD 301 guidelines encompass a series of six methods for assessing the ready biodegradability of chemicals in an aerobic aqueous medium.[4][5] A substance is considered "readily biodegradable" if it meets a specific degradation threshold within a 28-day period, and this degradation occurs within a "10-day window" that begins when 10% of the substance has degraded.[5]

OECD 301F: Manometric Respirometry Test

This method is frequently used for poorly soluble substances.[6][7]

  • Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is incubated in a closed flask at a constant temperature. The consumption of oxygen by the microorganisms during biodegradation is measured over 28 days.[8][9]

  • Apparatus: A respirometer that measures oxygen consumption, either by detecting pressure changes or by electrolytic generation of oxygen to maintain constant pressure.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used.[6][9]

  • Procedure:

    • The test substance is added to the mineral medium in the respirometer flasks, along with the inoculum.

    • Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.[4]

    • The flasks are incubated in the dark at a constant temperature (around 22°C) and stirred continuously.[6][9]

    • Oxygen consumption is measured at regular intervals for up to 28 days.

  • Pass Criteria: For a substance to be classified as readily biodegradable, the biological oxygen demand (BOD) must reach at least 60% of the theoretical oxygen demand (ThOD) within the 10-day window.[5]

Aquatic Toxicity Testing

Standardized OECD test guidelines are also employed to determine the toxicity of chemicals to aquatic organisms.

OECD 203: Fish, Acute Toxicity Test

  • Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[10][11][12][13]

  • Test Organism: Common species include Zebrafish (Brachydanio rerio) and Rainbow trout (Oncorhynchus mykiss).[2][14]

  • Procedure:

    • Fish are exposed to a range of concentrations of the test substance in water under controlled conditions.[2][12]

    • A control group is maintained in clean water.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.[10][15]

    • The LC50 value is calculated statistically from the mortality data.[2]

OECD 202: Daphnia sp., Acute Immobilisation Test

  • Principle: This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50) after 48 hours of exposure.[6][16][17] Immobilization is defined as the inability to swim.[17]

  • Test Organism: Daphnia magna is the most commonly used species.[3][17]

  • Procedure:

    • Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance.[1]

    • A control group is maintained in clean water.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.[6]

    • The EC50 value is calculated from the immobilization data.[18]

OECD 201: Alga, Growth Inhibition Test

  • Principle: This test evaluates the effect of a substance on the growth of freshwater algae over a 72-hour period.[11][16][19] The endpoint is the concentration that causes a 50% reduction in growth rate (ErC50) or yield (EyC50).

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[11][19]

  • Procedure:

    • Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium.[2][11][12]

    • The cultures are incubated under constant illumination and temperature.[12]

    • Algal growth is measured at least daily by cell counts or other biomass estimation methods.[12][19]

    • The growth inhibition is calculated relative to a control, and the EC50 value is determined.[2]

Toxicity Pathway: PPAR-α Activation by DINCH Metabolites

Recent studies have indicated that metabolites of DINCH can act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a key role in lipid metabolism and inflammation. This interaction represents a potential pathway for the toxicological effects of DINCH.

PPARa_Activation cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects DINCH DINCH DINCH_in DINCH DINCH->DINCH_in Cellular Uptake Metabolites DINCH Metabolites (e.g., MINCH) DINCH_in->Metabolites Metabolism PPARa_RXR_inactive PPAR-α / RXR (Inactive) Metabolites->PPARa_RXR_inactive Ligand Binding (Activation) PPARa_RXR_active PPAR-α / RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change CoR Co-repressors CoR->PPARa_RXR_inactive Bound PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., for Fatty Acid Oxidation) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Lipid_Metabolism Altered Lipid Metabolism Proteins->Lipid_Metabolism Inflammation Modulation of Inflammation Proteins->Inflammation

PPAR-α signaling pathway activated by DINCH metabolites.

Life Cycle Assessment (LCA) Considerations

Conclusion

Based on the available data, there are discernible differences in the environmental profiles of the cyclohexane dicarboxylates reviewed. DINCH is not readily biodegradable, while DEHCH is also classified as not readily biodegradable, and dimethyl 1,4-cyclohexanedicarboxylate is considered inherently biodegradable. The acute aquatic toxicity of DINCH and DEHCH to invertebrates appears to be low, though data for other trophic levels and for dimethyl 1,4-cyclohexanedicarboxylate is lacking.

The activation of the PPAR-α signaling pathway by DINCH metabolites highlights a potential mechanism for biological effects that warrants further investigation. For a complete and robust comparative analysis, more comprehensive and standardized data, particularly from ready biodegradability tests, a wider range of aquatic toxicity studies, and detailed life cycle assessments for a broader array of cyclohexane dicarboxylates are needed. Researchers and professionals in drug development are encouraged to consider these environmental factors and data gaps when selecting plasticizers for their applications and to advocate for greater transparency and data availability from chemical manufacturers.

References

Cross-Validation of NMR and GC-MS for the Definitive Identification of Dimethyl Cyclohexane-1,2-dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate structural elucidation of isomers is a critical challenge in chemical research and pharmaceutical development, where subtle stereochemical differences can lead to significant variations in biological activity and toxicological profiles. Dimethyl cyclohexane-1,2-dicarboxylate, a compound with cis and trans stereoisomers, serves as a pertinent example where unambiguous identification is paramount. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the differentiation of these isomers. By cross-validating the data from both methods, researchers can achieve a higher degree of confidence in their structural assignments.

Unambiguous Isomer Differentiation: A Tale of Two Techniques

Both NMR and GC-MS offer unique and complementary information for the structural analysis of this compound isomers. NMR spectroscopy provides detailed insights into the molecular structure and stereochemistry by probing the chemical environment of atomic nuclei, while GC-MS separates volatile compounds and provides information on their molecular weight and fragmentation patterns. The synergistic use of these techniques provides a robust methodology for isomer identification.

Quantitative Data at a Glance: NMR and GC-MS Signatures

The distinct spatial arrangements of the ester groups in the cis and trans isomers of this compound give rise to unique spectroscopic and chromatographic signatures.

Table 1: Comparative NMR Data (¹H and ¹³C) for this compound Isomers

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Key Differentiating Features
cis Protons on carbons bearing the ester groups will likely have different chemical shifts due to their different spatial environments (one axial, one equatorial in the most stable conformation). The methoxy (B1213986) protons (-OCH₃) may also show distinct signals.Due to the plane of symmetry in the time-averaged structure, fewer than 10 unique carbon signals would be expected. The chemical shifts of the carbonyl carbons and the carbons of the cyclohexane (B81311) ring will be indicative of the cis configuration.The number of unique signals in the ¹³C NMR spectrum is a key indicator. The coupling constants between protons on the cyclohexane ring can also provide conformational information.
trans The protons on the carbons with the ester groups are in more similar environments (both equatorial in the most stable conformation), potentially leading to overlapping signals. The methoxy protons are likely to appear as a single signal.The trans isomer possesses a C₂ axis of symmetry, which would result in a different number of unique carbon signals compared to the cis isomer. The chemical shifts of the ring carbons will differ from the cis isomer due to the different stereochemistry.The multiplicity and coupling constants of the ring protons, as well as the number of signals in the ¹³C NMR spectrum, will be distinct from the cis isomer.

Table 2: Comparative GC-MS Data for this compound Isomers

The separation of the cis and trans isomers by GC is expected, with the retention time being a key identifier. The mass spectra, while potentially similar, may exhibit subtle differences in fragment ion abundances.

IsomerRetention Time (min)Key Mass Fragments (m/z)Distinguishing Fragmentation Patterns
cis Expected to have a different retention time from the trans isomer.Molecular Ion (M⁺): 200. Key fragments may include [M-31]⁺ (loss of OCH₃), [M-59]⁺ (loss of COOCH₃), and fragments arising from the cyclohexane ring cleavage.The relative intensities of the fragment ions may differ from the trans isomer due to stereochemical influences on the fragmentation pathways.
trans Expected to have a different retention time from the cis isomer. A Kovats retention index of 1429 has been reported for this compound on a semi-standard non-polar column, though the specific isomer is not stated.[1]Molecular Ion (M⁺): 200. Similar key fragments to the cis isomer are expected.Subtle differences in the abundance of fragment ions, particularly those resulting from the initial loss of a methoxy or carbomethoxy group, can be indicative of the isomer.

Experimental Protocols for Isomer Analysis

Reproducible and reliable data is contingent on well-defined experimental protocols. The following provides a general framework for the NMR and GC-MS analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for the separation of these types of isomers.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation. An example program could be: start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the mass spectrum of each separated isomer. Compare the retention times and fragmentation patterns to reference data or to each other.

Visualizing the Cross-Validation Workflow

The logical flow of cross-validating NMR and GC-MS data for isomer identification can be visualized to better understand the process.

CrossValidationWorkflow cluster_Sample Sample Preparation cluster_NMR NMR Analysis cluster_GCMS GC-MS Analysis cluster_Validation Cross-Validation and Identification Sample Dimethyl cyclohexane-1,2- dicarboxylate Isomer Mixture NMR_Acquisition 1H and 13C NMR Data Acquisition Sample->NMR_Acquisition GCMS_Acquisition GC Separation and MS Data Acquisition Sample->GCMS_Acquisition NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Acquisition->NMR_Analysis Data_Comparison Compare NMR and GC-MS Data NMR_Analysis->Data_Comparison GCMS_Analysis Chromatogram and Spectral Analysis (Retention Times, Fragmentation) GCMS_Acquisition->GCMS_Analysis Data_comparison Data_comparison GCMS_Analysis->Data_comparison Isomer_ID Definitive Isomer Identification (cis vs. trans) Data_Comparison->Isomer_ID

Caption: Workflow for the cross-validation of NMR and GC-MS data.

Conclusion

The definitive identification of this compound isomers is reliably achieved through the cross-validation of NMR and GC-MS data. NMR spectroscopy provides detailed structural and stereochemical information, while GC-MS offers excellent separation and mass analysis. By integrating the data from these two powerful and complementary techniques, researchers and drug development professionals can ensure the accurate characterization of these and other isomeric compounds, a crucial step in ensuring the quality, safety, and efficacy of chemical products.

References

Comparative cost-benefit analysis of using Dimethyl cyclohexane-1,2-dicarboxylate in manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of chemical manufacturing, the pursuit of safer, more efficient, and cost-effective materials is paramount. This guide provides a detailed comparative analysis of Dimethyl Cyclohexane-1,2-Dicarboxylate, a non-phthalate plasticizer, against traditional and alternative compounds used in various manufacturing processes, with a primary focus on its application in polyvinyl chloride (PVC) products. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of this compound.

Executive Summary

This compound belongs to the family of non-phthalate plasticizers, which are gaining prominence as safer alternatives to traditional ortho-phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP). These traditional plasticizers have faced increasing regulatory scrutiny due to health concerns. The primary benefits of using cyclohexane-1,2-dicarboxylates include a more favorable toxicological profile, lower migration rates, and good compatibility with PVC. However, the manufacturing cost of these alternatives is generally higher than that of conventional phthalates. This guide presents a quantitative comparison of performance metrics, a qualitative cost analysis, and detailed experimental protocols for evaluation.

Cost-Benefit Analysis

The economic feasibility of incorporating this compound into a manufacturing process hinges on a careful balance of its higher initial cost against its performance advantages and long-term benefits, such as enhanced product safety and regulatory compliance.

Qualitative Cost Analysis:

Quantitative Performance Comparison:

The following table summarizes the performance characteristics of Di(isononyl) Cyclohexane-1,2-Dicarboxylate (DINCH), a close analog of the dimethyl ester, in comparison to the traditional phthalate, DEHP, and another non-phthalate alternative, DOTP. The data is compiled from various industry sources and scientific literature. It is important to note that performance can vary depending on the specific formulation and application.

Performance MetricDi(isononyl) Cyclohexane-1,2-Dicarboxylate (DINCH)Di(2-ethylhexyl) Phthalate (DEHP)Di(2-ethylhexyl) Terephthalate (B1205515) (DOTP)Test Method
Plasticizer Efficiency
Hardness (Shore A)Comparable to DEHPStandardSlightly lower efficiency than DEHPASTM D2240
100% Modulus (MPa)Slightly higher than DEHPStandardHigher than DEHPASTM D412
Elongation at Break (%)Comparable to DEHPStandardLower than DEHPASTM D412
Durability & Permanence
Volatility (Weight Loss %)Lower than DEHPStandardLower than DEHPASTM D1203
Migration to other materialsSignificantly lower than DEHPHighLower than DEHPASTM D1239
Extraction in Soapy Water (%)Lower than DEHPStandardLower than DEHPASTM D1239
Processing
Plastisol ViscosityLower than DEHPStandardHigher than DEHPASTM D1824
Fusion Temperature (°C)Higher than DEHPStandardHigher than DEHPDynamic Mechanical Analysis

Experimental Protocols

To ensure a standardized and objective comparison of plasticizer performance, the following experimental protocols are recommended.

Synthesis of this compound (Laboratory Scale)

This protocol describes a common laboratory method for the synthesis of this compound via the esterification of cyclohexane-1,2-dicarboxylic acid.

Materials:

  • Cyclohexane-1,2-dicarboxylic acid

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve cyclohexane-1,2-dicarboxylic acid in an excess of methanol and a suitable solvent such as toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Evaluation of Plasticizer Performance in PVC

This protocol outlines the procedure for preparing PVC specimens and testing their mechanical properties according to ASTM standards.

Materials:

  • PVC resin

  • Plasticizer (this compound or alternative)

  • Thermal stabilizer

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for tensile test specimens (ASTM D412 Type C)

  • Universal Testing Machine (UTM)

  • Shore A durometer

Procedure:

  • Compounding: On a two-roll mill heated to the appropriate temperature (typically 150-170°C), blend the PVC resin, plasticizer, and thermal stabilizer until a homogeneous mixture is obtained. The concentration of the plasticizer should be varied to evaluate its efficiency.

  • Molding: Press the compounded PVC sheets in a heated hydraulic press using a mold for tensile test specimens. The molding conditions (temperature, pressure, and time) should be consistent for all samples.

  • Conditioning: Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.

  • Mechanical Testing:

    • Hardness: Measure the Shore A hardness of the specimens using a durometer according to ASTM D2240.

    • Tensile Properties: Conduct tensile tests on the dumbbell-shaped specimens using a Universal Testing Machine at a specified crosshead speed (e.g., 500 mm/min) according to ASTM D412. Record the tensile strength at break, elongation at break, and modulus at 100% elongation.

  • Data Analysis: Compare the results obtained for this compound with those of the alternative plasticizers to assess its relative performance.

Visualizations

The following diagrams illustrate key processes and relationships in the manufacturing and evaluation of this compound.

Manufacturing_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in PVC Manufacturing Raw_Materials Raw Materials (e.g., Cyclohexane-1,2-dicarboxylic acid, Methanol) Esterification Esterification Reaction Raw_Materials->Esterification Purification Purification (e.g., Distillation) Esterification->Purification Final_Product This compound Purification->Final_Product PVC_Resin PVC Resin Compounding Compounding (Two-roll mill) PVC_Resin->Compounding Plasticizer This compound Plasticizer->Compounding Additives Stabilizers, etc. Additives->Compounding Molding Molding (Pressing) Compounding->Molding Final_PVC_Product Final PVC Product Molding->Final_PVC_Product

Caption: Manufacturing workflow for this compound and its application in PVC.

Performance_Evaluation_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis PVC_Formulation PVC Formulation with Test Plasticizer Molding Molding of Test Specimens PVC_Formulation->Molding Conditioning Specimen Conditioning (ASTM D618) Molding->Conditioning Mechanical_Tests Mechanical Tests (ASTM D412, D2240) Conditioning->Mechanical_Tests Migration_Tests Migration Tests (ASTM D1239) Conditioning->Migration_Tests Thermal_Tests Thermal Stability Tests Conditioning->Thermal_Tests Data_Collection Data Collection Mechanical_Tests->Data_Collection Migration_Tests->Data_Collection Thermal_Tests->Data_Collection Comparative_Analysis Comparative Analysis vs. Alternatives Data_Collection->Comparative_Analysis Conclusion Conclusion on Cost-Benefit Comparative_Analysis->Conclusion

Caption: Workflow for the performance evaluation of plasticizers in PVC.

Conclusion

This compound and its analogs represent a significant step forward in the development of safer plasticizers. While the initial manufacturing cost may be higher than that of traditional phthalates, the long-term benefits of improved product safety, reduced environmental impact, and compliance with increasingly stringent regulations can provide a strong justification for its adoption. The performance data for related cyclohexane-1,2-dicarboxylates suggest that they are viable alternatives to DEHP in many applications. Further research focusing on optimizing the synthesis of this compound and conducting direct, comprehensive comparative studies will be crucial in fully elucidating its cost-benefit profile for various manufacturing applications.

References

Navigating Biocompatibility: A Comparative Guide to Cyclohexane-1,2-Dicarboxylate Based Plasticizers in Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the biocompatibility of plasticizers is paramount for the development of safe and effective medical devices. This guide provides a comparative analysis of available biocompatibility data for cyclohexane-1,2-dicarboxylate based plasticizers, with a focus on Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), a prominent alternative to traditional phthalates. It is important to note that a comprehensive search of scientific literature and public databases yielded no specific biocompatibility data for Dimethyl cyclohexane-1,2-dicarboxylate in the context of medical applications. Therefore, this guide will focus on the available data for its closest and most widely studied analogue, DINCH, to provide relevant insights for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vitro Biocompatibility

In vitro cytotoxicity assays are fundamental in the initial assessment of a material's biocompatibility. These tests evaluate the potential of a substance to cause cell death or inhibit cell growth. The following table summarizes the available data on the in vitro cytotoxicity of DINCH and its common alternatives.

Table 1: In Vitro Cytotoxicity Data for Selected Plasticizers

PlasticizerCell LineAssayExposure TimeKey Findings
DINCH Human Kidney CellsMTT48 hrInduced cytotoxicity.[1]
Human Liver (HepG2) CellsMTT48 hrNo significant cytotoxicity observed.[1]
L929 Mouse FibroblastsISO 10993-5-Considered non-cytotoxic at lower concentrations.
DEHP L929 Mouse Fibroblasts--Cytotoxic at higher concentrations.
TOTM L929 Mouse Fibroblasts--Generally considered non-cytotoxic.
DEHT L929 Mouse Fibroblasts--Generally considered non-cytotoxic.
ATBC L929 Mouse Fibroblasts--Generally considered non-cytotoxic.

Genotoxicity and In Vivo Biocompatibility

Genotoxicity assays assess the potential of a substance to damage genetic material (DNA), which can have long-term health implications. In vivo studies provide a more comprehensive understanding of a material's biocompatibility within a living organism.

Table 2: Genotoxicity and In Vivo Biocompatibility of DINCH

Test TypeModelKey Findings
Genotoxicity (Comet Assay) Human Liver (HepG2) CellsInduced oxidative DNA damage after 3 hours of exposure, which decreased over a more prolonged period.[1]
Genotoxicity (Micronucleus Assay) Human Liver & Kidney CellsNo marked chromosomal damage was observed.[1]
In Vivo (Rat Studies) RatsNo evidence of reproductive toxicity or endocrine disruptive properties has been shown in some studies.[2]
In Vivo (Zebrafish Larvae) Zebrafish LarvaeCaused hatching delay and altered the expression of genes involved in stress response.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biocompatibility data. The following sections outline the methodologies for key in vitro assays.

ISO 10993-5 In Vitro Cytotoxicity Assay (MTT Method)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_preparation Sample Preparation cluster_exposure Exposure cluster_assay MTT Assay cluster_analysis Data Analysis Extract Extract Plasticizer from Medical Device Material (ISO 10993-12) Incubate Incubate Cells with Extracts for 24-72h Extract->Incubate Cells Culture L929 Fibroblast Cells Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h (Formation of Formazan) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solution (e.g., Isopropanol) Incubate_MTT->Add_Solvent Measure Measure Absorbance (Spectrophotometer) Add_Solvent->Measure Calculate Calculate Cell Viability (%) Measure->Calculate

MTT Assay Workflow for Cytotoxicity Testing.
Comet Assay for Genotoxicity Testing

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Comet_Assay_Workflow cluster_prep Cell Preparation & Exposure cluster_lysis Lysis cluster_electro Electrophoresis cluster_vis Visualization & Analysis Expose Expose HepG2 Cells to Test Substance Embed Embed Cells in Low-Melting-Point Agarose Expose->Embed Lyse Cell Lysis (High Salt & Detergent) Embed->Lyse Unwind Alkaline Unwinding of DNA Lyse->Unwind Electrophoresis Electrophoresis Unwind->Electrophoresis Stain Stain DNA with Fluorescent Dye Electrophoresis->Stain Visualize Visualize 'Comets' via Fluorescence Microscopy Stain->Visualize Analyze Quantify DNA Damage (Comet Tail Analysis) Visualize->Analyze

Comet Assay Workflow for Genotoxicity Assessment.

Signaling Pathways in Plasticizer-Induced Toxicity

Some plasticizers have been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. This can lead to cellular damage.

Oxidative_Stress_Pathway Plasticizer Plasticizer Exposure ROS Increased Reactive Oxygen Species (ROS) Plasticizer->ROS Oxidative_Damage Oxidative Damage to DNA, Lipids, Proteins ROS->Oxidative_Damage Antioxidants Cellular Antioxidant Defense (e.g., GSH) Antioxidants->ROS Neutralizes Cellular_Response Cellular Stress Response Oxidative_Damage->Cellular_Response Apoptosis Apoptosis (Programmed Cell Death) Cellular_Response->Apoptosis

Simplified Oxidative Stress Signaling Pathway.

Conclusion

While a definitive biocompatibility profile for this compound in medical applications remains to be established due to a lack of available data, the information on DINCH provides a valuable reference point for this class of plasticizers. The in vitro and in vivo data for DINCH suggest a generally favorable biocompatibility profile compared to traditional phthalates, although some studies indicate potential for cytotoxicity and genotoxicity under specific conditions. As with any material intended for medical use, a thorough and application-specific biocompatibility assessment following international standards such as ISO 10993 is essential. Further research into the biocompatibility of a wider range of cyclohexane-1,2-dicarboxylate based plasticizers is warranted to provide a more complete picture for medical device developers.

References

A Comparative Toxicological Review: Dimethyl Cyclohexane-1,2-Dicarboxylate vs. Diethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the toxicological profiles of Dimethyl cyclohexane-1,2-dicarboxylate and the widely used plasticizer, Diethyl phthalate (B1215562), reveals a significant disparity in available safety data. While Diethyl phthalate has been extensively studied, a notable lack of publicly accessible toxicological information exists for this compound, precluding a direct and detailed comparison of their adverse effects.

This review synthesizes the available toxicological data for both compounds, highlighting the extensive database for Diethyl phthalate and the critical data gaps for this compound. The information is intended for researchers, scientists, and professionals in drug development to inform safety assessments and guide future research.

Comparative Toxicological Data

The following tables summarize the available quantitative data for key toxicological endpoints for both compounds.

Table 1: Acute Toxicity
EndpointThis compoundDiethyl phthalate
Oral LD50 (Rat) No data available8600 mg/kg[1][2][3]
Dermal LD50 (Rat) No data available>11,000 mg/kg[4]
Dermal LD50 (Guinea Pig) No data available>22,000 mg/kg[4]
Inhalation LC50 (Rat) No data available>4.64 mg/L[4][5]
Skin Irritation No data available (related anhydride (B1165640) is an irritant)[6][7]Minimal to moderate irritation in animals[4][8]
Eye Irritation No data available (related anhydride is a severe irritant)[6][7]Slight to no irritation in animals[4][9]
Table 2: Chronic and Repeated Dose Toxicity
EndpointThis compoundDiethyl phthalate
Primary Target Organs No data availableLiver, kidney, stomach, small intestine[4][8]
NOAEL (16-week, rat, oral) No data available~750 mg/kg bw/day[8]
LOAEL (16-week, rat, oral) No data available~3200-3700 mg/kg bw/day (based on increased relative organ weights)[8]
Table 3: Reproductive and Developmental Toxicity
EndpointThis compoundDiethyl phthalate
Two-Generation Study (Rat) No data availableNOAEL (parental): 15000 ppm in diet; NOAEL (pup development): 3000 ppm in diet[10]
Effects on Fertility No data availableReduced testosterone (B1683101) in F0 males; increased abnormal sperm in F1 males at 197-267 mg/kg bw/d.[8]
Developmental Effects No data availableIncreased skeletal variations at maternotoxic doses.[8] LOAEL: 1016-1375 mg/kg bw/d based on decreased pup weight and developmental delay.[8]
Table 4: Genotoxicity
AssayThis compoundDiethyl phthalate
Ames Test (Salmonella typhimurium) No data availableConflicting results; some studies show positive results without metabolic activation, while others are negative.[9][11][12]
In Vitro Mammalian Cell Assays No data availableEquivocal evidence of genotoxicity.[8]
In Vivo Genotoxicity No data availableNo data available.[8]
Table 5: Carcinogenicity
SpeciesThis compoundDiethyl phthalate
Rat (Dermal) No data availableNo evidence of carcinogenic activity.
Mouse (Dermal) No data availableEquivocal evidence of carcinogenicity (liver tumors).[13]
Overall Classification Not classifiableEquivocal evidence of carcinogenic potential.[8]

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined in standardized guidelines provided by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - OECD Test Guideline 401

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[8]

  • Test Animals: Healthy, young adult rodents (rats are preferred) are used. At least 5 animals of the same sex are used for each dose level.[8]

  • Dosage: The test substance is administered in graduated doses to several groups of animals. Doses are selected based on a preliminary range-finding study.[8]

  • Administration: The substance is administered orally by gavage in a single dose.[8]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

  • Pathology: All animals (those that die during the test and survivors at the end) undergo a gross necropsy.

  • Data Analysis: The LD50 is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[8]

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro assay is used to detect gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in the body.

  • Procedure: Bacteria are exposed to the test substance at various concentrations.

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Two-Generation Reproduction Toxicity Study - OECD Test Guideline 416

This study provides information on the effects of a substance on male and female reproductive performance and on the offspring.[4][9]

  • Parental Generation (F0): Young, sexually mature male and female animals (usually rats) are exposed to the test substance at three or more dose levels. Exposure continues through mating, gestation, and lactation.[9]

  • First Generation (F1): Offspring from the F0 generation are selected and exposed to the same dose levels as their parents. Their growth, development, and reproductive performance are assessed when they reach maturity.[9]

  • Second Generation (F2): The offspring of the F1 generation are examined for any adverse effects on their development.

  • Endpoints: A wide range of parameters are evaluated, including fertility indices, gestation length, litter size, pup viability, growth, and sexual development. Gross and microscopic examination of reproductive organs is also performed.[9]

Visualizations

Experimental Workflow and Signaling Pathways

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strain Bacterial Strains (e.g., S. typhimurium) plate_neg Plate with Bacteria (No S9 Mix) strain->plate_neg plate_pos Plate with Bacteria (+ S9 Mix) strain->plate_pos substance Test Substance (Varying Concentrations) substance->plate_neg substance->plate_pos s9 S9 Mix (Metabolic Activation) s9->plate_pos incubate Incubate at 37°C plate_neg->incubate plate_pos->incubate count Count Revertant Colonies incubate->count data Data Analysis count->data result Mutagenic or Non-mutagenic data->result

Caption: Workflow for the Ames Test (OECD 471).

DEP_ER_Signaling cluster_cell Cell DEP Diethyl Phthalate (DEP) CellMembrane Cell Membrane ER_alpha Estrogen Receptor α (ERα) DEP->ER_alpha Indirect Activation Phosphorylation Phosphorylation ER_alpha->Phosphorylation Nuclear_Pathway Nuclear Pathway Phosphorylation->Nuclear_Pathway Extra_Nuclear_Pathway Extra-Nuclear Pathway Phosphorylation->Extra_Nuclear_Pathway Gene_Transcription Gene Transcription (Proliferation Genes) Nuclear_Pathway->Gene_Transcription Extra_Nuclear_Pathway->Gene_Transcription Cell_Proliferation Increased Breast Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Proposed mechanism of Diethyl Phthalate's interaction with Estrogen Receptor α signaling.

Discussion

Diethyl Phthalate (DEP)

Diethyl phthalate exhibits low acute toxicity via oral and dermal routes.[4][8] Repeated dose studies indicate that the liver is a primary target organ, with effects such as increased liver weight observed at high doses.[8] Reproductive toxicity studies in rats have shown effects on male reproductive parameters, including reduced testosterone levels and increased sperm abnormalities in offspring, though these effects were generally observed at high dose levels.[8] Developmental toxicity, such as skeletal variations, has been noted, but typically at doses that also cause maternal toxicity.[8] The genotoxic potential of DEP remains equivocal, with conflicting results from in vitro studies.[8][9][11][12] Carcinogenicity studies in rodents have provided equivocal evidence of carcinogenic potential.[8][13]

Mechanistically, some research suggests that DEP may act as an endocrine disruptor. Studies have indicated that DEP can indirectly activate estrogen receptor α (ERα), leading to the proliferation of breast cancer cells in vitro, even without directly binding to the receptor.[5] This interaction with hormone signaling pathways is a key area of ongoing research into the potential health effects of phthalates.

This compound

In stark contrast to DEP, there is a significant lack of publicly available toxicological data for this compound. Safety data sheets for this compound often state "No data available" for most toxicological endpoints. Information on structurally related compounds, such as cyclohexane-1,2-dicarboxylic anhydride, indicates a potential for skin and eye irritation and sensitization.[6][7] However, it is not possible to extrapolate other toxicological properties from this limited information. The absence of data on acute and chronic toxicity, reproductive and developmental effects, genotoxicity, and carcinogenicity for this compound represents a major data gap.

Conclusion

This comparative review underscores the extensive toxicological database available for Diethyl phthalate, which allows for a reasonably comprehensive hazard assessment. In contrast, the profound lack of data for this compound makes a meaningful toxicological comparison impossible. For researchers and professionals in drug development and chemical safety, the case of this compound highlights the importance of thorough toxicological evaluation for all chemicals in commerce to ensure human and environmental safety. Further research is critically needed to characterize the toxicological profile of this compound.

References

Safety Operating Guide

Safe Disposal of Dimethyl Cyclohexane-1,2-Dicarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of dimethyl cyclohexane-1,2-dicarboxylate (CAS No. 1687-29-2). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

This compound is recognized as an irritant that may be harmful if ingested or inhaled.[1] Proper personal protective equipment (PPE) and adherence to the disposal protocols outlined below are critical to minimize risk.

Key Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. Note that comprehensive toxicological data has not been fully investigated.[1]

PropertyValueSource
Chemical Name cis-dimethyl cyclohexane-1,2-dicarboxylate[2][3][4]
CAS Number 1687-29-2[2][3][4]
Molecular Formula C₁₀H₁₆O₄[5][6]
Molecular Weight 200.23 g/mol [5][6]
Physical Form Colorless to almost colorless clear liquid[3]
Boiling Point 111 °C / 5 mmHg[7]
Storage Temperature 2-8°C, protect from light, stored under nitrogen[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

Experimental Protocol for Disposal

The recommended disposal method for this compound is incineration by a licensed waste disposal service.[1] It is imperative not to dispose of this chemical down the drain or in regular trash.[8]

Objective: To safely prepare and dispose of this compound waste in accordance with safety and environmental regulations.

Materials:

  • Waste this compound

  • Compatible combustible solvent (e.g., ethanol (B145695) or other solvent recommended by your institution's Environmental Health and Safety department)

  • Chemically resistant, leak-proof waste container with a secure lid (glass or polyethylene (B3416737) are generally suitable)[8]

  • Hazardous waste labels

  • Personal Protective Equipment (PPE):

    • Safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

    • Vapor respirator (if handling outside of a fume hood)[6]

Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][6] All handling of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Waste Segregation: Ensure that the this compound waste is not mixed with other incompatible waste streams.[9]

  • Dilution (as per disposal facility requirements): Following the primary disposal recommendation, the waste should be mixed with a combustible solvent.[1] This step should be performed with caution in a chemical fume hood. The exact ratio of waste to solvent should be in accordance with your institution's hazardous waste disposal program guidelines.

  • Containerization:

    • Carefully transfer the waste mixture into a designated, chemically resistant, and leak-proof hazardous waste container.[8]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Securely fasten the lid of the container.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" label.

    • The label must include the full chemical name: "Waste this compound," its concentration, and any other components of the mixture.[8]

    • Indicate the associated hazards (e.g., Irritant, Flammable).

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area.[9]

    • This storage area should be away from heat, sparks, and open flames.[9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[9]

    • Provide the contractor with the complete information about the waste as indicated on the label.

  • Record Keeping: Maintain accurate records of the amount of this compound designated for disposal, the date of containerization, and the date of pickup by the waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Waste Dimethyl cyclohexane-1,2-dicarboxylate ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood segregate 3. Segregate from Incompatible Waste fume_hood->segregate mix 4. Mix with Combustible Solvent (per EHS) segregate->mix containerize 5. Transfer to Approved Waste Container mix->containerize label 6. Label Container with Contents & Hazards containerize->label store 7. Store in Designated Cool, Ventilated Area label->store contact_ehs 8. Contact EHS/Licensed Waste Contractor store->contact_ehs record 9. Document Waste for Pickup contact_ehs->record end End: Proper Disposal via Incineration record->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Dimethyl Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, procedural guidance for the safe use of Dimethyl cyclohexane-1,2-dicarboxylate in the laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required to handle this compound safely. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Regulatory Standards
Eye and Face Protection Tightly fitting safety goggles. A face shield should be worn where there is a risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemically resistant gloves. Fire/flame resistant and impervious clothing.EU Directive 89/686/EEC and standard EN 374 for gloves.[2][3]
Respiratory Protection A NIOSH/MSHA approved respirator with an organic vapor cartridge is required if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas.[1][4] For higher concentrations, a positive-pressure supplied-air respirator may be necessary.[4]NIOSH/MSHA or European Standard EN 149.[1]
Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound during laboratory operations.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

    • Work in a well-ventilated area, preferably under a chemical fume hood.

    • Inspect all PPE for integrity before use. Don fresh, uncompromised gloves and other required equipment.

  • Handling the Chemical :

    • Ground and bond containers and receiving equipment to prevent static discharge.[5]

    • Use non-sparking tools.[3][5]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe vapors or mists.[1]

    • Keep the container tightly closed when not in use.[2][3][5]

  • In Case of Exposure :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin : Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Chemical and Contaminated Materials

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

    • Do not mix with other waste streams.

    • Leave the chemical in its original container.

  • Contaminated PPE :

    • Handle uncleaned containers and contaminated PPE as you would the product itself.

    • Contaminated work clothing should not be allowed out of the workplace.

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste according to institutional and local guidelines.

Workflow for Safe Handling and Disposal

The following diagram outlines the logical steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Verify Ventilation (Fume Hood) B Inspect & Don PPE (Goggles, Gloves, Lab Coat) A->B C Locate Safety Equipment (Eyewash, Shower) B->C D Ground Equipment C->D Proceed to Handling E Use Non-Sparking Tools D->E F Dispense Chemical E->F G Securely Close Container F->G Complete Task M Exposure Event (Spill, Splash, Inhalation) F->M If Exposure Occurs H Clean Work Area G->H I Remove & Inspect PPE H->I J Dispose of Chemical Waste I->J Proceed to Disposal K Dispose of Contaminated PPE J->K N Follow First Aid Procedures (Flush, Wash, Fresh Air) M->N O Seek Immediate Medical Attention N->O

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.